molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Numéro de catalogue: B141440
Numéro CAS: 108-83-8
Poids moléculaire: 142.24 g/mol
Clé InChI: PTTPXKJBFFKCEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,6-Dimethyl-4-heptanone (di-i-butyl ketone) is widely employed as an industrial solvent. It undergoes gas-phase reaction with the OH radical in the presence of NOx to afford acetone and 2-methylpropanal. This compound is formed as a product during the thermal degradation of Yttrium(III) isovalerate Y.>This compound is a volatile organic compound present in the gaseous stream imitating emissions generated at a leather industry. Its biological treatment in a suspended-growth bioreactor (SGB) has been studied.>Diisobutyl ketone appears as a clear colorless liquid. Flash point 140°F. Less dense than water and insoluble in water. Vapors heavier than air.>2, 6-Dimethyl-4-heptanone, also known as isobutyl N-propyl ketone or dibk, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2, 6-Dimethyl-4-heptanone exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. 2, 6-Dimethyl-4-heptanone has been primarily detected in urine. Within the cell, 2, 6-dimethyl-4-heptanone is primarily located in the membrane (predicted from logP). 2, 6-Dimethyl-4-heptanone has a banana, fruity, and green taste. 2, 6-Dimethyl-4-heptanone is a potentially toxic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-dimethylheptan-4-one
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InChI

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3
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InChI Key

PTTPXKJBFFKCEK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC(=O)CC(C)C
Source PubChem
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Molecular Formula

C9H18O, Array
Record name DIISOBUTYL KETONE
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DSSTOX Substance ID

DTXSID4025080
Record name Diisobutyl ketone
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Molecular Weight

142.24 g/mol
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Physical Description

Diisobutyl ketone appears as a clear colorless liquid. Flash point 140 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid with a fruity and sweet or menthol-like odour, Colorless liquid with a mild, sweet odor.
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Record name 4-Heptanone, 2,6-dimethyl-
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Boiling Point

331 °F at 760 mmHg (NTP, 1992), 169.4 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 334 °F
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Flash Point

140 °F (NTP, 1992), 49 °C, 120 °F (49 °C) (Closed cup), 49 °C c.c., 140 °F, 120 °F
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

Slightly soluble (NTP, 1992), Miscible with ethanol, ether; soluble in carbon tetrachloride, SOL IN CHLOROFORM, Miscible with benzene, Miscibile with most organic liquids, For more Solubility (Complete) data for DIISOBUTYL KETONE (6 total), please visit the HSDB record page., 2.64 mg/mL at 24 °C, Solubility in water: none, insoluble in water; soluble in alcohol and oils, 0.05%
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Density

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8062 at 20 °C/4 °C, Bulk density: 6.7 lb/gal at 20 °C; coefficient of expansion: 0.00101 at 20 °C, Saturated vapor density= 0.00088 lb/cu ft @ 70 °F, Relative density (water = 1): 0.805, 0.808, 0.81
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Vapor Density

4.9 (air= 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

2.4 mmHg (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23, 2 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diisobutyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0216.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

WATER CLEAR LIQUID, Colorless oil, Colorless liquid

CAS No.

108-83-8, 68514-40-9
Record name DIISOBUTYL KETONE
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Melting Point

-51.5 °F (NTP, 1992), -41.5 °C, -42 °C, -51.5 °F, -43 °F
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,6-dimethyl-4-heptanone. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Structure

This compound, also widely known as diisobutyl ketone (DIBK), is an organic compound classified as a ketone.[1][2] Structurally, it features a carbonyl group on the fourth carbon of a heptane (B126788) chain, with methyl groups attached to the second and sixth carbon atoms.

The canonical SMILES representation of the molecule is CC(C)CC(=O)CC(C)C, and its IUPAC InChIKey is PTTPXKJBFFKCEK-UHFFFAOYSA-N.[3]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name 2,6-dimethylheptan-4-one[4]
Synonyms Diisobutyl ketone (DIBK), Isovalerone[5]
CAS Number 108-83-8[6]
Molecular Formula C₉H₁₈O[6]
Molecular Weight 142.24 g/mol [5][6]
Appearance Clear, colorless liquid[5]
Odor Mild, sweet, ether-like[5]
Boiling Point 165-170 °C
Melting Point -46 °C[7]
Density 0.808 g/mL at 25 °C[5]
Vapor Pressure 1.7 mmHg at 20 °C[5]
Refractive Index (n²⁰/D) 1.412
Table 2: Solubility and Stability
PropertyDescriptionReference(s)
Water Solubility 0.05 g/100 mL[7]
Organic Solvent Solubility Miscible with ethanol, ether, carbon tetrachloride, chloroform (B151607), and benzene.[7]
Stability Stable under normal conditions.[5]
Incompatibilities Strong oxidizing agents. May attack some plastics.[7]
Flash Point 49 °C (closed cup)[5]
Autoignition Temperature 396 °C[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. While specific laboratory-scale synthesis procedures are not extensively detailed in publicly available literature, industrial production methods and general analytical protocols provide a strong foundation.

Synthesis Methodologies

Industrially, this compound is primarily produced through two main routes:

  • Hydrogenation of Phorone: Phorone, which is derived from the acid-catalyzed aldol (B89426) condensation of acetone, can be hydrogenated to yield diisobutyl ketone.[8]

  • Metal-Catalyzed Decomposition of Isovaleric Acid: The ketonization of isovaleric acid over a metal catalyst is another established industrial method.[7]

A patented laboratory-scale synthesis involves the reaction of triacetone dialcohol with a bifunctional catalyst capable of dehydration and hydrogenation.[9]

Illustrative Laboratory Protocol (Conceptual Workflow):

The following diagram outlines a conceptual workflow for a laboratory-scale synthesis based on the ketonization of a carboxylic acid, a general method for ketone synthesis.[10]

G start Start: Isovaleric Acid & Catalyst reaction Reaction: Heat under inert atmosphere (e.g., 300-400°C) start->reaction distillation Workup: Distillation of crude product reaction->distillation washing Purification: Washing with base and water distillation->washing drying Drying over anhydrous salt (e.g., Na2SO4) washing->drying final_distillation Final Purification: Fractional Distillation drying->final_distillation product Product: this compound final_distillation->product

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: A proton NMR spectrum provides information on the hydrogen environments in the molecule. For this compound, a spectrum can be acquired using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃).[11]

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the different carbon environments. This can also be performed in CDCl₃.[11]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the spectrum can be obtained as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).[11] The characteristic absorption for the carbonyl (C=O) group in a saturated aliphatic ketone is expected around 1715 cm⁻¹.[4][12]

General Procedure for Liquid Sample IR Spectroscopy:

  • Ensure the ATR crystal or salt plates of the IR spectrometer are clean.

  • Apply a small drop of the neat liquid sample to the crystal or between the plates.

  • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the crystal or plates thoroughly with an appropriate solvent after analysis.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure. Electron ionization (EI) is a common method for analyzing volatile compounds like this compound.[13]

Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 300.

The resulting mass spectrum can be compared with library data for confirmation. The NIST WebBook provides a reference mass spectrum for this compound.[13]

Reactivity and Applications

This compound undergoes typical ketone reactions. It is a stable compound but is incompatible with strong oxidizing agents.[7]

Due to its favorable properties, it has several industrial applications:

  • Solvent: It is used as a solvent for nitrocellulose, lacquers, and synthetic resins.[7]

  • Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including inhibitors and dyes.

  • Extraction Solvent: It can be used as an extraction solvent for the determination of trace metals in aqueous samples.[7]

References

Diisobutyl Ketone (DIBK): A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl ketone (DIBK), systematically named 2,6-dimethyl-4-heptanone, is a colorless, stable liquid with a mild, sweet odor.[1][2][3] It is a branched nine-carbon ketone widely utilized as an industrial solvent, particularly in coatings, inks, and as a chemical intermediate.[4][5][6] Its slow evaporation rate and good solvency for a variety of synthetic resins make it a valuable component in formulations requiring improved flow and blush resistance.[3][7] This technical guide provides an in-depth overview of the core physical properties of DIBK, presenting quantitative data in a structured format, outlining experimental protocols for their determination, and illustrating key relationships through a logical workflow diagram.

Core Physical and Chemical Properties

The physical characteristics of Diisobutyl Ketone are well-documented across various chemical safety and supplier databases. These properties are crucial for its handling, application, and in the context of drug development, for understanding its behavior as a potential solvent or excipient.

General and Physical Properties
PropertyValueUnitsNotes and References
Molecular Weight 142.24 g/mol [2][4]
Appearance Colorless liquid-[1][4][8]
Odor Mild, sweet, characteristic-[1][2][3][9]
Physical State at 15°C and 1 atm Liquid-[1]
Thermal Properties
PropertyValueUnitsNotes and References
Boiling Point at 1 atm 163 - 176°CRange can vary based on purity.[1][8][10][11][12]
325°F[1]
436K[1]
Freezing/Melting Point -41 to -46°C[4][10][13][14][15]
-43°F[1]
231K[1]
Flash Point (Closed Cup) 49°C[4]
120°F[4]
Flash Point (Open Cup) 131°F[1]
Autoignition Temperature 345 - 396°C[16]
Density and Weight
PropertyValueUnitsNotes and References
Specific Gravity at 20/20°C 0.806 - 0.815-[1][2][11]
Density at 20°C 0.806 kg/L [4]
6.73lb/gal[2][4]
Vapor Density Heavier than air-[3]
Solubility and Spectroscopic Data
PropertyValueUnitsNotes and References
Solubility in Water at 20°C 0.04 - 0.05% wt[4][16]
Water in DIBK at 20°C 0.45 - 0.5% wt[4][16]
Refractive Index at 20°C 1.413 - 1.414-[12][16]
Ionization Potential 9.04eV[9]
Other Key Properties
PropertyValueUnitsNotes and References
Vapor Pressure at 20°C 1.3mmHg[2][4]
0.16 - 0.22kPa[12][16]
Evaporation Rate (nBuAc = 1) 0.15-[2][4]
Viscosity at 20°C 0.92 - 1.05mPa·s[2][12][16]
Surface Tension at 25°C 23.2dynes/cm[2]
Lower Flammability Limit (LEL) 0.8% v/vat 200°F[4][9]
Upper Flammability Limit (UEL) 6.2 - 7.1% v/vat 200°F[4][9][16]

Experimental Protocols

The determination of the physical properties of Diisobutyl Ketone adheres to standardized testing methods, primarily those established by ASTM International. These protocols ensure consistency and comparability of data across different laboratories and studies.

  • Distillation Range (Boiling Point): The boiling range of DIBK is determined according to ASTM D1078 . This test method covers the determination of the distillation range of volatile organic liquids. The initial boiling point (IBP) and dry point (DP) are recorded, which represent the temperatures at which the first drop of distillate falls and when the last drop of liquid evaporates from the bottom of the flask, respectively.[11][12]

  • Specific Gravity: The specific gravity is typically measured using ASTM D268 . This standard provides procedures for sampling and testing volatile solvents and chemical intermediates for use in paint and related coatings and materials.[11]

  • Acidity: The acidity of DIBK, usually expressed as acetic acid, is determined by ASTM D1613 . This method involves titrating the sample with a standard alcoholic potassium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint.[11]

  • Water Content: The water content is measured using ASTM D1364 , which is a standard test method for water in volatile solvents using the Karl Fischer reagent titration.[11]

  • Color: The color of DIBK is determined by ASTM D1209 , which is a visual comparison of the color of the sample with platinum-cobalt (B8599474) standards.[11]

  • Purity: The purity of DIBK and its isomers is often determined by gas chromatography, with methods such as ASTM D3329 being applicable for the analysis of purity of methyl isobutyl ketone by gas chromatography, which can be adapted for DIBK.[12]

  • Density: The density of DIBK can be measured using ASTM D4052 , a standard test method for density, relative density, and API gravity of liquids by digital density meter.[12]

  • Refractive Index: The refractive index is determined using ASTM D1218 , which is the standard test method for refractive index and refractive dispersion of hydrocarbon liquids.[12]

  • Viscosity: The dynamic viscosity can be measured following ASTM D445 , the standard test method for kinematic viscosity of transparent and opaque liquids.[12]

  • Electrical Conductivity: The electrical conductivity can be determined by ASTM D4308 , a standard test method for electrical conductivity of liquid hydrocarbons by precision meter.[12]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical like Diisobutyl Ketone.

DIBK_Physical_Properties_Workflow cluster_sample Sample Preparation cluster_properties Physical Property Measurement cluster_thermal cluster_spectroscopic cluster_bulk cluster_solubility cluster_data Data Analysis and Reporting Sample_Acquisition Acquire DIBK Sample Purity_Analysis Purity Analysis (GC) ASTM D3329 Sample_Acquisition->Purity_Analysis Thermal_Properties Thermal Properties Purity_Analysis->Thermal_Properties Spectroscopic_Properties Spectroscopic & Optical Properties Purity_Analysis->Spectroscopic_Properties Bulk_Properties Bulk & Fluid Properties Purity_Analysis->Bulk_Properties Solubility_Properties Solubility Purity_Analysis->Solubility_Properties Boiling_Point Boiling Point ASTM D1078 Thermal_Properties->Boiling_Point Melting_Point Freezing/Melting Point Thermal_Properties->Melting_Point Flash_Point Flash Point Thermal_Properties->Flash_Point Refractive_Index Refractive Index ASTM D1218 Spectroscopic_Properties->Refractive_Index Color Color ASTM D1209 Spectroscopic_Properties->Color Density Density/Specific Gravity ASTM D268, D4052 Bulk_Properties->Density Viscosity Viscosity ASTM D445 Bulk_Properties->Viscosity Surface_Tension Surface Tension Bulk_Properties->Surface_Tension Water_Solubility Solubility in Water Solubility_Properties->Water_Solubility Water_in_DIBK Water in DIBK ASTM D1364 Solubility_Properties->Water_in_DIBK Data_Compilation Compile Data Boiling_Point->Data_Compilation Melting_Point->Data_Compilation Flash_Point->Data_Compilation Refractive_Index->Data_Compilation Color->Data_Compilation Density->Data_Compilation Viscosity->Data_Compilation Surface_Tension->Data_Compilation Water_Solubility->Data_Compilation Water_in_DIBK->Data_Compilation Report_Generation Generate Technical Report Data_Compilation->Report_Generation

Caption: Workflow for Determining DIBK Physical Properties.

References

An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone (CAS 108-83-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-heptanone, also widely known as Diisobutyl Ketone (DIBK), is a branched aliphatic ketone with the chemical formula C₉H₁₈O.[1][2][3] It is a colorless liquid with a mild, characteristic sweet odor.[4] Due to its excellent solvency for a wide range of organic substances and its utility as a chemical intermediate, it finds extensive application in various industrial and laboratory settings. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on information relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈O[1][2][3]
Molecular Weight 142.24 g/mol [1][2]
CAS Number 108-83-8[1][2][3]
Appearance Clear, colorless liquid[4][5]
Odor Mild, sweet, ether-like[4]
Boiling Point 165-170 °C (at 760 mmHg)[5][6]
Melting Point -46 °C[7]
Density 0.808 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D) 1.412[5][6]
Vapor Pressure 1.7 mmHg at 20 °C[6]
Flash Point 49 °C (120 °F)[8]
Water Solubility 0.05 g/100 mL[4]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, benzene[4][5]
LogP 3.71 at 20 °C[4]

Synthesis and Purification

While several methods for the synthesis of this compound exist, a common industrial approach involves the metal-catalyzed decomposition of isovaleric acid or the hydrogenation of phorone.[5][9] It can also be obtained as a by-product in the manufacturing of methyl isobutyl ketone (MIBK).[5][9]

General Experimental Protocol for Synthesis via Ketonization of Isovaleric Acid

This protocol describes a generalized lab-scale synthesis based on the catalytic ketonization of isovaleric acid.

Materials:

  • Isovaleric acid

  • Metal oxide catalyst (e.g., manganese dioxide on a support)

  • High-temperature tube furnace

  • Inert gas (e.g., Nitrogen)

  • Condenser and collection flask

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Set up the tube furnace with the catalyst packed in a quartz tube.

  • Heat the furnace to the reaction temperature (typically 300-400 °C) under a continuous flow of inert gas.

  • Introduce isovaleric acid into the heated tube at a controlled rate using a syringe pump.

  • The vaporized products are passed through a condenser, and the liquid condensate is collected in a cooled flask.

  • The collected crude product is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • The dried liquid is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Purification Protocol: Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

Procedure:

  • Charge the crude this compound into the round-bottom flask along with boiling chips.

  • Assemble the fractional distillation apparatus.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (165-170 °C at atmospheric pressure).

  • Monitor the temperature closely to ensure the purity of the collected fraction.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Provides information on the proton environment in the molecule. Expected signals include a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the carbonyl group.
¹³C NMR Shows the different carbon environments. Distinct signals are expected for the carbonyl carbon, methine carbons, methylene carbons, and methyl carbons.
FTIR A strong absorption band characteristic of the C=O stretching of a ketone is observed around 1715 cm⁻¹. C-H stretching and bending vibrations are also present.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z 142, along with characteristic fragmentation patterns of a ketone.
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of Crude Product Purification Fractional Distillation Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Purity & Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation GCMS GC-MS Analysis Purification->GCMS Purity & Molecular Weight Analysis Spectral Interpretation & Data Correlation FTIR->Analysis NMR->Analysis GCMS->Analysis Final Verified Pure Compound Analysis->Final

Figure 1. Experimental workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound serves multiple roles in a research and development setting.

  • Solvent: It is an excellent solvent for a variety of organic compounds, including nitrocellulose, lacquers, and synthetic resins.[5][7] Its low volatility and high boiling point make it suitable for reactions requiring elevated temperatures.

  • Chemical Intermediate: It is a valuable precursor in organic synthesis.[5] It can be used in the preparation of pharmaceuticals, dyes, and inhibitors.[5]

  • Extraction Solvent: It is employed as an extraction solvent for the determination of trace metals in aqueous samples by plasma atomic emission spectrometry.[4][5]

  • Recrystallization Aid: It can be used as a solvent for the recrystallization of pharmaceutical compounds.[7]

Role as a Chemical Intermediate

The following diagram illustrates the role of this compound as a versatile chemical intermediate.

G cluster_reactions Chemical Transformations cluster_products Product Classes cluster_applications Downstream Applications DIBK This compound (DIBK) Reduction Reduction DIBK->Reduction Oxidation Oxidation DIBK->Oxidation Condensation Condensation Reactions DIBK->Condensation Amination Reductive Amination DIBK->Amination Alcohols Secondary Alcohols Reduction->Alcohols Carboxylic_Acids Carboxylic Acids & Esters Oxidation->Carboxylic_Acids Complex_Ketones Higher Molecular Weight Ketones Condensation->Complex_Ketones Amines Substituted Amines Amination->Amines Pharma Pharmaceuticals Alcohols->Pharma Polymers Polymers & Resins Carboxylic_Acids->Polymers Dyes Dyes & Pigments Complex_Ketones->Dyes Fine_Chemicals Fine Chemicals Amines->Fine_Chemicals

Figure 2. this compound as a key intermediate in chemical synthesis.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It may cause respiratory irritation.[2][10]

Table 3: Safety and Hazard Information

HazardDescription
GHS Pictograms Flammable liquid, Irritant
Hazard Statements H226: Flammable liquid and vapor.H335: May cause respiratory irritation.
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a fume hood.
Incompatibilities Strong oxidizing agents.[4][5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Toxicological Information

Toxicological data for this compound is summarized in Table 4. It is important to handle this chemical with appropriate precautions to minimize exposure.

Table 4: Toxicological Data

Route of ExposureSpeciesValueReference
Oral LD₅₀ Rabbit5750 mg/kg[4]
Dermal LD₅₀ Rabbit16000 mg/kg[4]
Inhalation HumanMay cause respiratory tract irritation.[10]
Skin Contact HumanMay cause skin irritation.[10]
Eye Contact HumanCauses eye irritation.[10]

Conclusion

This compound is a versatile and widely used chemical with significant applications in both industrial and research settings. Its favorable solvent properties and its utility as a chemical intermediate make it a valuable compound for scientists and professionals in drug development and other fields of chemical synthesis. Proper understanding of its physicochemical properties, handling procedures, and safety precautions is essential for its effective and safe use in the laboratory.

References

In-Depth Technical Guide to 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-heptanone, a versatile ketone with significant applications in industrial and research settings. This document details its chemical synonyms, physical and chemical properties, relevant experimental protocols, and metabolic pathways to support its use in laboratory and drug development contexts.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific and commercial literature. Proper identification is crucial for accurate sourcing and regulatory compliance.

Identifier TypeValue
IUPAC Name 2,6-dimethylheptan-4-one
Common Names Diisobutyl ketone (DIBK), Isovalerone
CAS Number 108-83-8
Other Synonyms s-Diisopropylacetone, Valerone, DIBK, Diisobutilchetone, 4-Heptanone, 2,6-dimethyl-

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValue
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Appearance Colorless liquid
Odor Mild, sweet
Density 0.808 g/mL at 25 °C
Boiling Point 165-170 °C
Flash Point 49 °C (120.2 °F)
Vapor Pressure 1.7 mmHg at 20 °C
Vapor Density 4.9 (vs air)
Solubility in Water Insoluble

Table 2: Chromatographic and Spectroscopic Data

PropertyValue
Refractive Index (n20/D) 1.412
Beilstein Registry Number 1743163
MDL Number MFCD00008940
PubChem Substance ID 24856550

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for the analysis and use of this compound.

Analytical Protocol: NIOSH Method 1300 for Ketones

This method outlines the procedure for the determination of this compound (referred to as Diisobutyl ketone) in the air using gas chromatography with a flame ionization detector (GC-FID).

3.1.1. Sampling

  • Sampler: Use a solid sorbent tube, specifically a coconut shell charcoal tube (100 mg/50 mg).

  • Flow Rate: Calibrate a personal sampling pump to a flow rate between 0.01 and 0.2 L/min.

  • Sample Volume: Collect a total sample volume between 1 and 10 liters.

  • Procedure: Immediately before sampling, break the ends of the sorbent tube. Attach the sampler to the personal sampling pump with flexible tubing.

  • Post-Sampling: After sampling, cap the ends of the tube and pack securely for shipment.

3.1.2. Sample Preparation

  • Place the front and back sorbent sections of the sampler into separate vials.

  • Add 1.0 mL of carbon disulfide (CS₂) to each vial.

  • Attach a crimp cap to each vial.

  • Allow the vials to stand for 30 minutes with occasional agitation to ensure complete desorption of the analyte.

3.1.3. Gas Chromatography Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Glass (3.5 m x 6-mm ID), packed with 10% SP2100 0.1% Carbowax 1500 on Chromosorb WHP (or an equivalent).

  • Carrier Gas: Nitrogen or Helium at 30 mL/min.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

    • Column: 50 °C to 170 °C at a rate of 10 °C/min.

  • Injection Volume: 5 µL.

3.1.4. Calibration and Quality Control

  • Prepare a series of working standards by adding known amounts of this compound to carbon disulfide in 10-mL volumetric flasks.

  • Analyze the standards along with the samples and blanks.

  • Construct a calibration graph by plotting the peak area versus the mass of the analyte.

  • The estimated limit of detection (LOD) is 0.02 mg per sample.

Application in Extraction: A General Protocol

This compound is an effective solvent for liquid-liquid extractions in pharmaceutical and chemical analysis. Below is a generalized protocol for the extraction of a neutral organic compound from an aqueous solution.

3.2.1. Materials

  • Aqueous solution containing the target analyte.

  • This compound (extraction solvent).

  • Separatory funnel of appropriate volume.

  • Beakers or Erlenmeyer flasks for collecting the layers.

  • Sodium sulfate (B86663) (anhydrous) for drying the organic layer.

  • Rotary evaporator for solvent removal.

3.2.2. Procedure

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly greased and closed. Place the separatory funnel in a ring stand.

  • Addition of Solutions: Pour the aqueous solution containing the analyte into the separatory funnel. Subsequently, add a predetermined volume of this compound. The volume ratio will depend on the partition coefficient of the analyte.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently for 1-2 minutes. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.

  • Phase Separation: Place the separatory funnel back in the ring stand and allow the layers to fully separate. This compound is less dense than water and will form the upper organic layer.

  • Layer Collection: Carefully drain the lower aqueous layer into a beaker. Then, pour the upper organic layer containing the extracted analyte out through the top opening of the funnel into a separate flask. This prevents re-contamination of the organic layer with any residual aqueous phase near the stopcock.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any dissolved water.

  • Solvent Removal: The solvent can be removed using a rotary evaporator to yield the concentrated analyte.

Visualized Pathways and Workflows

The following diagrams illustrate key processes involving this compound.

NIOSH_1300_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis A Air Sample Collection (1-10 L at 0.01-0.2 L/min) B Charcoal Sorbent Tube (100 mg/50 mg) A->B Adsorption C Sorbent Sections to Vials B->C Transport to Lab D Desorption with 1 mL CS₂ (30 min agitation) C->D E GC-FID Injection (5 µL) D->E Aliquoting F Data Acquisition & Quantitation E->F Metabolic_Pathway DIBK This compound (Diisobutyl ketone) DIBC Diisobutyl carbinol DIBK->DIBC Reduction DIBK_alcohol Monohydroxylated DIBK (DIBK-alcohol) DIBK->DIBK_alcohol Hydroxylation (σ and σ-1 positions) DIBC->DIBK Oxidation DIBC_alcohol Monohydroxylated DIBC (DIBC-alcohol) DIBC->DIBC_alcohol Hydroxylation Conjugates Conjugated Metabolites DIBK_alcohol->Conjugates DIBC_alcohol->Conjugates Elimination Biliary Elimination Conjugates->Elimination

An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dimethyl-4-heptanone, a significant organic solvent and flavoring ingredient.[1] Also known as Diisobutyl Ketone (DIBK), this compound belongs to the ketone family.[2][3] It is utilized as an extraction solvent in analytical chemistry and serves as an important industrial intermediate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C9H18O[1][2][4][5][6][7]
Molecular Weight 142.24 g/mol [1][4][7]
142.2386 g/mol [2][5]
CAS Registry Number 108-83-8[1][2][4][5]
Density 0.808 g/mL at 25 °C[1][4]
Boiling Point 165-170 °C[1][4]
Refractive Index n20/D 1.412[1][4]
Vapor Pressure 1.7 mmHg (20 °C)[4]
Flash Point 50 °C
Autoignition Temperature 745 °F[4]

Molecular Structure

The structural formula of this compound consists of a heptanone backbone with methyl groups attached to the second and sixth carbon atoms.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula of this compound are based on standard analytical chemistry techniques. Mass spectrometry is a primary method for determining the molecular weight with high precision. The molecular formula can be confirmed through elemental analysis and further corroborated by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide information about the compound's structure and functional groups.[2][5]

The workflow for compound identification and characterization typically follows these steps:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Obtain Pure Sample B Mass Spectrometry (Molecular Weight) A->B C Elemental Analysis (Empirical Formula) A->C D NMR & IR Spectroscopy (Structural Confirmation) A->D E Determine Molecular Formula B->E C->E F Confirm Structure D->F E->F

Caption: General workflow for chemical identification.

References

An In-depth Technical Guide to the Boiling Point of 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2,6-dimethyl-4-heptanone, also known as diisobutyl ketone (DIBK). The document details its physicochemical properties, experimental determination of its boiling point, and its relevance in pharmaceutical development and chemical synthesis.

Physicochemical Properties of this compound

This compound is a colorless liquid with a mild, sweet odor. It is a versatile solvent with limited water solubility but is miscible with most organic solvents.[1][2] Its properties make it a valuable component in various industrial applications, including as a solvent for coatings, resins, and in the synthesis of pharmaceuticals and other fine chemicals.[3][4]

General Properties
PropertyValueReference
Molecular FormulaC9H18O[5]
Molecular Weight142.24 g/mol [6]
Density0.808 g/mL at 25 °C[6]
Refractive Indexn20/D 1.412[6]
Vapor Pressure1.7 mmHg at 20 °C[6]
Autoignition Temperature745 °F (396 °C)[6]
Flash Point49 °C (120.2 °F) - closed cup[6]
Boiling Point at Standard Atmospheric Pressure

The boiling point of this compound at standard atmospheric pressure (760 mmHg or 101.325 kPa) is consistently reported in the range of 165-170 °C.[6] A frequently cited specific value is 168 °C .[7]

Boiling Point at Various Pressures

The boiling point of a liquid is dependent on the surrounding pressure. This relationship is described by the Clausius-Clapeyron equation and can be practically estimated using the Antoine equation, which relates vapor pressure to temperature. The NIST WebBook provides Antoine equation constants derived from experimental data for this compound.[5]

Antoine Equation

The Antoine equation is given by:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure

  • T is the temperature

  • A, B, and C are component-specific constants

Based on data from Stross, Gable, et al. (1947), the following table provides the calculated boiling points of this compound at different pressures.[5]

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)Boiling Point (K)
10.1332.5275.65
101.3341.5314.65
405.3375.8348.95
10013.3103.2376.35
20026.7125.8398.95
40053.3149.2422.35
760101.3168.1441.25

Experimental Determination of Boiling Point

The boiling point of this compound can be accurately determined in a laboratory setting using the capillary method. This method is suitable for small sample volumes.

Materials and Apparatus
  • This compound sample

  • Thiele tube or oil bath with a stirrer

  • High-boiling point oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Bunsen burner or heating mantle

  • Stand and clamps

Experimental Protocol
  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Capillary Insertion: Insert the capillary tube into the test tube with the open end downwards.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample in the test tube.

  • Observation: Heat the apparatus gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, stop heating.

  • Temperature Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. Record this temperature.

  • Repeat: For accuracy, allow the apparatus to cool and repeat the measurement.

Relevance in Drug Development and Chemical Synthesis

This compound serves as a crucial solvent and intermediate in the pharmaceutical industry.[2][3] Its high boiling point and slow evaporation rate are advantageous in processes such as extraction and recrystallization of active pharmaceutical ingredients (APIs).[1] Furthermore, it is a key building block in the organic synthesis of various pharmaceutical compounds.[4]

Synthesis Workflow of this compound

This compound is commercially produced from acetone. The process involves an aldol (B89426) condensation to form phorone, which is then hydrogenated.

G A Acetone B Aldol Condensation A->B Base or Acid Catalyst C Phorone (2,6-Dimethyl-2,5-heptadien-4-one) B->C D Hydrogenation C->D Catalyst (e.g., Ni, Pd) E This compound D->E

Caption: Synthesis of this compound from Acetone.

Logical Workflow for Purification and Analysis

The purification and analysis of synthesized this compound is a critical step to ensure its quality for pharmaceutical and other high-purity applications.

G A Crude this compound B Distillation A->B C Purified Product B->C D Quality Control Analysis C->D E Gas Chromatography (GC) D->E F NMR Spectroscopy D->F G FTIR Spectroscopy D->G H Final Product Approval E->H F->H G->H

Caption: Purification and Analysis Workflow.

Conclusion

This technical guide has provided a detailed examination of the boiling point of this compound, a compound of significant interest to researchers, scientists, and drug development professionals. Understanding its boiling point characteristics under various pressures is essential for its effective use in synthesis, purification, and formulation processes. The provided experimental protocol offers a reliable method for its determination, while the workflow diagrams illustrate its synthesis and quality control, underscoring its importance in the pharmaceutical and chemical industries.

References

Solubility Profile of 2,6-Dimethyl-4-heptanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-4-heptanone, also known as diisobutyl ketone (DIBK), is a versatile organic solvent with significant applications in various industrial and research settings. Its utility is largely dictated by its solubility characteristics in a range of organic solvents. This technical guide provides an in-depth overview of the solubility of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide experimental design.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that quantifies its ability to dissolve in a given solvent to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For a non-polar compound like this compound, the principle of "like dissolves like" is a primary determinant of its solubility in organic solvents. Its larger alkyl groups contribute to its non-polar character, making it readily miscible with a wide array of organic liquids.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar ketones, a general solubility profile can be established. The following table summarizes the available qualitative and limited quantitative solubility data.

Solvent ClassSolventTemperature (°C)SolubilityCitation
Water Water250.05 g/100 mL[1]
Alcohols EthanolNot SpecifiedMiscible[1][2]
MethanolNot SpecifiedMiscible[2]
Ethers Diethyl EtherNot SpecifiedMiscible[1][2]
Halogenated Hydrocarbons Carbon TetrachlorideNot SpecifiedMiscible[1][3]
ChloroformNot SpecifiedMiscible[1]
Aromatic Hydrocarbons BenzeneNot SpecifiedMiscible[1][3]

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. The data for miscibility is generally not temperature-specific in the cited literature but is assumed to be at standard laboratory conditions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, from designing reaction conditions to formulating products. Below are detailed methodologies for key experiments to determine the solubility of a liquid analyte like this compound in organic solvents.

Gravimetric Method (Thermodynamic Solubility)

This method is a fundamental technique for determining the equilibrium or thermodynamic solubility of a compound in a solvent.

Principle: A saturated solution is prepared by allowing excess solute to equilibrate with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.

  • After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-heated/pre-cooled pipette to match the equilibration temperature.

  • Transfer the aliquot to a pre-weighed evaporating dish.

  • Record the exact weight of the dish with the solution.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of 168-170°C is recommended). A vacuum oven can be used for more volatile solvents.

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

Spectroscopic Method (Kinetic and Thermodynamic Solubility)

This method is suitable for compounds that have a chromophore and can be quantified using UV-Vis spectroscopy. For ketones like this compound, derivatization may be necessary to introduce a suitable chromophore.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

  • Materials for preparing a saturated solution as described in the gravimetric method.

  • Derivatizing agent (if necessary)

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • If derivatization is required, react each standard with the derivatizing agent under controlled conditions.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method.

    • After equilibration, carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with the solvent to a concentration that falls within the range of the calibration curve.

    • If necessary, derivatize the diluted sample under the same conditions as the standards.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining solubility.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by HPLC with a suitable detector (e.g., UV or Mass Spectrometry) by comparing the peak area to that of standard solutions.

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a suitable detector.

  • Appropriate HPLC column.

  • Standard laboratory glassware.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Materials for preparing a saturated solution as described in the gravimetric method.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution as described previously.

    • After equilibration, filter a portion of the supernatant through a syringe filter to remove any undissolved particles.

    • Dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration curve's range.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution, accounting for the dilution.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for determining the solubility of this compound.

experimental_workflow_gravimetric start Start: Prepare Supersaturated Solution (Excess this compound in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) start->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle aliquot Withdraw Known Volume of Supernatant settle->aliquot transfer Transfer Aliquot to Dish aliquot->transfer weigh1 Weigh Pre-tared Evaporating Dish weigh1->transfer weigh2 Weigh Dish with Solution transfer->weigh2 evaporate Evaporate Solvent to Dryness weigh2->evaporate weigh3 Weigh Dish with Residue (Constant Weight) evaporate->weigh3 calculate Calculate Solubility weigh3->calculate end_node End: Solubility Value calculate->end_node experimental_workflow_chromatographic cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start: Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature start->equilibrate filter Filter Supernatant (e.g., 0.22 µm filter) equilibrate->filter dilute Dilute Filtrate with Mobile Phase filter->dilute inject Inject Diluted Sample dilute->inject calibrate Prepare & Run Calibration Standards analyze Analyze Peak Area calibrate->analyze inject->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end_node End: Solubility Value calculate->end_node

References

An In-depth Technical Guide to the Spectral Data of 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-Dimethyl-4-heptanone (also known as Diisobutyl ketone). Detailed experimental protocols, tabulated spectral data, and visualizations are presented to support compound identification, characterization, and quality control in research and development settings.

Chemical Structure and Properties

This compound is a symmetrical ketone with the chemical formula C₉H₁₈O. Its structure consists of a central carbonyl group flanked by two isobutyl groups.

Linear Formula: (CH₃)₂CHCH₂COCH₂CH(CH₃)₂ Molecular Weight: 142.24 g/mol Appearance: Colorless liquid Boiling Point: 168 °C Density: 0.808 g/mL at 25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.92Doublet12H-CH(CH₃ )₂
2.10Multiplet2H-CH (CH₃)₂
2.25Doublet4H-CO-CH₂ -
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
22.5-CH(C H₃)₂
24.6-C H(CH₃)₂
52.4-CO-C H₂-
210.8>C =O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for a ketone.

Wavenumber (cm⁻¹)IntensityAssignment
2958StrongC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1468MediumC-H bend (alkane)
1367MediumC-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.

m/zRelative Intensity (%)Assignment
1425[M]⁺ (Molecular Ion)
10020[M - C₃H₆]⁺
85100[M - C₄H₉]⁺ (Base Peak)
5785[C₄H₉]⁺
4360[C₃H₇]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation and Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mode: Transmission

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation and Data Acquisition:

  • Spectrometer: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: 30-300 amu

  • Inlet: Direct injection via a heated probe.

Visualizations

The following diagrams illustrate the relationship between the spectral data and the chemical structure of this compound.

Spectral_Data_Workflow Spectral Analysis Workflow for this compound cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Spectral Data cluster_interpretation Interpretation Structure This compound (C9H18O) NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS H_NMR 1H NMR (Chemical Shifts, Multiplicity, Integration) NMR->H_NMR C_NMR 13C NMR (Chemical Shifts) NMR->C_NMR IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Intensities) MS->MS_Data Interpretation Structural Elucidation and Verification H_NMR->Interpretation C_NMR->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectral analysis of this compound.

NMR_Assignment ¹H and ¹³C NMR Assignments for this compound cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR mol CH3 (a) | CH3(a)-CH(b)-CH2(c)-C(=O)-CH2(c)-CH(b)-CH3(a) | O(d) a_h a: 0.92 ppm (d, 12H) b_h b: 2.10 ppm (m, 2H) c_h c: 2.25 ppm (d, 4H) a_c a: 22.5 ppm b_c b: 24.6 ppm c_c c: 52.4 ppm d_c d: 210.8 ppm

Caption: NMR peak assignments for this compound.

MS_Fragmentation Key Mass Spectrometry Fragmentations of this compound mol_ion [C9H18O]⁺˙ m/z = 142 frag1 [C6H12O]⁺˙ m/z = 100 mol_ion->frag1 - C3H6 frag2 [C5H9O]⁺ m/z = 85 mol_ion->frag2 - C4H9• frag3 [C4H9]⁺ m/z = 57 mol_ion->frag3 α-cleavage frag4 [C3H7]⁺ m/z = 43 frag2->frag4 - C2H2O

An In-depth Technical Guide to the Health and Safety of 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Executive Summary

2,6-Dimethyl-4-heptanone, also known as diisobutyl ketone (DIBK), is a versatile solvent with applications in coatings, resins, and as a chemical intermediate.[1] While it offers favorable properties for various industrial and laboratory uses, a thorough understanding of its health and safety profile is paramount for its safe handling. This guide provides a comprehensive overview of the known hazards associated with this compound, including its flammability, toxicity, and potential for irritation. It summarizes key quantitative safety data, outlines appropriate handling and storage procedures, and provides guidance on emergency measures.

It is important to note that while this guide provides the results of various safety and toxicological studies, the detailed experimental methodologies and protocols for these studies are not publicly available in the referenced safety data sheets. For such specific information, consulting primary toxicological reports or specialized databases is recommended.

Chemical and Physical Properties

A clear, colorless liquid with a mild, sweet, or fruity odor, this compound is less dense than and insoluble in water.[1][2] Its physical and chemical properties are critical in determining its behavior and potential hazards in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C9H18O[3][4]
Molecular Weight 142.24 g/mol [2][3]
Appearance Colorless to light yellow, clear liquid[1][3]
Odor Mild, sweet, fruity, ether-like[1][2][3]
Odor Threshold 0.11 ppm[1][2]
Boiling Point 165 - 170 °C[1][2][3][5]
Melting/Freezing Point -46 °C[1][3][5]
Density 0.808 g/cm³ at 25°C[1][2][3][5]
Vapor Pressure 1 hPa at 20°C[3][6]
Vapor Density 4.9 (Air = 1.0)[1][5]
Water Solubility Immiscible (0.05 g/100 mL)[1][3][5]
Refractive Index 1.41 - 1.418 (at 20°C)[1][2][3][5]

Flammability and Explosive Properties

This compound is a flammable liquid and presents a fire hazard.[1][3][7] Its vapors are heavier than air and can travel along the ground to a source of ignition.[1][7]

PropertyValueSource(s)
Flash Point 49 °C (120.2 °F)[3][6]
Autoignition Temperature 345 °C (653 °F)[3][6]
Lower Explosive Limit (LEL) 0.8% by volume[1][3]
Upper Explosive Limit (UEL) 6.2% by volume[1][3]

Fire Fighting Measures: Suitable extinguishing media include water spray, dry powder, foam, and carbon dioxide.[3] Firefighters should wear self-contained breathing apparatus and full protective clothing.[3][7]

Toxicological Data

Exposure to this compound can cause irritation to the skin, eyes, and respiratory system.[8] In high concentrations, it can have a narcotic effect.[1]

TestSpeciesRouteValueSource(s)
LD50 RatOral5750 mg/kg[8]
LD50 MouseOral1416 mg/kg[8]
LD50 RabbitDermal16000 mg/kg[1][5][8]
LC50 (6h) RatInhalation1979 ppm (no deaths)[9]

Summary of Health Effects:

  • Inhalation: May cause respiratory irritation.[3] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1][10]

  • Skin Contact: Can cause skin irritation.[1][8] Prolonged or repeated contact may lead to drying and cracking of the skin.[9]

  • Eye Contact: Vapors and direct contact can irritate the eyes.[1][8]

  • Ingestion: May cause irritation of the mouth and stomach.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication.

GHS_Classification cluster_main GHS Classification for this compound cluster_pictograms Hazard Pictograms cluster_signal Signal Word Substance This compound Classification Flammable Liquid, Category 3 (H226) Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) Substance->Classification Flame Exclamation Warning Warning

Caption: GHS hazard pictograms and classifications for this compound.

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs).

Jurisdiction/OrganizationLimitValueSource(s)
ACGIH (USA) TLV-TWA25 ppm[3]
OSHA (USA) PEL-TWA25 ppm (150 mg/m³)[11]
NIOSH (USA) REL-TWA25 ppm (150 mg/m³)[11]
United Kingdom WEL-TWA25 ppm (148 mg/m³)[3]
Spain VLA-ED25 ppm (148 mg/m³)[3]
Portugal OEL-TWA25 ppm[3]

Handling and Storage

Handling:

  • Work in a well-ventilated area.[3][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Use non-sparking tools and explosion-proof equipment.[3][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe vapors or mists.[3][7]

  • Wash hands thoroughly after handling.[3][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][7]

  • Keep containers tightly closed.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2][8]

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are recommended.[6][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator.[6][11]

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure.

First_Aid cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure to this compound Inhalation_1 Remove to fresh air. Exposure->Inhalation_1 Inhalation Skin_1 Take off immediately all contaminated clothing. Exposure->Skin_1 Skin Contact Eye_1 Rinse cautiously with water for several minutes. Exposure->Eye_1 Eye Contact Ingestion_1 Clean mouth with water. Exposure->Ingestion_1 Ingestion Inhalation_2 Keep comfortable for breathing. Inhalation_1->Inhalation_2 Inhalation_3 If not breathing, give artificial respiration. Inhalation_2->Inhalation_3 Inhalation_4 Call a poison center or doctor if you feel unwell. Inhalation_3->Inhalation_4 Skin_2 Rinse skin with water/shower. Skin_1->Skin_2 Skin_3 If skin irritation persists, call a physician. Skin_2->Skin_3 Eye_2 Remove contact lenses, if present and easy to do. Eye_1->Eye_2 Eye_3 Continue rinsing for at least 15 minutes. Eye_2->Eye_3 Eye_4 Get medical attention. Eye_3->Eye_4 Ingestion_2 Drink plenty of water afterwards. Ingestion_1->Ingestion_2 Ingestion_3 Do NOT induce vomiting. Ingestion_2->Ingestion_3 Ingestion_4 Call a poison center or doctor if you feel unwell. Ingestion_3->Ingestion_4

Caption: Recommended first aid procedures for exposure to this compound.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions of use and storage.[3][8]

  • Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions.[3] Hazardous polymerization does not occur.[6][10]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[3][6][10]

  • Incompatible Materials: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6][8][10] It may also attack some plastics.[1]

  • Hazardous Decomposition Products: Under fire conditions, it may produce toxic fumes, including carbon monoxide and carbon dioxide.[3][7]

Environmental Hazards

While specific data on ecotoxicity is limited in the provided results, general precautions should be taken to prevent the release of this compound into the environment.[3] Avoid allowing the substance to enter drains, surface water, or ground water.[7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3][6] Waste should be handled as hazardous waste and disposed of at an approved waste disposal plant.[6][10][11]

This technical guide provides a summary of the health and safety information for this compound, designed to inform and assist researchers, scientists, and drug development professionals in its safe handling and use. Always consult the full Safety Data Sheet (SDS) and follow all applicable safety regulations.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2,6-Dimethyl-4-heptanone, also known as Diisobutyl Ketone (DIBK). This document delves into the core chemical properties, reactivity with various chemical classes, degradation pathways, and recommended stability testing protocols. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a mild, sweet, and fruity odor.[1][2] It is a branched-chain aliphatic ketone widely used as a solvent in various industrial applications, including coatings, lacquers, and as an intermediate in chemical synthesis.[2][3] A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₉H₁₈O[4]
Molecular Weight142.24 g/mol [4]
Boiling Point165-170 °C[4]
Melting Point-46 °C[4]
Flash Point49 °C (120.2 °F) - closed cup[5]
Density0.808 g/mL at 25 °C[4]
Vapor Pressure1.7 mmHg at 20 °C
Water Solubility0.05 g/100 mL[4]
Autoignition Temperature396 °C (745 °F)[4]
Refractive Index (n20/D)1.412[4]

Table 1: Physical Properties of this compound

Stability and Storage Recommendations

Under normal storage conditions, this compound is a stable compound.[5] For long-term storage, it is recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[5] Storage below +30°C is advised.[4] The compound is flammable and its vapors can form explosive mixtures with air.[5]

Provided proper storage and handling precautions are taken, this compound is stable for at least 12 months. It is recommended to store it in properly lined steel or stainless steel containers to prevent slight discoloration that can occur with mild steel. Contact with air should be avoided during long-term storage as the compound may absorb water.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the carbonyl group and the alpha-hydrogens. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Additionally, it may attack some forms of plastics.[4]

Reaction with Strong Oxidizing Agents

Below is a generalized reaction pathway for the oxidation of a ketone with potassium permanganate (B83412).

G General Oxidation Pathway of a Ketone Ketone R-C(=O)-CH2-R' Enolate R-C(O-)=CH-R' Ketone->Enolate Base Catalysis Intermediate Intermediate Complex Enolate->Intermediate MnO4 MnO4⁻ MnO4->Intermediate Products R-COOH + R'-COOH + MnO2 Intermediate->Products Oxidative Cleavage Base OH⁻

Figure 1: General pathway for the oxidation of a ketone by permanganate.

Reaction with Strong Bases (Enolate Formation)

In the presence of a strong base, such as sodium hydroxide (B78521) or lithium diisopropylamide (LDA), this compound can be deprotonated at the α-carbon to form an enolate ion. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. The formation of the enolate is a reversible process.

The logical relationship for enolate formation is depicted below.

G Enolate Formation of this compound Ketone This compound Enolate Lithium Enolate Ketone->Enolate Deprotonation Conjugate_Acid Diisopropylamine Base Strong Base (e.g., LDA) Base->Enolate Base->Conjugate_Acid

Figure 2: Logical diagram of enolate formation.

Reaction with Strong Reducing Agents

This compound can be reduced to the corresponding secondary alcohol, 2,6-dimethyl-4-heptanol, using strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

A simplified mechanism for the reduction of a ketone by sodium borohydride is shown below.

G Reduction of a Ketone with Sodium Borohydride Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' Ketone->Alkoxide Nucleophilic Attack by H⁻ NaBH4 NaBH₄ NaBH4->Alkoxide Alcohol R-CH(OH)-R' Alkoxide->Alcohol Protonation Solvent Solvent (e.g., MeOH) Solvent->Alcohol

Figure 3: Simplified mechanism for ketone reduction by NaBH₄.

Incompatibility with Plastics

This compound has been reported to attack some plastics.[4] The extent of this interaction depends on the type of plastic, the duration of contact, temperature, and the presence of mechanical stress. It is crucial to test the compatibility of this compound with any plastic material it may come into contact with during storage or use. Standardized test methods such as ASTM D543 and ISO 175 can be used for this purpose.[1][3][6][7][8][9][10][11][12][13][14][15][16][17][18]

Experimental Protocols

Accelerated Oxidation Stability Testing (Adapted from ASTM D2274)

This protocol provides a method to assess the stability of this compound under accelerated oxidizing conditions.

Objective: To determine the tendency of this compound to form insoluble degradation products when subjected to elevated temperature and oxygen.

Apparatus:

  • Oxidation cell (glass test tube with a gas delivery tube)

  • Heating bath capable of maintaining a temperature of 95 ± 0.5 °C

  • Oxygen supply with a flowmeter

  • Filtration apparatus with a membrane filter (e.g., 0.8 µm)

  • Analytical balance

Procedure:

  • Filter a 350 mL sample of this compound through a membrane filter to remove any existing particulate matter.

  • Place the filtered sample into the oxidation cell.

  • Insert the gas delivery tube, ensuring its outlet is near the bottom of the sample.

  • Place the oxidation cell in the heating bath maintained at 95 °C.

  • Bubble oxygen through the sample at a rate of 3 L/h for 16 hours.

  • After 16 hours, remove the oxidation cell from the bath and allow it to cool to room temperature in the dark.

  • Filter the aged sample through a pre-weighed membrane filter to collect any filterable insolubles.

  • Wash the oxidation cell and gas delivery tube with a suitable solvent (e.g., a mixture of toluene, acetone, and methanol) to collect any adherent insolubles.

  • Evaporate the solvent from the washings to determine the mass of adherent insolubles.

  • Dry and weigh the filter to determine the mass of filterable insolubles.

  • The total amount of insolubles is the sum of the filterable and adherent insolubles, typically reported in mg/100 mL.

Workflow Diagram:

G Workflow for Accelerated Oxidation Stability Testing Start Start Filter_Sample Filter 350 mL of this compound Start->Filter_Sample Place_in_Cell Place Sample in Oxidation Cell Filter_Sample->Place_in_Cell Heat_and_Oxygenate Heat to 95°C and Bubble O₂ for 16h Place_in_Cell->Heat_and_Oxygenate Cool_Sample Cool to Room Temperature Heat_and_Oxygenate->Cool_Sample Filter_Aged_Sample Filter Aged Sample to Collect Filterable Insolubles Cool_Sample->Filter_Aged_Sample Wash_Cell Wash Cell to Collect Adherent Insolubles Cool_Sample->Wash_Cell Determine_Insolubles Determine Mass of Filterable and Adherent Insolubles Filter_Aged_Sample->Determine_Insolubles Wash_Cell->Determine_Insolubles End End Determine_Insolubles->End

Figure 4: Workflow for accelerated oxidation stability testing.

Chemical Resistance of Plastics to this compound (Adapted from ASTM D543)

This protocol describes a procedure for evaluating the resistance of plastic materials to this compound.

Objective: To determine the changes in physical properties (weight, dimensions, appearance, and mechanical strength) of plastic specimens after immersion in this compound.

Apparatus:

  • Immersion containers with tight-fitting lids

  • Test specimens of the plastic material with known dimensions

  • Analytical balance

  • Micrometer or caliper

  • Mechanical testing machine (e.g., for tensile strength)

Procedure:

  • Prepare at least three test specimens of the plastic material to be tested.

  • Condition the specimens as per the material specification.

  • Measure and record the initial weight, dimensions, and appearance of each specimen.

  • Completely immerse the specimens in this compound in an immersion container at a specified temperature (e.g., 23 ± 2 °C) for a specified duration (e.g., 7 days). Ensure the specimens are not in contact with each other.

  • At the end of the immersion period, remove the specimens from the liquid, and gently wipe them dry with a clean cloth.

  • Immediately re-weigh and re-measure the dimensions of the specimens.

  • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, crazing, or cracking.

  • If required, conduct mechanical tests (e.g., tensile strength) on the immersed specimens and on control specimens that were not immersed.

  • Calculate the percentage change in weight, dimensions, and mechanical properties.

Workflow Diagram:

G Workflow for Chemical Resistance Testing of Plastics Start Start Prepare_Specimens Prepare and Condition Plastic Specimens Start->Prepare_Specimens Initial_Measurements Measure Initial Weight, Dimensions, and Appearance Prepare_Specimens->Initial_Measurements Immerse_Specimens Immerse Specimens in this compound Initial_Measurements->Immerse_Specimens Remove_and_Dry Remove and Dry Specimens Immerse_Specimens->Remove_and_Dry Final_Measurements Measure Final Weight, Dimensions, and Appearance Remove_and_Dry->Final_Measurements Mechanical_Testing Perform Mechanical Tests (Optional) Final_Measurements->Mechanical_Testing Calculate_Changes Calculate Percentage Changes in Properties Final_Measurements->Calculate_Changes Mechanical_Testing->Calculate_Changes End End Calculate_Changes->End

Figure 5: Workflow for chemical resistance testing of plastics.

Analytical Methods for Degradation Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile degradation products of this compound. Other useful analytical techniques include Fourier-transform infrared spectroscopy (FTIR) for identifying changes in functional groups and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation of degradation products.

Quantitative Reactivity Data

Specific kinetic data for the reactions of this compound are scarce in publicly available literature. The following table provides generalized information and data for analogous, less sterically hindered ketones. These values should be used as an estimate, and experimental determination is recommended for specific applications.

ReactionReactantConditionsRate Constant (k)Activation Energy (Ea)Reference(s)
OxidationPotassium PermanganateAlkaline mediumData not available for DIBK; for simpler ketones, the reaction is first order in both ketone and permanganate.Data not available[1][3][8][9]
ReductionSodium BorohydrideProtic solvent (e.g., Methanol)Data not available for DIBK; rates are generally slower for sterically hindered ketones.Data not available[10]
Enolate FormationStrong Base (e.g., LDA)Anhydrous THFData not available for DIBK; equilibrium favors the less substituted enolate under kinetic control.Data not available

Table 2: Generalized Reactivity Data for Ketones

Disclaimer: The information provided in this document is intended for guidance and informational purposes only. It is based on publicly available data and is not exhaustive. Users should always consult the relevant Safety Data Sheet (SDS) and conduct their own risk assessments before handling this compound. The author and publisher of this document are not responsible for any damage or injury resulting from the use or misuse of this information.

References

An In-depth Technical Guide to the Synthesis of Diisobutyl Ketone from Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diisobutyl ketone (DIBK) originating from acetone (B3395972). It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental methodologies, quantitative data, and a thorough understanding of the underlying chemical transformations. This document focuses on the core chemical processes, offering insights into catalyst systems, reaction conditions, and the formation of key intermediates.

Introduction

Diisobutyl ketone (DIBK), a valuable industrial solvent and chemical intermediate, is synthesized from the readily available feedstock, acetone. The production of DIBK is often intertwined with the synthesis of methyl isobutyl ketone (MIBK), with DIBK frequently being a significant by-product. The core of the synthesis lies in the self-condensation of acetone, followed by dehydration and hydrogenation steps. This guide will explore the primary pathways, detailing the reaction mechanisms and providing practical experimental data.

Core Synthesis Pathways

The conversion of acetone to diisobutyl ketone predominantly follows two routes:

  • One-Step Synthesis: A direct conversion of acetone in a single reactor using a multifunctional catalyst that promotes condensation, dehydration, and hydrogenation.

  • Two-Step Synthesis via Triacetone Dialcohol (TDA): This pathway involves the initial formation of triacetone dialcohol (TDA), which is then subsequently dehydrated and hydrogenated to yield DIBK. This method can offer higher selectivity towards DIBK.

The fundamental chemical transformations in both pathways are rooted in the principles of aldol (B89426) chemistry.

Reaction Mechanisms and Intermediates

The synthesis of DIBK from acetone proceeds through a series of aldol additions and condensations, followed by hydrogenation. The key intermediates in this process include:

  • Diacetone Alcohol (DAA): Formed from the aldol addition of two acetone molecules.

  • Mesityl Oxide (MO): The product of the dehydration of DAA.

  • Phorone (Diisopropylidene acetone): Results from the condensation of a third acetone molecule with mesityl oxide.

  • Triacetone Dialcohol (TDA): A key intermediate in the two-step synthesis, formed from the reaction of DAA with another acetone molecule.

The formation of these intermediates is depicted in the reaction pathway diagram below.

Reaction_Pathway cluster_condensation Aldol Condensation & Dehydration cluster_hydrogenation Hydrogenation Acetone1 Acetone DAA Diacetone Alcohol (DAA) Acetone1->DAA + Acetone Acetone2 Acetone Acetone3 Acetone MO Mesityl Oxide (MO) DAA->MO - H2O TDA Triacetone Dialcohol (TDA) DAA->TDA + Acetone Phorone Phorone MO->Phorone + Acetone - H2O DIBK Diisobutyl Ketone (DIBK) Phorone->DIBK + 2H2 TDA->DIBK - 2H2O + H2

Figure 1: General reaction pathway for the synthesis of DIBK from acetone.

Quantitative Data Summary

The efficiency of DIBK synthesis is highly dependent on the catalyst, reaction conditions, and the chosen pathway. The following tables summarize key quantitative data from various experimental setups.

Table 1: One-Step Synthesis of DIBK from Acetone
CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Acetone Conversion (%)DIBK Selectivity (%)Reference
Palladium on Sulfonic Resin120103643[1][2]
Palladium on Sulfonic Resin120103707[3]
Palladium on Sulfonic Resin120104767[3]
0.3% Pd/ZnCr (1:1)300Ambient>1--[4]
Table 2: Two-Step Synthesis of DIBK via Triacetone Dialcohol (TDA)
CatalystStarting MaterialTemperature (°C)Pressure (bar)Reaction Time (h)TDA Conversion (%)DIBK Selectivity (%)Reference
Palladium on Sulfonic Resin50% TDA, 50% DAA12010410085[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of DIBK.

General Experimental Workflow

The typical workflow for the synthesis of DIBK, particularly in a batch reactor setup, is outlined below.

Experimental_Workflow start Start reactor_charge Charge Reactor with: - Acetone (or TDA) - Catalyst - Optional: Co-reactant (e.g., MIBK) start->reactor_charge seal_pressurize Seal Reactor and Pressurize with H2 reactor_charge->seal_pressurize heat_stir Heat to Reaction Temperature and Stir seal_pressurize->heat_stir reaction Maintain Reaction Conditions for Specified Time heat_stir->reaction cool_depressurize Cool Reactor and Depressurize reaction->cool_depressurize product_analysis Analyze Product Mixture (e.g., GC) cool_depressurize->product_analysis end End product_analysis->end

Figure 2: Generalized experimental workflow for batch synthesis of DIBK.
Protocol 1: One-Step Synthesis of DIBK from Acetone

This protocol is based on the direct conversion of acetone using a multifunctional catalyst.

  • Apparatus: A 100 ml stirred batch reactor.

  • Materials:

    • Acetone

    • Multifunctional catalyst (e.g., 7.0 g of a sulfonic acid-based solid catalyst containing palladium)[3]

    • Hydrogen gas

  • Procedure:

    • Charge the reactor with acetone and the catalyst. For example, a charge of 56.2 g of acetone and 13.9 g of MIBK can be used with 7.0 g of catalyst.[3]

    • Seal the reactor and purge with an inert gas, followed by pressurization with hydrogen to the desired pressure (e.g., 10 bar).[3]

    • Heat the reactor to the target temperature (e.g., 120 °C) while stirring.[3]

    • Maintain the reaction conditions for a specified duration (e.g., 3-4 hours).[3]

    • After the reaction, cool the reactor to room temperature and carefully depressurize.

    • The product mixture is then analyzed to determine conversion and selectivity.

Protocol 2: Two-Step Synthesis of DIBK from Triacetone Dialcohol (TDA)

This method focuses on the conversion of the pre-formed intermediate, TDA, to DIBK.

  • Apparatus: A 100 ml stirred batch reactor.

  • Materials:

    • Triacetone dialcohol (TDA)

    • Optional: Diacetone alcohol (DAA)

    • Bifunctional catalyst (e.g., 7.01 g of an acidic solid catalyst based on sulfonic resin comprising palladium)[1][2]

    • Hydrogen gas

  • Procedure:

    • Prepare a mixture of TDA and optionally DAA. A 50% by weight mixture of TDA and DAA can be used (totaling 70.05 g).[1][2]

    • Charge the reactor with the TDA/DAA mixture and the bifunctional catalyst.[1][2]

    • Seal the reactor and pressurize with hydrogen to 10 bar.[1][2]

    • Heat the reactor to 120 °C and maintain these conditions with stirring for 4 hours.[1][2]

    • After the reaction period, cool the reactor and depressurize.

    • Analyze the resulting product to determine the conversion of TDA and the selectivity to DIBK. In one reported experiment, this procedure resulted in 100% conversion of TDA with 85% selectivity to DIBK.[1][2]

Catalyst Systems

The choice of catalyst is critical for the selective synthesis of DIBK. Multifunctional catalysts are required to facilitate the cascade of reactions.

  • Acidic/Basic Function: This component catalyzes the aldol condensation and dehydration steps. Solid acid catalysts like sulfonic resins or zeolites are commonly employed.[1][2][5]

  • Hydrogenation Function: A metal component is responsible for the hydrogenation of unsaturated intermediates. Palladium (Pd) is a frequently used metal for this purpose.[1][2][5]

The logical relationship for the catalyst functionality is illustrated below.

Catalyst_Functionality Catalyst Multifunctional Catalyst AcidBase Acidic/Basic Component (e.g., Sulfonic Resin, Zeolite) Catalyst->AcidBase Metal Hydrogenation Metal (e.g., Palladium) Catalyst->Metal Condensation Aldol Condensation AcidBase->Condensation Dehydration Dehydration AcidBase->Dehydration Hydrogenation Hydrogenation Metal->Hydrogenation

Figure 3: Logical relationship of catalyst components and their functions.

Conclusion

The synthesis of diisobutyl ketone from acetone is a versatile process that can be tailored to favor DIBK production through the careful selection of reaction pathways, catalysts, and operating conditions. The two-step process involving the isolation or in-situ generation and subsequent conversion of triacetone dialcohol appears to offer a more selective route to DIBK compared to the direct one-step conversion of acetone. Further research into the development of highly selective and stable multifunctional catalysts will continue to be a key area of interest for optimizing the industrial production of DIBK. This guide provides a solid foundation for researchers to design and execute experiments aimed at advancing the synthesis of this important chemical.

References

The Enigmatic Presence of 2,6-Dimethyl-4-heptanone in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2,6-Dimethyl-4-heptanone, a branched-chain aliphatic ketone. While recognized as a flavoring agent and industrial solvent, its presence in the natural world is more nuanced and less extensively documented. This document synthesizes available scientific information on its sources, potential biological roles, and the methodologies for its detection and analysis.

Natural Occurrence of this compound

This compound has been reported in a limited number of natural sources. Its presence is often as a minor component of a complex mixture of volatile organic compounds. The primary reported natural occurrences are in the plant kingdom and as a flavor component in certain fermented beverages.

Plant Kingdom

The most cited natural source of this compound is the sweet cherry, Prunus avium. While some databases list its presence, a comprehensive review of recent literature on the volatile compounds of Prunus avium does not consistently show its detection, suggesting it may be specific to certain cultivars, developmental stages, or present in trace amounts that are not always detected by standard analytical methods.

There are also anecdotal mentions of its contribution to the aroma of mint oil. However, detailed quantitative studies confirming its presence and concentration in various Mentha species are lacking in readily available scientific literature.

Fermented Beverages

This compound is recognized as a flavor component in cognac. It is likely formed during the fermentation and aging process, contributing to the complex aroma profile of the spirit.

Potential Role as an Insect Semiochemical

While this compound has not been definitively identified as an insect pheromone, its structural similarity to known insect alarm pheromones, such as 4-methyl-3-heptanone (B36217) found in various ant species, suggests a potential role as a semiochemical. Further research is required to investigate this possibility.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is sparse. The following table summarizes the available information.

Natural SourcePart/MatrixConcentration RangeReference
Prunus avium (Sweet Cherry)FruitNot consistently reported in recent studies[1]
CognacSpiritTrace amounts, specific concentrations not widely published[2]
Mint Oil (Mentha sp.)Essential OilAnecdotally mentioned, no quantitative data available[3]

Experimental Protocols

The analysis of this compound in natural matrices typically involves the extraction of volatile organic compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Extraction of this compound from Plant Material

Method: Headspace Solid-Phase Microextraction (HS-SPME)

Protocol:

  • Sample Preparation: Homogenize 5 g of fresh plant material (e.g., cherry fruit pulp) with 10 mL of a saturated NaCl solution in a 20 mL headspace vial. The salt solution helps to increase the volatility of the target analyte.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanone) to the sample for quantification.

  • Incubation: Seal the vial and incubate at 40°C for 30 minutes with gentle agitation to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 40°C.

  • Desorption: Transfer the SPME fiber to the GC injector port and desorb the analytes at 250°C for 5 minutes in splitless mode.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST).

Biosynthesis and Signaling Pathways

The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, a putative pathway can be proposed based on the general metabolism of fatty acids and the formation of other aliphatic ketones.

Putative Biosynthetic Pathway

It is hypothesized that this compound is derived from the metabolism of branched-chain fatty acids, which themselves originate from the catabolism of branched-chain amino acids like leucine.

Biosynthesis Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Fatty_Acid_Synthase Fatty Acid Synthase (with Malonyl-CoA) Isovaleryl_CoA->Fatty_Acid_Synthase Branched_Chain_FA Branched-Chain Fatty Acid (C9) Fatty_Acid_Synthase->Branched_Chain_FA Beta_Oxidation β-Oxidation Branched_Chain_FA->Beta_Oxidation Beta_Keto_Acid β-Keto Acid Beta_Oxidation->Beta_Keto_Acid Decarboxylation Decarboxylation Beta_Keto_Acid->Decarboxylation DMH This compound Decarboxylation->DMH

Caption: Putative biosynthetic pathway of this compound from leucine.

Experimental Workflow for Pathway Elucidation

To confirm this putative pathway, a series of isotope labeling studies would be required.

Workflow Start Start: Hypothesis of Leucine as Precursor Labeling Administer ¹³C-labeled Leucine to the organism (e.g., Prunus avium cell culture) Start->Labeling Incubation Incubate for a defined period Labeling->Incubation Extraction Extract Volatile Organic Compounds (HS-SPME) Incubation->Extraction Analysis Analyze by GC-MS Extraction->Analysis Detection Detect ¹³C incorporation into this compound Analysis->Detection Confirmation Pathway Confirmation Detection->Confirmation

Caption: Experimental workflow for biosynthetic pathway elucidation.

Conclusion

The natural occurrence of this compound is an area that warrants further investigation. While its presence has been noted in Prunus avium and as a flavor component in cognac, quantitative data and a comprehensive understanding of its distribution in the natural world are limited. The proposed biosynthetic pathway provides a logical framework for future research, and the detailed experimental protocols offer a starting point for its accurate detection and quantification. For researchers in drug development, the structural similarity to known bioactive compounds, such as insect pheromones, suggests that this compound and its derivatives could be of interest for further biological screening.

References

Methodological & Application

Application Notes and Protocols: 2,6-Dimethyl-4-heptanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-heptanone, also known as diisobutyl ketone (DIBK), is a versatile organic compound widely utilized in various industrial and laboratory applications. While it is extensively employed as a solvent for coatings, resins, and adhesives due to its favorable evaporation rate and solvency, its role as a reactant and intermediate in organic synthesis is of significant interest to the scientific community.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in key organic transformations, including amine synthesis and alcohol production. Its chemical structure, a dialkyl ketone, allows it to participate in a variety of reactions, making it a valuable building block for more complex molecules.[4]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 108-83-8
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Appearance Colorless to light yellow liquid[1][6]
Odor Mild, sweet, ether-like[7]
Boiling Point 165-170 °C[1][8]
Density 0.808 g/mL at 25 °C[1][8]
Flash Point 49 °C (closed cup)[8]
Solubility Insoluble in water; miscible with most organic solvents[1][6]

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various organic molecules, including secondary amines and alcohols. Its sterically hindered ketone group can influence reaction pathways and selectivity.

Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[9][10][11] In the case of this compound, it can react with a primary amine to form an intermediate imine, which is then reduced to the corresponding secondary amine. This transformation is a cornerstone in the synthesis of numerous biologically active compounds and chemical intermediates.

Reductive_Amination_Workflow DIBK This compound Imine Imine Intermediate DIBK->Imine Amine Primary Amine Amine->Imine Solvent Solvent (e.g., Methanol) Solvent->Imine Acid Acid Catalyst (e.g., Acetic Acid) Acid->Imine Product Secondary Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product Quench Quenching (e.g., Water) Product->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Purification->Product

Caption: Workflow for the synthesis of a secondary amine from this compound via reductive amination.

This protocol is a representative procedure for the reductive amination of this compound. The specific primary amine and reaction conditions may need to be optimized for desired products.

Materials:

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired secondary amine.

Reactant 1Reactant 2Reducing AgentProductYieldReference
This compoundPrimary AmineNaBH₄N-alkyl-2,6-dimethylheptan-4-amineVariesAdapted from[12]
Synthesis of Diisobutylcarbinol (2,6-Dimethyl-4-heptanol)

The reduction of this compound provides diisobutylcarbinol, a secondary alcohol that can be used as a solvent, plasticizer, or intermediate in the synthesis of other compounds. Catalytic hydrogenation is an effective method for this transformation.

Hydrogenation_Workflow DIBK This compound Reactor High-Pressure Reactor DIBK->Reactor Catalyst Catalyst (e.g., Raney Nickel) Catalyst->Reactor Hydrogen Hydrogen Gas (H₂) Hydrogen->Reactor Reaction Hydrogenation Reactor->Reaction Heat & Pressure Product Diisobutylcarbinol Reaction->Product Filtration Catalyst Filtration Product->Filtration Purification Purification (e.g., Distillation) Filtration->Purification Purification->Product Ketone_Reactions Ketone This compound Amine Secondary Amine Ketone->Amine Reductive Amination (+ Primary Amine, Reducing Agent) Alcohol Secondary/Tertiary Alcohol Ketone->Alcohol Reduction (e.g., NaBH₄, H₂/Catalyst) Grignard Reaction (+ Grignard Reagent) Alkene Alkene Ketone->Alkene Wittig Reaction (+ Wittig Reagent)

References

Application Notes and Protocols: Diisobutyl Ketone as a Solvent for Nitrocellulose Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Diisobutyl Ketone (DIBK) as a solvent for nitrocellulose resins. Diisobutyl Ketone is a slow-evaporating, low-density solvent that offers excellent solvency for a wide range of synthetic resins, including nitrocellulose.[1][2][3][4] Its unique properties make it a valuable tool in the formulation of high-quality coatings, inks, and other specialty applications where controlled drying and superior film formation are critical. These notes cover the key physicochemical properties of DIBK, comparative data against other common solvents, and detailed protocols for the preparation and evaluation of nitrocellulose-based solutions.

Introduction to Diisobutyl Ketone (DIBK)

Diisobutyl Ketone (CAS No. 108-83-8) is a clear, colorless liquid with a mild, characteristic odor.[5][6] It is a branched-chain ketone that exhibits low water solubility and is miscible with most organic solvents.[5][6] A key attribute of DIBK in nitrocellulose formulations is its slow evaporation rate, which allows for extended "open time" for coatings.[5] This property facilitates better flow and leveling, minimizes surface defects like brush marks, and helps to prevent "blushing" caused by humidity.[3][5]

DIBK's strong solvency power enables the formulation of high-solids, low-VOC (Volatile Organic Compound) coatings.[3][5] It is compatible with various grades of nitrocellulose, as well as other resins commonly used in conjunction with nitrocellulose, such as alkyds, polyesters, and acrylics.[1][3]

Key Properties of Diisobutyl Ketone and Comparative Solvents

The selection of a solvent system is critical to achieving the desired application and final film properties of a nitrocellulose lacquer. The following tables provide a summary of the key quantitative properties of DIBK and a comparison with other commonly used solvents for nitrocellulose resins.

Table 1: Physicochemical Properties of Diisobutyl Ketone

PropertyValueUnit
CAS Number108-83-8-
Molecular Weight142.24 g/mol
Boiling Point163 - 176°C
Flash Point (Closed Cup)49°C
Density (at 20°C)0.804 - 0.812g/mL
Evaporation Rate (n-Butyl Acetate = 1)0.15 - 0.2-
Water Solubility (at 20°C)0.05% wt
Hansen Solubility Parameters (δt)8.1(cal/cm³)^½

Data compiled from multiple sources.[2][5][7]

Table 2: Comparative Properties of Solvents for Nitrocellulose Resins

SolventEvaporation Rate (n-BuAc = 1)Boiling Point (°C)Flash Point (°C)Density (g/mL)
Diisobutyl Ketone (DIBK) 0.15 - 0.2 163 - 176 49 ~0.81
Methyl Isobutyl Ketone (MIBK)1.6114 - 11714~0.80
Methyl Ethyl Ketone (MEK)3.880-7~0.81
Ethyl Acetate4.177-4~0.90
n-Butyl Acetate1.012622~0.88
Acetone7.756-20~0.79

This table presents typical values for comparison. Actual values may vary depending on the specific grade and manufacturer.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of nitrocellulose solutions using Diisobutyl Ketone. These protocols are based on industry standards and best practices.[1][8][9][10]

Protocol for Preparation of a Nitrocellulose Lacquer

Objective: To prepare a clear nitrocellulose lacquer using Diisobutyl Ketone as the primary solvent.

Materials:

  • Nitrocellulose (e.g., RS 1/2 second viscosity)

  • Diisobutyl Ketone (DIBK)

  • Co-solvent (e.g., Ethanol or Isopropanol)

  • Diluent (e.g., Toluene or Xylene)

  • Plasticizer (e.g., Dibutyl Phthalate - DBP)

  • Resin (e.g., non-drying alkyd resin)

  • Glass beaker or stainless steel mixing vessel

  • Mechanical stirrer with a propeller blade

  • Weighing balance

Procedure:

  • Solvent Blend Preparation: In the mixing vessel, combine the Diisobutyl Ketone, co-solvent, and diluent in the desired ratios. A typical starting point for a solvent blend could be 40% DIBK, 30% Ethanol, and 30% Toluene by weight.

  • Dissolution of Nitrocellulose: While stirring the solvent blend at a moderate speed, slowly add the nitrocellulose to the vortex. Avoid adding the nitrocellulose too quickly to prevent the formation of clumps. Continue stirring until the nitrocellulose is completely dissolved, which may take several hours depending on the grade and concentration.

  • Addition of Plasticizer and Resin: Once the nitrocellulose is fully dissolved, add the plasticizer and any other modifying resins to the solution. Continue stirring until a homogenous mixture is achieved.

  • Viscosity Adjustment: Measure the viscosity of the lacquer using a suitable viscometer (e.g., Brookfield viscometer or a flow cup). Adjust the viscosity to the desired range by adding more of the solvent blend if it is too high.

  • Filtration: Filter the final lacquer through a fine mesh filter to remove any undissolved particles or impurities.

  • Storage: Store the prepared lacquer in a sealed, airtight container away from sources of ignition.

Protocol for Evaluation of Nitrocellulose Lacquer Properties

Objective: To evaluate the key performance characteristics of the prepared nitrocellulose lacquer.

A. Viscosity Measurement (ASTM D1343) [6][11][12]

  • Use a ball-drop viscometer or a rotational viscometer to determine the viscosity of the lacquer at a controlled temperature (typically 25°C).

  • Record the viscosity in centipoise (cP) or as efflux time in seconds from a specific flow cup.

B. Drying Time Evaluation (ASTM D1640)

  • Apply a uniform film of the lacquer onto a clean, flat substrate (e.g., a glass panel or a sealed wooden panel) using a film applicator of a specified thickness.

  • Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is the point at which no lacquer adheres to the finger.

  • Tack-Free Time: Place a small piece of cotton on the film and gently press it with a finger. The tack-free time is when the cotton can be easily removed without any fibers adhering to the film.

  • Dry-Hard Time: Press the thumb firmly onto the film. The dry-hard time is reached when no impression is left on the film surface.

C. Film Hardness (Pencil Hardness Test - ASTM D3363)

  • Allow the lacquer film to cure for a specified period (e.g., 7 days) under controlled conditions.

  • Use a set of calibrated pencils of increasing hardness (from 6B to 6H).

  • Hold the pencil at a 45° angle to the film surface and push it forward with uniform pressure.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.

D. Flexibility (Mandrel Bend Test - ASTM D522)

  • Coat a thin, flexible metal panel with the lacquer and allow it to cure completely.

  • Bend the coated panel over a series of mandrels of decreasing diameter.

  • The flexibility is determined by the smallest diameter mandrel over which the panel can be bent without the film cracking or delaminating.

E. Gloss Measurement (ASTM D523)

  • Use a gloss meter to measure the specular gloss of the cured lacquer film at different angles (e.g., 20°, 60°, and 85°).

  • The gloss value is reported in Gloss Units (GU).

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Define Application Requirements resin_type Select Nitrocellulose Grade (Viscosity, Nitrogen Content) start->resin_type solvent_properties Identify Key Solvent Properties (Solvency, Evaporation Rate, Cost) resin_type->solvent_properties candidate_solvents Identify Candidate Solvents (e.g., DIBK, MIBK, Esters) solvent_properties->candidate_solvents lab_testing Laboratory Testing (Viscosity, Drying Time, Film Properties) candidate_solvents->lab_testing formulation_optimization Formulation Optimization lab_testing->formulation_optimization formulation_optimization->lab_testing Iterate final_selection Final Solvent Selection formulation_optimization->final_selection

Caption: A logical workflow for selecting a suitable solvent for nitrocellulose resins.

Experimental Workflow for Lacquer Preparation and Testing

Lacquer_Workflow start Start: Define Formulation weigh Weigh Raw Materials (Nitrocellulose, DIBK, etc.) start->weigh mix Prepare Solvent Blend weigh->mix dissolve Dissolve Nitrocellulose mix->dissolve additives Add Plasticizers & Resins dissolve->additives adjust Adjust Viscosity additives->adjust filter Filter Lacquer adjust->filter apply Apply Film to Substrate filter->apply cure Cure Film apply->cure evaluate Evaluate Film Properties (Hardness, Flexibility, Gloss, etc.) cure->evaluate end End: Analyze Results evaluate->end

References

Application Notes and Protocols: 2,6-Dimethyl-4-heptanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Dimethyl-4-heptanone, also known as Diisobutyl Ketone (DIBK), in the synthesis and purification of pharmaceutical intermediates. While DIBK can act as a chemical intermediate, its primary role in the pharmaceutical industry is as a process solvent, particularly in extraction and crystallization processes.[1][2] This document outlines its key properties, and provides a detailed protocol for its use in the purification of a pharmaceutical intermediate via cooling crystallization.

Introduction to this compound (DIBK)

This compound is a branched-chain ketone with a unique set of properties that make it a valuable solvent in organic synthesis and pharmaceutical manufacturing.[3] It is a colorless, stable liquid with a mild, sweet odor.[1] Its slow evaporation rate and good solvency for a wide range of organic compounds and synthetic resins are key advantages in various applications.[1][3]

Properties of this compound

The physical and chemical properties of DIBK are summarized in the table below. These properties are critical for its application in pharmaceutical processes, influencing factors such as dissolution, crystallization kinetics, and process safety.

PropertyValueReference
CAS Number108-83-8[4][5]
Molecular FormulaC9H18O[4][5]
Molecular Weight142.24 g/mol [4][5]
Boiling Point165-170 °C[5]
Density0.808 g/mL at 25 °C[5]
Flash Point49 °C[6]
Vapor Pressure1.7 mmHg at 20 °C[5]
Water SolubilityImmiscible[1]
Solubility in Organic SolventsMiscible with most organic solvents[1]

Application in Pharmaceutical Intermediate Purification: Cooling Crystallization

One of the primary applications of DIBK in the pharmaceutical industry is as a solvent for the purification of active pharmaceutical ingredients (APIs) and their intermediates through crystallization.[1] Its high boiling point allows for a wide temperature range for solubility studies and cooling profiles, while its low water solubility can be advantageous in preventing the incorporation of water into the crystal lattice.

The following is a representative protocol for the cooling crystallization of a hypothetical pharmaceutical intermediate, "Intermediate-X," using DIBK as the solvent.

Objective: To purify crude Intermediate-X by removing process-related impurities through cooling crystallization from a DIBK solution.

Materials:

  • Crude Intermediate-X

  • This compound (DIBK), pharmaceutical grade

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Vacuum oven

Experimental Protocol:

  • Solubility Determination:

    • Prepare saturated solutions of Intermediate-X in DIBK at various temperatures (e.g., 25 °C, 50 °C, 75 °C, 100 °C) to determine the solubility curve. This data is crucial for defining the crystallization process parameters.

  • Dissolution:

    • Charge the jacketed reactor with a predetermined volume of DIBK.

    • Begin agitation and heat the DIBK to the desired dissolution temperature (e.g., 90 °C), based on the solubility data.

    • Slowly add the crude Intermediate-X to the hot DIBK until complete dissolution is observed.

  • Cooling and Crystallization:

    • Once the Intermediate-X is fully dissolved, initiate a controlled cooling profile. A common approach is a linear cooling ramp (e.g., 10 °C/hour).

    • Monitor the solution for the onset of nucleation (cloud point).

    • Continue cooling to the final crystallization temperature (e.g., 10 °C) and hold for a specified period (e.g., 2-4 hours) to allow for complete crystal growth.

  • Isolation and Drying:

    • Filter the resulting slurry to isolate the crystalline product.

    • Wash the filter cake with a small amount of cold DIBK to remove residual mother liquor.

    • Dry the purified Intermediate-X in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation: Hypothetical Solubility Data

The choice of DIBK as a crystallization solvent can be justified by comparing the solubility of the desired intermediate and its impurities in various solvents. An ideal solvent will have high solubility for the intermediate at elevated temperatures and low solubility at lower temperatures, while exhibiting different solubility characteristics for impurities.

SolventIntermediate-X Solubility at 80°C (g/100mL)Intermediate-X Solubility at 10°C (g/100mL)Impurity-A Solubility at 10°C (g/100mL)
This compound 25.0 1.5 15.0
Ethanol30.010.012.0
Toluene15.02.018.0
Heptane2.00.10.5

As shown in the table, DIBK offers a significant solubility differential for Intermediate-X between high and low temperatures, while keeping Impurity-A in solution at the final crystallization temperature, leading to effective purification.

Visualization of Processes

Diagram 1: General Pharmaceutical Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical product, highlighting the purification step where a solvent like DIBK would be utilized.

G A Raw Materials B Chemical Synthesis (Reaction Steps) A->B C Crude Intermediate B->C D Purification (e.g., Crystallization in DIBK) C->D E Purified Intermediate D->E F Final Synthesis Steps E->F G Crude API F->G H Final Purification (e.g., Recrystallization) G->H I Active Pharmaceutical Ingredient (API) H->I J Formulation I->J K Final Drug Product J->K

Caption: A simplified workflow for pharmaceutical synthesis.

Diagram 2: Cooling Crystallization Protocol Workflow

This diagram outlines the logical steps of the cooling crystallization protocol described above.

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation and Drying A Determine Solubility Curve of Intermediate in DIBK B Charge Reactor with DIBK and Heat A->B C Dissolve Crude Intermediate B->C D Controlled Cooling (Nucleation and Growth) C->D E Hold at Final Temperature D->E F Filter the Slurry E->F G Wash with Cold DIBK F->G H Dry Under Vacuum G->H I Purified Crystalline Intermediate H->I

Caption: Workflow for purification by cooling crystallization.

Conclusion

This compound is a versatile and effective process solvent for the pharmaceutical industry. Its favorable physical properties, such as a high boiling point, slow evaporation rate, and good solvency for a range of organic molecules, make it particularly suitable for the purification of pharmaceutical intermediates via crystallization. The provided protocol and workflows offer a practical guide for researchers and scientists in leveraging the benefits of DIBK in drug development and manufacturing processes.

References

Application of Diisobutyl Ketone in Coatings and Lacquers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diisobutyl Ketone (DIBK) in Coatings

Diisobutyl Ketone (DIBK), chemically known as 2,6-dimethyl-4-heptanone, is a slow-evaporating, low-density solvent with a mild, characteristic odor. Its unique combination of properties makes it a valuable component in a wide array of coating and lacquer formulations. DIBK is an effective solvent for numerous synthetic resins, including nitrocellulose, acrylics, epoxies, and alkyds.[1][2][3][4][5][6][7] Its slow evaporation rate is a key attribute, allowing for extended "open time," which facilitates better flow and leveling of the coating, resulting in a smooth, high-quality finish.[1][8] This property also helps to minimize common coating defects such as bubbling and humidity blushing.[8]

Furthermore, DIBK's low density and low surface tension contribute to superior viscosity reduction, enabling the formulation of high-solids coatings with lower volatile organic compound (VOC) content.[1][3] This aligns with modern environmental regulations and the increasing demand for more sustainable coating solutions.

This document provides detailed application notes, experimental protocols, and performance data for the use of DIBK in various coating systems.

Chemical Structure of Diisobutyl Ketone:

Caption: Chemical structure of Diisobutyl Ketone.

General Experimental Workflow for Evaluating DIBK in Coatings

The following diagram outlines a general workflow for formulating and testing coatings containing DIBK.

G cluster_workflow Evaluation Workflow cluster_tests Performance Tests Formulation Coating Formulation (Control vs. DIBK-containing) Application Film Application (e.g., drawdown, spray) Formulation->Application Drying Drying/Curing Application->Drying Performance_Testing Performance Testing Drying->Performance_Testing Data_Analysis Data Analysis & Comparison Performance_Testing->Data_Analysis Viscosity Viscosity Measurement Performance_Testing->Viscosity Drying_Time Drying Time Assessment Performance_Testing->Drying_Time Gloss Gloss Measurement Performance_Testing->Gloss Adhesion Adhesion Testing Performance_Testing->Adhesion

Caption: General workflow for coating evaluation.

Application in Nitrocellulose Lacquers

Application Notes

DIBK is an excellent retarder solvent for nitrocellulose lacquers.[3] Its slow evaporation rate helps to prevent blushing, which can occur when faster-evaporating solvents cool the film surface and cause moisture condensation. The good solvency of DIBK for nitrocellulose and other resins used in lacquers, such as rosin (B192284) esters and phenolics, ensures a homogeneous solution and a clear, uniform film.[1][3] The use of DIBK can also improve the flow and leveling of the lacquer, reducing brush marks and other surface imperfections.[1]

Formulation Guidance

Below are example formulations for a clear nitrocellulose lacquer, with and without DIBK, for comparative testing.

IngredientFormulation A (Control) (wt%)Formulation B (with DIBK) (wt%)
RS Nitrocellulose (1/2 sec)15.015.0
Ester Gum10.010.0
Dibutyl Phthalate5.05.0
Ethyl Acetate20.015.0
Butyl Acetate30.025.0
Toluene20.020.0
Diisobutyl Ketone (DIBK) 0.0 10.0
Total 100.0 100.0
Performance Data
PropertyFormulation A (Control)Formulation B (with DIBK)Test Method
Viscosity (Krebs Units)65 - 7560 - 70ASTM D562
Set-to-Touch Time (minutes)10 - 1515 - 20ASTM D1640
Dry-Hard Time (hours)1 - 1.51.5 - 2ASTM D1640
Gloss (60°)85 - 9090 - 95ASTM D523
Adhesion (Cross-hatch)4B - 5B5BASTM D3359
Experimental Protocols

Viscosity Measurement (ASTM D562):

  • Calibrate the Krebs-unit viscometer according to the manufacturer's instructions.

  • Bring the lacquer sample to a constant temperature of 25 ± 0.5°C.

  • Place the sample container on the viscometer platform and lower the spindle into the lacquer until it is immersed to the specified depth.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity in Krebs Units (KU).

Drying Time (ASTM D1640):

  • Apply the lacquer to a clean, flat glass panel using a drawdown bar to achieve a uniform wet film thickness.

  • Place the coated panel in a dust-free environment at 25 ± 2°C and 50 ± 5% relative humidity.

  • Set-to-Touch Time: Lightly touch the film with a clean, dry finger. The set-to-touch time is the point at which no lacquer adheres to the finger.

  • Dry-Hard Time: Press the thumb firmly onto the film. The dry-hard time is the point at which the thumb leaves no impression on the film.

Gloss Measurement (ASTM D523):

  • Calibrate the 60° gloss meter using the supplied standards.

  • Place the gloss meter on a smooth, uniform area of the dried lacquer film.

  • Take at least three readings in different areas of the film and calculate the average.

Adhesion (ASTM D3359 - Test Method B):

  • Make a series of six parallel cuts through the dried lacquer film to the substrate using a sharp blade and a cutting guide.

  • Make a second series of six parallel cuts at a 90° angle to the first set to create a cross-hatch pattern.

  • Brush the area gently to remove any loose flakes of coating.

  • Apply a strip of pressure-sensitive tape firmly over the cross-hatch area.

  • Rapidly pull the tape off at a 180° angle.

  • Rate the adhesion according to the ASTM D3359 classification scale (5B = no peeling, 0B = severe peeling).

Application in High-Solids Coatings

Application Notes

DIBK is particularly beneficial in the formulation of high-solids coatings, where achieving a low application viscosity without excessive solvent content is crucial.[3][9] Its excellent solvency and low density allow for a significant reduction in viscosity with a smaller amount of solvent compared to other ketones. This helps formulators meet stringent VOC regulations while maintaining good application properties. The slow evaporation rate of DIBK also aids in the formation of a uniform film in high-solids systems, which can be prone to surface defects due to their higher resin concentration.

G cluster_hs Role of DIBK in High-Solids Coatings High_Solids High-Solids Resin DIBK DIBK Solvent High_Solids->DIBK dissolves in Low_Viscosity Low Application Viscosity DIBK->Low_Viscosity enables Low_VOC Reduced VOC Content DIBK->Low_VOC contributes to Good_Flow Improved Flow & Leveling Low_Viscosity->Good_Flow leads to High_Quality_Film High-Quality Film Formation Good_Flow->High_Quality_Film results in

Caption: Role of DIBK in high-solids coatings.

Formulation Guidance (Conceptual)

The following provides a conceptual framework for formulating a high-solids acrylic enamel.

IngredientFunctionPercentage Range (wt%)
High-Solids Acrylic ResinBinder50 - 60
Pigment (e.g., TiO2)Color/Opacity20 - 30
Diisobutyl Ketone (DIBK) Solvent 5 - 15
Other Solvents (e.g., Aromatic 100)Co-solvent5 - 10
Additives (Dispersant, Flow Agent)Performance Enhancement1 - 3
Total 100
Performance Data (Illustrative)

This table illustrates the expected impact of DIBK on a high-solids alkyd coating.

PropertyHigh-Solids Alkyd (Standard Solvent)High-Solids Alkyd (with DIBK)Test Method
Solids Content (wt%)7575ASTM D2369
VOC Content (g/L)< 340< 300ASTM D3960
Viscosity (Ford Cup #4, sec)45 - 5535 - 45ASTM D1200
Dry-to-Touch Time (hours)2 - 32.5 - 3.5ASTM D1640
Gloss (20°)80 - 8585 - 90ASTM D523
Experimental Protocols

VOC Content (ASTM D3960):

  • Determine the weight percent of nonvolatile matter in the coating sample according to ASTM D2369.

  • Determine the density of the coating sample according to ASTM D1475.

  • If applicable, determine the water content of the coating sample according to ASTM D4017.

  • Calculate the VOC content in grams per liter using the appropriate equations outlined in ASTM D3960.

Viscosity (Ford Cup #4 - ASTM D1200):

  • Ensure the coating sample and the Ford cup are at a constant temperature of 25 ± 1°C.

  • Level the Ford cup and close the orifice with a finger.

  • Fill the cup with the coating, avoiding air bubbles.

  • Strike off the excess coating with a straight edge.

  • Remove the finger from the orifice and simultaneously start a stopwatch.

  • Stop the stopwatch when the first distinct break in the stream of coating is observed.

  • Record the efflux time in seconds.

Application in Epoxy and Alkyd Coatings

Application Notes

Epoxy Coatings: In epoxy formulations, DIBK's slow evaporation rate is advantageous for achieving a smooth, glossy finish, particularly in applications where a longer working time is required. Its good solvency for epoxy resins and curing agents helps to ensure a homogeneous mixture and proper crosslinking, leading to optimal chemical resistance and adhesion.[10]

Alkyd Coatings: For alkyd coatings, DIBK can improve flow and leveling, which is especially beneficial for brush and roller applications.[11] Its use can lead to a higher gloss finish and better overall appearance. The slow evaporation of DIBK can extend the wet edge time, allowing for easier application over large areas without lap marks.

Performance Data (Expected Trends)
Coating TypePropertyEffect of DIBK Addition
Epoxy Pot LifeSlight Increase
Flow and LevelingImprovement
GlossPotential Increase
AdhesionMaintained or Improved
Alkyd Drying TimeSlight Increase
Wet Edge TimeIncreased
GlossPotential Increase
WrinklingReduced

The experimental protocols for testing the performance of epoxy and alkyd coatings containing DIBK would follow the same ASTM standards as described for nitrocellulose lacquers (viscosity, drying time, gloss, and adhesion).

Conclusion

Diisobutyl Ketone is a versatile and high-performance solvent that offers numerous benefits in the formulation of a wide range of coatings and lacquers. Its slow evaporation rate, excellent solvency, and ability to reduce viscosity make it a valuable tool for formulators seeking to improve the application properties, appearance, and environmental profile of their products. Through careful formulation and testing, DIBK can be effectively utilized to develop high-quality coatings that meet the demands of various industries, including automotive, industrial, and architectural applications.

References

Application Notes and Protocols for the Extraction of Metal Ions Using 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-heptanone, commonly known as diisobutyl ketone (DIBK), is a versatile and effective organic solvent for the liquid-liquid extraction of a variety of metal ions from aqueous solutions. Its low water solubility, moderate polarity, and ability to form stable complexes with metal ions, often in the presence of a chelating or complexing agent, make it a valuable tool in analytical chemistry, hydrometallurgy, and purification processes. These application notes provide detailed protocols and quantitative data for the extraction of several metal ions using DIBK.

The primary mechanism of extraction involves the formation of a neutral, organophilic complex between the metal ion and a complexing agent, which is then readily solvated by DIBK and transferred to the organic phase. The selectivity and efficiency of the extraction can be finely tuned by adjusting parameters such as the pH of the aqueous phase, the concentration of the complexing agent, and the phase ratio.

General Workflow for Metal Ion Extraction

The process of metal ion extraction using DIBK typically follows a general workflow. This can be adapted for specific metals and matrices as detailed in the subsequent protocols.

Metal Ion Extraction Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis A Aqueous Sample Containing Metal Ion(s) B pH Adjustment A->B C Addition of DIBK & Complexing Agent B->C D Vigorous Mixing (e.g., Shaking) C->D E Phase Separation D->E F Organic Phase (DIBK with Metal Complex) E->F G Aqueous Phase (Depleted of Metal Ion) E->G H Quantification of Metal Ion (e.g., AAS, ICP-OES) F->H Gold Extraction Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis A Pulverized Geological Sample B Aqua Regia Digestion A->B C Filtration B->C D Add 1% Aliquat 336 in DIBK C->D E Shake for 2-5 min D->E F Phase Separation E->F G Collect Organic Phase F->G H Analyze by FAAS at 242.8 nm G->H

Application Notes and Protocols for the GC-MS Analysis of 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2,6-Dimethyl-4-heptanone, also known as diisobutyl ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) used as a solvent and intermediate in various industrial processes. Its detection and quantification are crucial for environmental monitoring, occupational safety, and in the analysis of biological samples where it may appear as a metabolite or contaminant. The described methodology is applicable to a range of sample matrices, including water, air, and biological fluids, with appropriate sample preparation.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the highly sensitive and selective identification and quantification of volatile and semi-volatile compounds. The analysis of this compound by GC-MS is essential for assessing its presence in various environments and understanding its potential impact.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are recommended protocols for different matrices.

A. Aqueous Samples (e.g., Water, Wastewater)

  • Method: Static Headspace (HS) Sampling

  • Protocol:

    • Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 3 grams of sodium chloride (NaCl) to the vial to increase the partitioning of the analyte into the headspace.

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

    • Vortex the vial for 30 seconds to dissolve the salt.

    • Place the vial in the headspace autosampler for incubation and injection.

B. Air Samples

  • Method: Thermal Desorption (TD)

  • Protocol:

    • Collect air samples using thermal desorption tubes packed with a suitable sorbent (e.g., Tenax TA).

    • Analyze the tubes directly using a thermal desorption unit connected to the GC-MS system.

    • The thermal desorber will heat the tube to release the trapped analytes, which are then transferred to the GC column.

C. Biological Samples (e.g., Blood, Urine)

  • Method: Headspace (HS) Sampling following protein precipitation.

  • Protocol:

    • To 1 mL of the biological sample (e.g., blood, urine) in a centrifuge tube, add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer 1 mL of the supernatant to a 20 mL headspace vial.

    • Add an internal standard if quantitative analysis is required.

    • Seal the vial and proceed with headspace analysis as described for aqueous samples.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 2 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300 (Full Scan)
Solvent Delay3 minutes
Data Acquisition Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data

For quantitative analysis, it is recommended to use a multi-point calibration curve prepared from certified standards of this compound. An internal standard, such as d10-anthracene or a deuterated analog of a similar ketone, should be used to improve accuracy and precision.

Table 1: Characteristic Ions for this compound in SIM Mode

Ion (m/z)Role in Analysis
85Quantifier Ion (most abundant fragment)
57Qualifier Ion
43Qualifier Ion
142Molecular Ion (M+) - may be of low abundance

Table 2: Typical Performance Characteristics (Illustrative)

ParameterExpected Value Range
Retention Time (approx.)8 - 10 minutes
Limit of Detection (LOD)0.1 - 1 µg/L (in water)
Limit of Quantification (LOQ)0.5 - 5 µg/L (in water)
Linearity (R²)> 0.995
Precision (%RSD)< 15%

Note: The performance characteristics are illustrative and will depend on the specific instrumentation, sample matrix, and method optimization.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Air, Biological) Prep Preparation (Headspace, TD, LLE) Sample->Prep Injection Injection Prep->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Library Search) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Report Quantification->Report Final Report

Caption: GC-MS Analysis Workflow for this compound.

Logical Relationship of Key Analytical Steps

The following diagram outlines the logical decisions and steps involved in the analytical process.

Analytical_Logic start Start Analysis matrix Define Sample Matrix start->matrix prep_water Headspace Protocol matrix->prep_water Water prep_air Thermal Desorption matrix->prep_air Air prep_bio Protein Precipitation + Headspace matrix->prep_bio Biological gcms Perform GC-MS Analysis prep_water->gcms prep_air->gcms prep_bio->gcms data_analysis Analyze Data gcms->data_analysis qualitative Qualitative Analysis (Identify Compound) data_analysis->qualitative Identification quantitative Quantitative Analysis (Determine Concentration) data_analysis->quantitative Quantification report Generate Report qualitative->report quantitative->report

Caption: Decision logic for the analysis of this compound.

Application Note: Determination of [Hypothetical Analyte] in Aqueous Samples using HPLC with Diisobutyl Ketone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [Hypothetical Analyte], a non-polar compound, in aqueous samples. The protocol incorporates a liquid-liquid extraction (LLE) step using diisobutyl ketone (DIBK) as the extraction solvent. DIBK's low water solubility and high affinity for non-polar compounds make it an effective solvent for extracting the analyte of interest from the sample matrix, thereby reducing interference and enhancing sensitivity. The subsequent analysis is performed on a reverse-phase C18 column with UV detection. This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require a precise and accurate method for quantifying trace levels of non-polar compounds in aqueous environments.

Introduction

[Hypothetical Analyte] is a compound of significant interest in [mention a relevant field, e.g., pharmaceutical development or environmental monitoring]. Its accurate quantification in aqueous matrices is often challenging due to its low concentration and the presence of interfering substances. Diisobutyl ketone (DIBK) is a solvent with low miscibility in water and is an excellent choice for the extraction of non-polar compounds.[1][2] This application note describes a complete workflow, from sample preparation using DIBK to final analysis by HPLC.

Experimental Protocol

Materials and Reagents
  • Diisobutyl ketone (DIBK): HPLC grade or equivalent

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • [Hypothetical Analyte] standard: >99% purity

  • C18 HPLC Column: 4.6 x 150 mm, 5 µm particle size

  • Volumetric flasks, pipettes, and autosampler vials

  • Centrifuge

Sample Preparation: Liquid-Liquid Extraction
  • Transfer 10.0 mL of the aqueous sample into a 50 mL centrifuge tube.

  • Add 5.0 mL of diisobutyl ketone to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (diisobutyl ketone) to a clean tube.

  • Evaporate the diisobutyl ketone to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1.0 mL of the mobile phase (Acetonitrile:Water, 70:30 v/v).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

HPLC Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Data Presentation

The following table summarizes the expected quantitative performance of this method for the analysis of [Hypothetical Analyte].

ParameterResult
Retention Time (min) 5.8
Linearity (r²) >0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery (%) 95 ± 5%
Precision (%RSD) < 2%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the analytical workflow, from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Collection LLE Liquid-Liquid Extraction with Diisobutyl Ketone Sample->LLE Evap Evaporation of DIBK LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC Filtered Sample Injection Detect UV Detection (254 nm) HPLC->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for the determination of [Hypothetical Analyte].

Conclusion

The described HPLC method, which utilizes diisobutyl ketone for liquid-liquid extraction, provides a sensitive and reliable means for the quantification of [Hypothetical Analyte] in aqueous samples. The use of DIBK allows for efficient extraction and sample clean-up, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers and professionals requiring a robust analytical method for similar non-polar compounds.

References

Application Notes and Protocols for Solvent Extraction of Gold Using Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction is a highly selective and efficient method for the recovery and concentration of gold from various matrices, including ores and electronic waste. Diisobutyl ketone (DIBK), a stable and effective organic solvent, is frequently employed for this purpose. The process typically involves the extraction of a gold complex from an acidic aqueous phase into an organic phase containing DIBK and a suitable extractant. This document provides detailed application notes and protocols for the solvent extraction of gold using Diisobutyl Ketone, often in conjunction with the phase transfer agent Aliquat 336. The subsequent quantification of the extracted gold is commonly performed using flame atomic absorption spectrometry (FAAS).

Principle of the Method

The fundamental principle of this method lies in the transfer of gold ions from an aqueous solution to an immiscible organic phase.[1] Gold is typically present in the aqueous phase as a chloroaurate complex ([AuCl₄]⁻), which is formed by digesting the gold-containing sample in aqua regia (a mixture of nitric acid and hydrochloric acid). The organic phase consists of Diisobutyl Ketone (DIBK) and an extractant, such as Aliquat 336 (a quaternary ammonium (B1175870) salt). Aliquat 336 acts as a liquid ion exchanger, forming a stable ion-pair with the chloroaurate complex, which is then soluble in the organic DIBK phase. This process effectively isolates and concentrates the gold from the initial sample matrix.

Quantitative Data

The efficiency of gold extraction is influenced by several key parameters. The following tables summarize the quantitative data on the impact of these parameters on the extraction process.

Table 1: Effect of Aqueous to Organic Phase Ratio on Gold Extraction Efficiency

Aqueous Phase Volume (mL)Organic Phase Volume (mL)Phase Ratio (A:O)Gold Extraction Efficiency (%)Reference
1052:198.97[2]
2538.3:1>80[1]
251.6715:1>80[1]

Note: Data for phase ratios of 8.3:1 and 15:1 are based on studies using Methyl Isobutyl Ketone (MIBK), a chemically similar solvent to DIBK, and indicate that high efficiency can be maintained even at high aqueous to organic phase ratios.

Table 2: Effect of Hydrochloric Acid Concentration on Gold Extraction

HCl Concentration (mol/L)Relative Extraction SignalNotesReference
0.1 - 4.0IncreasingSignal increases with HCl concentration up to 4 mol/L.
> 4.0DecreasingSignal starts to decrease at concentrations above 4 mol/L.

Note: This data is based on a study using 1-octanol (B28484) with Aliquat 336, but the trend is indicative of the general effect of HCl concentration on the formation and extraction of the gold-chloro complex.

Table 3: Effect of Contact Time on Gold Extraction Efficiency

Shaking Time (minutes)Gold Extraction Efficiency (%)Reference
1Quantitative[3]
3 - 4Quantitative[1]
5100[4]

Note: Quantitative extraction is typically rapid, with most protocols recommending a shaking time of 1 to 5 minutes.

Table 4: Gold Stripping Efficiency from Organic Phase

Stripping AgentConcentrationStripping Efficiency (%)Reference
Sodium Thiosulfate (B1220275)4 M98
Thiourea5% in 1% HClEffective[5]

Note: Data for sodium thiosulfate is from a study using a synergistic system with Aliquat 336 and MIBK. Thiourea is also cited as an effective stripping agent for gold complexes.

Experimental Protocols

The following are detailed protocols for the solvent extraction of gold using Diisobutyl Ketone.

Protocol for Sample Digestion (Aqua Regia Method)

This protocol is suitable for the digestion of gold from solid samples such as ores and sediments.[6][7]

Materials and Reagents:

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Nitric Acid (HNO₃)

  • Gold-containing sample (e.g., ore, sediment), pulverized

  • Beakers

  • Hot plate

  • Volumetric flasks

  • Flocculant (e.g., Superfloc) (optional)

  • Deionized water

Procedure:

  • Weigh a representative amount of the pulverized sample (e.g., 10-30 g) into a beaker.[6][7]

  • Under a fume hood, add a 3:1 mixture of concentrated HCl and HNO₃ (aqua regia). A typical volume is 40 mL of HCl and 10 mL of HNO₃ for a 10 g sample.

  • Heat the beaker on a hot plate at a moderate temperature (e.g., 200°C) for approximately 45 minutes to 2 hours to ensure complete digestion of the gold.[4][6]

  • Allow the solution to cool to room temperature.

  • (Optional) Add a small amount of flocculant to aid in the settling of solid particles.

  • Quantitatively transfer the solution to a volumetric flask (e.g., 250 mL) and dilute to the mark with deionized water.

  • Allow any remaining solids to settle or filter the solution to obtain a clear aqueous phase containing the gold as a chloroaurate complex.

Protocol for Solvent Extraction of Gold

This protocol describes the extraction of the gold complex from the aqueous phase into the DIBK organic phase.[2][4][7]

Materials and Reagents:

  • Digested gold solution (from Protocol 4.1)

  • Diisobutyl Ketone (DIBK)

  • Aliquat 336 (methyl-trioctyl ammonium chloride)

  • Separatory funnels

  • Mechanical shaker (optional)

Procedure:

  • Prepare the organic phase by adding Aliquat 336 to DIBK to a final concentration of 1% v/v.[2][4] For example, add 1 mL of Aliquat 336 to 99 mL of DIBK.

  • Transfer a known volume of the aqueous gold solution (e.g., 10 mL) to a separatory funnel.[2]

  • Add a specific volume of the DIBK/Aliquat 336 organic phase (e.g., 5 mL) to the separatory funnel.[2] This creates an aqueous to organic phase ratio of 2:1.

  • Stopper the funnel and shake vigorously for 1-5 minutes to ensure thorough mixing and facilitate the transfer of the gold complex into the organic phase.[3][4]

  • Allow the two phases to separate completely. The upper layer will be the organic phase containing the extracted gold.

  • Carefully drain and discard the lower aqueous phase.

  • The organic phase is now ready for analysis or for the stripping of gold.

Protocol for Gold Quantification by Flame Atomic Absorption Spectrometry (FAAS)

This protocol outlines the analysis of the gold-containing organic phase.[6][8]

Materials and Reagents:

  • Gold-loaded organic phase (from Protocol 4.2)

  • Gold standard solutions in DIBK/Aliquat 336

  • Flame Atomic Absorption Spectrometer

Procedure:

  • Set up the FAAS according to the manufacturer's instructions for gold analysis. The typical wavelength for gold is 242.8 nm.[8]

  • Prepare a series of gold standard solutions in the 1% Aliquat 336/DIBK organic phase to create a calibration curve.

  • Aspirate the gold-loaded organic phase from the extraction into the FAAS and record the absorbance.

  • Use the calibration curve to determine the concentration of gold in the organic phase.

  • Calculate the original concentration of gold in the solid sample, taking into account the initial sample weight and all dilution factors.

Protocol for Stripping of Gold from the Organic Phase

This protocol describes the back-extraction of gold from the DIBK phase into a new aqueous solution. This is useful for recovering the gold in a concentrated aqueous form and for recycling the organic solvent.

Materials and Reagents:

  • Gold-loaded organic phase (from Protocol 4.2)

  • Stripping solution: 0.1 M Thiourea in 0.1 M HCl, or 4 M Sodium Thiosulfate.

  • Separatory funnels

Procedure:

  • Transfer the gold-loaded organic phase to a clean separatory funnel.

  • Add an equal volume of the chosen stripping solution (e.g., 0.1 M Thiourea in 0.1 M HCl).

  • Shake the funnel for 5-10 minutes to allow for the transfer of gold back into the aqueous phase.

  • Allow the phases to separate. The lower aqueous phase will now contain the stripped gold.

  • Drain the aqueous phase for further processing or analysis. The organic phase can be washed and potentially reused.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the solvent extraction of gold using Diisobutyl Ketone.

GoldExtractionWorkflow cluster_SamplePrep Sample Preparation cluster_Digestion Digestion cluster_Extraction Solvent Extraction cluster_Analysis Analysis & Recovery Sample Gold-Containing Sample (e.g., Ore) Pulverize Pulverization Sample->Pulverize Weigh Weighing Pulverize->Weigh AquaRegia Aqua Regia (HCl + HNO₃) Weigh->AquaRegia Heating Heating AquaRegia->Heating Cooling Cooling & Dilution Heating->Cooling AqueousPhase Aqueous Phase ([AuCl₄]⁻ solution) Cooling->AqueousPhase Mixing Shaking / Mixing AqueousPhase->Mixing OrganicPhase Organic Phase (DIBK + Aliquat 336) OrganicPhase->Mixing Separation Phase Separation Mixing->Separation OrganicAnalysis FAAS Analysis of Organic Phase Separation->OrganicAnalysis Stripping Stripping Separation->Stripping AqueousAnalysis Analysis of Stripped Aqueous Phase Stripping->AqueousAnalysis GoldRecovery Gold Recovery AqueousAnalysis->GoldRecovery

Caption: Workflow for Gold Extraction using DIBK.

Logical Relationship of Extraction Parameters

The diagram below shows the key parameters influencing the gold extraction efficiency.

ExtractionParameters ExtractionEfficiency Gold Extraction Efficiency HCl_Conc HCl Concentration ExtractionEfficiency->HCl_Conc PhaseRatio Aqueous:Organic Phase Ratio ExtractionEfficiency->PhaseRatio ContactTime Contact Time ExtractionEfficiency->ContactTime Aliquat_Conc Aliquat 336 Concentration ExtractionEfficiency->Aliquat_Conc

Caption: Key Parameters for Gold Extraction.

References

Application Notes and Protocols: The Role of Diisobutyl Ketone in Pesticide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl ketone (DIBK), a colorless, stable liquid with a mild sweet odor, plays a significant role in the production of pesticides, primarily as a versatile and efficient solvent.[1][2][3] Its distinct chemical properties, including a slow evaporation rate and excellent solvency for a wide range of synthetic resins, make it a valuable component in various pesticide formulations.[4] DIBK is recognized as an inert ingredient in nonfood use pesticide products under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), underscoring its established use in the agrochemical industry.[4] These application notes provide a comprehensive overview of the functions, properties, and protocols related to the use of Diisobutyl ketone in pesticide production.

Introduction

The efficacy of a pesticide is not solely dependent on its active ingredient. The formulation, which includes solvents, emulsifiers, and other inert components, is critical for the stability, applicability, and overall performance of the product. Diisobutyl ketone (CAS No: 108-83-8) is a key solvent used in the formulation of various pesticides, including insecticides and herbicides. Its primary function is to dissolve the active ingredient and other components to create a stable, homogenous product that is easily applied.

Key Applications of Diisobutyl Ketone in Pesticide Formulations

Diisobutyl ketone's utility in pesticide formulations stems from its desirable physicochemical properties. Its primary roles include:

  • Solvent for Active Ingredients: DIBK is an effective solvent for a wide array of active pesticide ingredients, particularly those with low water solubility. It ensures that the active ingredient remains in a stable solution within the concentrate.

  • Component in Emulsifiable Concentrates (EC): Emulsifiable concentrates are liquid formulations that, when mixed with water, form a stable emulsion for spraying. DIBK is used as a solvent in the oil phase of these formulations.

  • Retarder Solvent: The slow evaporation rate of DIBK is a significant advantage.[4] It helps to control the drying time of the pesticide spray on the target surface, which can enhance the absorption of the active ingredient by the pest or plant.

  • Viscosity Modifier: DIBK can be used to adjust the viscosity of pesticide formulations, ensuring optimal flow and spray characteristics.

Physicochemical Properties of Diisobutyl Ketone

A summary of the key physical and chemical properties of Diisobutyl ketone is presented in the table below. These properties are critical for its function as a solvent in pesticide formulations.

PropertyValue
Chemical Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Appearance Colorless liquid
Odor Mild, sweet
Boiling Point 163-173 °C
Flash Point 49 °C
Density 0.81 g/cm³ at 20°C
Water Solubility Low

Experimental Protocols

Protocol 1: Preparation of a Generic Emulsifiable Concentrate (EC) Pesticide Formulation

This protocol describes a general procedure for preparing a 25% (w/v) emulsifiable concentrate of a hypothetical solid, water-insoluble technical-grade insecticide using Diisobutyl ketone as the primary solvent.

Materials:

  • Technical-grade insecticide (250 g)

  • Diisobutyl ketone (DIBK) (approx. 600 mL)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants) (100 g)

  • Aromatic hydrocarbon solvent (e.g., Solvesso™ 150) (to make up to 1 L)

  • Glass beaker (2 L)

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Weighing scale

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Dissolution of the Active Ingredient:

    • Weigh 250 g of the technical-grade insecticide and add it to the 2 L beaker.

    • Add approximately 600 mL of Diisobutyl ketone to the beaker.

    • Place the beaker on the magnetic stirrer and stir until the insecticide is completely dissolved. Gentle heating (not exceeding 40°C) may be applied if necessary to aid dissolution, ensuring adequate ventilation.

  • Addition of Emulsifiers:

    • Once the active ingredient is fully dissolved, add 100 g of the emulsifier blend to the solution while continuing to stir.

    • Stir until the emulsifiers are completely dissolved and the solution is homogenous.

  • Final Volume Adjustment:

    • Carefully transfer the solution to the 1 L volumetric flask.

    • Rinse the beaker with a small amount of the aromatic hydrocarbon solvent and add the rinsing to the volumetric flask to ensure complete transfer.

    • Add the aromatic hydrocarbon solvent to the flask to bring the final volume to 1 L.

    • Stopper the flask and invert it several times to ensure thorough mixing.

  • Quality Control:

    • Perform a visual inspection for clarity and homogeneity.

    • Test the emulsion stability by adding a small volume of the EC formulation to water in a 1:100 ratio and observing for spontaneous emulsification and stability over a set period.

Protocol 2: Quality Control - Determination of Diisobutyl Ketone Content in a Formulation by Gas Chromatography (GC)

This protocol outlines a method for the quantitative analysis of Diisobutyl ketone in a pesticide formulation using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is adapted from established NIOSH analytical methods for ketones.

Materials and Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column suitable for ketone analysis (e.g., DB-WAX or equivalent)

  • Autosampler or manual syringe

  • Volumetric flasks and pipettes

  • Analytical balance

  • Diisobutyl ketone (analytical standard)

  • Internal standard (e.g., 2-Heptanone)

  • Carbon disulfide (CS₂) or other suitable solvent

  • Pesticide formulation sample

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of DIBK (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of DIBK in the sample.

    • Add a constant concentration of the internal standard to each working standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the pesticide formulation into a volumetric flask.

    • Dilute the sample with the solvent to a known volume.

    • Add the same constant concentration of the internal standard as in the standards.

  • GC-FID Analysis:

    • Set up the GC-FID with the appropriate parameters for ketone analysis (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates).

    • Inject the prepared standards and sample into the GC.

    • Record the peak areas for DIBK and the internal standard.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the DIBK peak area to the internal standard peak area against the concentration of DIBK for the working standards.

    • Determine the concentration of DIBK in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Visualizations

G cluster_0 Preparation of Emulsifiable Concentrate Active_Ingredient 1. Weigh Active Ingredient DIBK_Solvent 2. Dissolve in Diisobutyl Ketone Active_Ingredient->DIBK_Solvent Solid Emulsifiers 3. Add Emulsifier Blend DIBK_Solvent->Emulsifiers Solution Mix_Emulsifiers 4. Mix until Homogenous Emulsifiers->Mix_Emulsifiers Final_Volume 5. Adjust to Final Volume with Co-solvent Mix_Emulsifiers->Final_Volume EC_Formulation 6. Final Emulsifiable Concentrate Final_Volume->EC_Formulation

Caption: Workflow for the preparation of a pesticide emulsifiable concentrate using Diisobutyl ketone.

Conclusion

Diisobutyl ketone is a crucial inert ingredient in the formulation of a variety of pesticides. Its properties as a slow-evaporating, effective solvent contribute significantly to the stability and application efficacy of the final product. The provided protocols offer a foundational understanding for the preparation and quality control of pesticide formulations containing DIBK. Researchers and formulation scientists can utilize this information to develop robust and effective agrochemical products. Further optimization of specific formulations will be necessary depending on the active ingredient and intended application.

References

Application Notes and Protocols: 2,6-Dimethyl-4-heptanone in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

2,6-Dimethyl-4-heptanone, also known as Diisobutyl Ketone (DIBK), is a versatile organic compound classified as a ketone.[1][2] It is a colorless liquid recognized for its mild, sweet, and fruity odor.[3][4] While widely used as an industrial solvent for coatings, resins, and nitrocellulose, it holds significant value as a flavoring and fragrance ingredient.[5][6][7] Its characteristic aroma profile makes it a useful component in the creation of complex fruit and cognac-type flavors and scents.[1][7] This document provides detailed application notes, experimental protocols, and safety data for the use of this compound in research and development settings.

Quantitative Data Summary

The physical, chemical, and organoleptic properties of this compound are summarized below.

Table 1: Chemical Identifiers and Synonyms

Identifier Value Reference
CAS Number 108-83-8 [3][8]
FEMA Number 3537 [9]
EC Number 203-620-1 [3][8]
Molecular Formula C9H18O [3][8]
Molecular Weight 142.24 g/mol [10]

| Synonyms | Diisobutyl Ketone (DIBK), Isovalerone, Cognac Heptanone |[3][8] |

Table 2: Physicochemical Properties

Property Value Reference
Appearance Clear, colorless liquid [5][8]
Boiling Point 165-170 °C [5]
Density 0.808 g/mL at 25 °C [5]
Refractive Index n20/D 1.412 [5]
Vapor Pressure 1.7 mmHg at 20 °C
Flash Point 49 °C (120.2 °F) - closed cup [10]
Water Solubility Insoluble [5][11]
Solubility Miscible with most organic liquids (ethanol, ether) [5][6]

| Autoignition Temp. | 745 °F (396 °C) | |

Table 3: Organoleptic Profile

Characteristic Description Reference
Odor Sweet, fruity, green, ethereal, pineapple, banana, metallic, fermented. [3][7]
Taste (at 4.0 ppm) Cognac, citrus, fruity, pineapple, banana, pear, and tropical nuances. [7]
Odor Threshold 0.11 ppm [6]

| Recommended Usage | Up to 1.0% in fragrance concentrate. |[7] |

Table 4: Toxicological and Safety Data

Parameter Value Reference
Oral LD50 (Rat) 5750 mg/kg [8]
Oral LD50 (Mouse) 1416 mg/kg [8]
Dermal LD50 (Rabbit) 16000 mg/kg [8]
Hazards Flammable liquid and vapor. May cause respiratory irritation. [3][10]

| Personal Protection | Safety glasses, adequate ventilation, gloves. |[8] |

Application Notes

Flavor Applications

This compound is a valuable component for building fruity and fermented flavor profiles. Its complex character allows it to be used in various applications:

  • Fruity Flavors : It imparts banana, pineapple, and pear notes.[1][7] It can be used as a modifier to add depth and a green, slightly unripe character to tropical and orchard fruit flavor systems.

  • Spirit and Liqueur Flavors : The "cognac" nuance makes it suitable for formulations mimicking fermented or aged spirits.[7]

  • Baked Goods : It has been reported as a volatile compound found in baked potatoes and wheaten bread, suggesting its potential use in savory and baked good flavorings to add subtle complexity.[6]

Fragrance Applications

In perfumery, this compound functions as a middle note, providing fruity and green character to a blend.

  • Fruity-Floral Compositions : It can lift and modernize floral fragrances by adding a crisp, green-fruity top note that bridges to the floral heart.

  • Green and Ozonic Scents : Its ethereal quality complements green and watery notes, enhancing the overall freshness and diffusion of the fragrance.[7]

  • Solvent Properties : As a slow-evaporating solvent, it can act as a retarder, improving the flow and longevity of other fragrance components on the skin.[7]

The logical pathway from the chemical's structure to its sensory perception involves the interaction of the molecule with olfactory receptors, which interpret its specific shape and functional groups to elicit the characteristic fruity and green signals.

G cluster_0 Molecular Properties cluster_1 Biological Interaction cluster_2 Neurological Processing cluster_3 Perceived Aroma A This compound (C9H18O) B Ketone Functional Group (C=O) A->B C Branched Alkyl Chains A->C D Interaction with Olfactory Receptors B->D C->D E Neural Signal to Olfactory Bulb D->E F Signal Processing in Brain E->F G Fruity (Banana, Pineapple) Green Ethereal F->G

Figure 1: Logical pathway from molecular structure to sensory perception.

Experimental Protocols

Protocol 1: Descriptive Sensory Analysis

This protocol outlines a method for the sensory evaluation of this compound using a trained descriptive panel to quantify its flavor/aroma attributes.

Objective: To create a detailed sensory profile of this compound.

Materials:

  • This compound (≥99% purity)

  • Deodorized mineral oil or propylene (B89431) glycol (PG) as a solvent/carrier

  • Glass vials with PTFE-lined caps

  • Perfumer's smelling strips

  • Deionized water and unsalted crackers for palate cleansing

  • Sensory booths with controlled lighting and ventilation[12]

  • Data collection software or standardized ballots

Procedure:

  • Sample Preparation:

    • Prepare a 1% solution of this compound in the chosen carrier (e.g., mineral oil for olfaction, PG for taste evaluation).

    • For aroma evaluation, dip smelling strips into the solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds. Place strips in labeled, capped vials.

    • For flavor evaluation, prepare a 4.0 ppm solution in deionized water.[7]

    • Prepare samples no more than 30 minutes before evaluation to ensure freshness.

  • Panelist Training (Pre-session):

    • Familiarize a panel of 6-10 trained assessors with the key aroma attributes expected (e.g., fruity, green, ethereal, banana, pineapple) using reference standards.

    • Train panelists on the use of the intensity rating scale (e.g., a 15-point universal scale).

  • Evaluation Protocol:

    • Conduct the session in individual sensory booths to prevent interaction and bias.[12]

    • Present panelists with the coded, randomized samples.

    • Aroma: Instruct panelists to open one vial at a time, sniff the smelling strip, and rate the intensity of each pre-defined attribute on their ballot.

    • Flavor: Instruct panelists to take a 10 mL sample of the aqueous solution, hold it in their mouth for 5 seconds, expectorate, and then rate the flavor attributes.

    • Mandate a 2-minute rest period between samples, during which panelists should cleanse their palate with deionized water and crackers.[12]

  • Data Analysis:

    • Collect the intensity ratings for each attribute from all panelists.

    • Calculate the mean intensity score for each attribute.

    • Use Analysis of Variance (ANOVA) to analyze the data and determine if there are significant differences in attribute perception among panelists, if applicable.

    • Visualize the results using a spider or radar plot to represent the sensory profile.

G start Start prep Sample Preparation (1% in carrier, 4 ppm in water) start->prep train Panelist Training (Attribute recognition, scale usage) prep->train eval Sensory Evaluation (Individual booths, randomized samples) train->eval data Data Collection (Intensity ratings on ballots) eval->data analysis Statistical Analysis (Mean scores, ANOVA) data->analysis report Generate Sensory Profile (Spider plot, report) analysis->report end End report->end

Figure 2: Experimental workflow for descriptive sensory analysis.
Protocol 2: Basic Fragrance Formulation

This protocol provides a basic workflow for incorporating this compound into a simple fragrance concentrate, following the classic pyramid structure.[13]

Objective: To create a simple fruity-floral fragrance sketch using this compound as a middle note.

Materials:

  • This compound

  • Top note ingredients (e.g., Bergamot oil, Lemon oil)

  • Heart/Middle note ingredients (e.g., Linalool, Hedione)

  • Base note ingredients (e.g., Iso E Super, Galaxolide)

  • High-proof perfumer's alcohol (190 proof ethanol)[13]

  • Digital scale (0.001g precision)

  • Glass beakers and stirring rods

  • Amber glass bottles for storage

Formulation Principle (30/50/20 Rule): [13]

  • Top Notes: ~30% of the concentrate. Evaporate quickly (5-15 mins).

  • Middle Notes: ~50% of the concentrate. The "heart" of the fragrance.

  • Base Notes: ~20% of the concentrate. Provide foundation and longevity.

Procedure:

  • Define the Formula: Create a formula sketch on paper, aiming for a total of 10g.

    • Example Sketch:

      • Base (20% = 2.0g): Iso E Super (1.5g), Galaxolide (0.5g)

      • Middle (50% = 5.0g): Hedione (3.0g), Linalool (1.5g), This compound (0.5g)

      • Top (30% = 3.0g): Bergamot Oil (2.5g), Lemon Oil (0.5g)

  • Weighing and Blending:

    • Place a glass beaker on the digital scale and tare it.

    • Weigh the base note ingredients directly into the beaker first, as they are the foundation.

    • Add the middle note ingredients, including this compound.

    • Finally, add the volatile top notes.

    • Gently swirl the beaker to combine the ingredients into a concentrate.

  • Maceration and Dilution:

    • Transfer the concentrate to a labeled amber glass bottle.

    • Allow the concentrate to macerate (age) for at least 48 hours to allow the molecules to blend and settle.[13]

    • After maceration, dilute the concentrate to the desired strength. For an Eau de Parfum (EDP), use a concentration of 15-20%.[13] To make a 50g EDP at 20%, add 10g of concentrate to 40g of perfumer's alcohol.

  • Evaluation:

    • After dilution, let the final fragrance rest for another 24-48 hours.

    • Evaluate the fragrance on a smelling strip and on skin to observe the evaporation curve and the effect of the this compound on the overall profile. Document all observations.[14]

G cluster_pyramid Top Top Notes (30%) Bergamot, Lemon Middle Middle Notes (50%) This compound, Hedione Base Base Notes (20%) Iso E Super, Galaxolide

Figure 3: Fragrance pyramid with this compound as a middle note.

Safety and Handling

This compound is a flammable liquid and a respiratory irritant.[3][8] Standard laboratory safety protocols should be strictly followed.

  • Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

  • Fire Safety: Keep away from heat, sparks, and open flames.[3] Use CO2, dry chemical, or foam extinguishers in case of fire.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[11] It is incompatible with strong oxidizing agents.[5][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[15]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Technical Grade Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of technical grade Diisobutyl ketone (DIBK).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade Diisobutyl ketone (DIBK)?

A1: Technical grade DIBK typically contains several impurities, with the most significant being isomers and byproducts from its synthesis. The primary impurity is often 4,6-dimethylheptan-2-one (B98354) . Other potential impurities can include unreacted starting materials and other ketones. The purity of technical grade DIBK can vary, but it is often in the range of 90-95%.

Q2: What are the primary methods for purifying technical grade DIBK?

A2: The most common and effective methods for purifying technical grade DIBK are based on distillation, taking advantage of the differences in boiling points between DIBK and its impurities. The two primary techniques are:

  • Fractional Distillation: This is a widely used method for separating components with close boiling points.

  • Extractive Distillation: This method is employed when fractional distillation is not efficient enough, often due to the formation of azeotropes or very close boiling points of the components. It involves adding a solvent to alter the relative volatilities of the components.

Q3: What is the boiling point of DIBK and its major impurity?

A3: Understanding the boiling points is crucial for designing a successful distillation process.

CompoundBoiling Point (°C) at 1 atm
Diisobutyl ketone (2,6-dimethyl-4-heptanone)169
4,6-dimethylheptan-2-oneNot explicitly found, but expected to be close to DIBK

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of DIBK from its impurities.

Possible Causes & Solutions:

  • Insufficient Number of Theoretical Plates: The closeness in boiling points of DIBK and its isomers requires a distillation column with a high number of theoretical plates for effective separation.

    • Solution: Use a longer packed column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates. For laboratory scale, a column of at least 50 cm is recommended to start.

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Increase the reflux ratio. A higher reflux ratio (e.g., 5:1 or 10:1, distillate to reflux) will improve separation but will also increase the distillation time. The optimal reflux ratio will need to be determined empirically.

  • Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium to be established on each theoretical plate.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation rate. A general guideline is to collect distillate at a rate of 1-2 drops per second.

  • Fluctuations in Heating: Inconsistent heating can disrupt the vapor-liquid equilibrium in the column.

    • Solution: Use a stable heating source like a heating mantle with a temperature controller or an oil bath to provide consistent and even heating.

Problem: Product purity is not high enough after a single distillation.

Possible Causes & Solutions:

  • Challenging Separation: The boiling points of the impurities may be extremely close to that of DIBK.

    • Solution: Repeat the fractional distillation on the collected distillate. Each subsequent distillation will further enrich the DIBK concentration. Alternatively, consider using extractive distillation.

Extractive Distillation

Problem: Inability to separate DIBK from an impurity due to azeotrope formation or very similar volatility.

Possible Causes & Solutions:

  • Formation of an Azeotrope: Some impurities may form an azeotrope with DIBK, making separation by conventional fractional distillation impossible.

    • Solution: Introduce an entrainer or solvent that selectively alters the volatility of one of the components. One study suggests the use of ethylene glycol as a solvent in the extractive distillation of mixtures containing ketones.[1] The solvent is typically fed into the upper section of the distillation column. The solvent should have a boiling point significantly higher than DIBK to facilitate its separation from the purified product in a subsequent step.

Experimental Protocols

Fractional Distillation of Technical Grade DIBK

This protocol provides a general guideline for the laboratory-scale purification of technical grade DIBK.

Materials:

  • Technical grade Diisobutyl ketone

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a condenser and a collection flask

  • Heating mantle with a temperature controller

  • Boiling chips

  • Thermometer

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with technical grade DIBK. Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a steady reflux. This may take some time.

  • Distillation: Once the temperature at the distillation head stabilizes, begin collecting the distillate. The initial fraction will be enriched in the lower-boiling impurities.

  • Main Fraction Collection: When the temperature at the head reaches the boiling point of DIBK (approx. 169°C at atmospheric pressure), change the receiving flask to collect the purified product.

  • Termination: Stop the distillation when the temperature begins to rise significantly above the boiling point of DIBK or when only a small amount of liquid remains in the distillation flask. Never distill to dryness.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).

Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for ketone analysis (e.g., a polar column like a wax-type or a mid-polar column).

Typical GC Conditions:

ParameterValue
Column Wax-type capillary column (e.g., DB-WAX)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min
Carrier Gas Helium or Nitrogen
Injection Volume 1 µL
Split Ratio 50:1

Note: These are starting parameters and may need to be optimized for your specific instrument and column.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_product Final Product TechDIBK Technical Grade DIBK (90-95% Purity) FracDist Fractional Distillation TechDIBK->FracDist Primary Method ExtDist Extractive Distillation TechDIBK->ExtDist Alternative Method (for azeotropes) GC_Analysis Gas Chromatography (GC) FracDist->GC_Analysis Check Purity ExtDist->GC_Analysis Check Purity GC_Analysis->FracDist If Further Purification is Needed PureDIBK High-Purity DIBK (>99%) GC_Analysis->PureDIBK If Purity is Sufficient

Caption: Workflow for the purification and analysis of technical grade Diisobutyl ketone.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions PoorSeparation Poor Separation in Fractional Distillation? Plates Insufficient Theoretical Plates PoorSeparation->Plates Yes Reflux Incorrect Reflux Ratio PoorSeparation->Reflux Yes Rate High Distillation Rate PoorSeparation->Rate Yes LongerColumn Use Longer/Packed Column Plates->LongerColumn IncreaseReflux Increase Reflux Ratio Reflux->IncreaseReflux ReduceHeat Reduce Heating Rate Rate->ReduceHeat

Caption: Troubleshooting logic for poor separation during fractional distillation of DIBK.

References

Common impurities in 2,6-Dimethyl-4-heptanone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone, DIBK).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound?

A1: The most prevalent impurity is its isomer, 4,6-dimethyl-2-heptanone. Technical-grade DIBK is often a mixture of these two isomers, with this compound being the major component.[1] Another impurity that may be present, typically in smaller amounts, is 3,3,5-Trimethylcyclohexanone.[1] Additionally, since DIBK can be a byproduct of methyl isobutyl ketone (MIBK) production, trace amounts of acetone, isopropanol, water, and MIBK may also be found. Aldehydes can also be present as general impurities in ketones.

Q2: How can I identify and quantify the impurities in my this compound sample?

A2: The recommended method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the mixture in the gas chromatograph, and the mass spectrometer provides detailed information for the identification and quantification of each impurity. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What issues can these impurities cause in my experiments?

A3: Isomeric impurities can lead to unexpected side reactions or affect the kinetics of your primary reaction. For drug development professionals, even small amounts of impurities can impact the safety and efficacy of the final product, making their removal critical. Other impurities like water or reactive aldehydes can interfere with moisture-sensitive reactions or lead to the formation of undesired byproducts.

Q4: What is the most effective method for removing the isomeric impurity, 4,6-dimethyl-2-heptanone?

A4: Due to the close boiling points of the two isomers, fractional distillation is the most effective laboratory-scale method for their separation. A high-efficiency distillation column (e.g., a Vigreux or packed column) is necessary to achieve good separation. A detailed protocol for fractional distillation is provided in the "Experimental Protocols" section.

Q5: Are there other methods to purify this compound?

A5: For the removal of aldehyde and some unhindered ketone impurities, a chemical method involving sodium bisulfite extraction can be effective.[2][3][4] This method relies on the formation of a water-soluble bisulfite adduct with the carbonyl compound, allowing it to be separated from the bulk solvent in an aqueous phase.[2][3][4] However, this method may not be efficient for removing the sterically hindered isomeric impurity, 4,6-dimethyl-2-heptanone.

Troubleshooting Guides

Problem 1: Poor separation of isomers during fractional distillation.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, metal sponge). Increase the number of theoretical plates.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.

  • Possible Cause: Poor insulation of the column.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[5]

Problem 2: My purified this compound still shows impurities on the GC-MS.

  • Possible Cause: Incomplete distillation.

    • Solution: Ensure you are collecting a narrow boiling point fraction. Discard the forerun (the first fraction to distill) and leave a small amount of residue in the distillation flask.

  • Possible Cause: Contamination after purification.

    • Solution: Use clean glassware for collection and storage. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.

Problem 3: The sodium bisulfite extraction is not removing a specific ketone impurity.

  • Possible Cause: Steric hindrance.

    • Solution: The bisulfite addition reaction is sensitive to steric hindrance around the carbonyl group.[2] Highly substituted ketones like 4,6-dimethyl-2-heptanone may not react efficiently. In this case, fractional distillation is the recommended method.

Data Presentation

Table 1: Common Impurities in Technical Grade this compound

ImpurityTypical Concentration RangeBoiling Point (°C)
4,6-dimethyl-2-heptanone25-35%[1]~170.3 - 191 (conflicting data)[6][7][8][9]
3,3,5-Trimethylcyclohexanone2-5%[1]~189
AcetoneTrace56
IsopropanolTrace82.5
Methyl Isobutyl Ketone (MIBK)Trace117
WaterTrace100

Note: The boiling point of this compound is in the range of 165-170 °C.[1][10]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound sample

  • Volumetric flasks and pipettes

  • Solvent (e.g., dichloromethane (B109758) or hexane, GC grade)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow (Helium): 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-300 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To separate this compound from its isomeric impurity, 4,6-dimethyl-2-heptanone.

Materials:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charge the Flask: Add the impure this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulate: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[5]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the column.

    • Adjust the heating rate to maintain a slow and steady collection of distillate (approximately 1-2 drops per second).

    • Collect the initial fraction (forerun) in a separate receiving flask and discard it. This will contain any lower-boiling impurities.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (165-170 °C).

    • Change receiving flasks when the temperature begins to rise again, indicating the distillation of higher-boiling impurities.

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

  • Analysis: Analyze the purified fraction by GC-MS to confirm the removal of impurities.

Mandatory Visualization

Impurity_Removal_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_final_analysis Final Analysis cluster_end End Product start Impure this compound gcms_initial GC-MS Analysis start->gcms_initial isomeric_impurity Isomeric Impurity Present? gcms_initial->isomeric_impurity fractional_distillation Fractional Distillation isomeric_impurity->fractional_distillation Yes bisulfite_extraction Sodium Bisulfite Extraction (for Aldehydes) isomeric_impurity->bisulfite_extraction No (Other Impurities) gcms_final GC-MS Analysis fractional_distillation->gcms_final bisulfite_extraction->gcms_final purified_product Purified this compound gcms_final->purified_product

Caption: Workflow for the identification and removal of impurities from this compound.

Troubleshooting_Fractional_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Isomer Separation cause1 Insufficient Column Efficiency problem->cause1 cause2 Distillation Rate Too High problem->cause2 cause3 Poor Column Insulation problem->cause3 solution1 Use Longer/More Efficient Column cause1->solution1 solution2 Reduce Heating Rate cause2->solution2 solution3 Insulate Column cause3->solution3

Caption: Troubleshooting guide for poor isomer separation during fractional distillation.

References

Technical Support Center: Troubleshooting Peak Tailing of 2,6-Dimethyl-4-heptanone in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of 2,6-Dimethyl-4-heptanone. This common chromatographic problem can significantly impact the accuracy and reproducibility of quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] For a polar compound like this compound, this is often due to undesirable interactions with active sites within the GC system.[2] These interactions can cause some analyte molecules to be retained longer than others, leading to a distorted peak shape.[3] This distortion can compromise peak integration, leading to inaccurate and imprecise quantitative results.[4]

Q2: What are the most common causes of peak tailing for this compound?

The primary causes of peak tailing for polar ketones like this compound can be categorized into two main groups: chemical interactions and physical issues within the GC system.[5]

  • Chemical Interactions (Active Sites): Polar analytes can interact with active sites, which are typically exposed silanol (B1196071) groups (-Si-OH) on glass surfaces or metallic impurities.[6] These sites can be found in the inlet liner, on glass wool packing, at the head of the analytical column, or on contaminated surfaces.[1]

  • Physical Issues: Problems with the physical flow path of the sample can also lead to peak tailing. This includes a poor column cut, improper column installation depth in the inlet or detector, or the presence of dead volumes in the system.[4]

Q3: How can I systematically troubleshoot peak tailing for my this compound analysis?

A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. A good starting point is to determine if the issue is chemical or physical. If all peaks in the chromatogram are tailing, the problem is likely physical. If only polar compounds like this compound are tailing, the issue is more likely due to chemical interactions.[5] The following troubleshooting workflow can guide you through the process.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

This guide will help you differentiate between chemical and physical causes of peak tailing.

Isolating the Problem:

  • Inject a Non-Polar Standard: Inject a standard containing a non-polar compound (e.g., a hydrocarbon like dodecane) that is known to exhibit good peak shape on your system.

  • Analyze the Chromatogram:

    • If all peaks (including the non-polar standard and this compound) are tailing: The issue is likely physical. Proceed to the "Troubleshooting Physical Issues" section.

    • If only the this compound peak is tailing and the non-polar standard has a symmetrical peak: The issue is likely due to chemical interactions (active sites). Proceed to the "Troubleshooting Chemical Issues" section.

Guide 2: Troubleshooting Chemical Issues (Active Sites)

This guide provides steps to address peak tailing caused by active sites in the GC system.

Systematic Deactivation and Maintenance:

  • Inlet Maintenance: The inlet is the most common source of activity.[2]

    • Replace the Inlet Liner: The liner is a consumable part and a primary source of contamination and activity. Replace it with a new, high-quality deactivated liner. For polar ketones, a liner with advanced deactivation, such as a silanized or base-deactivated liner, is recommended.[7]

    • Replace the Septum: A cored or worn septum can be a source of contamination. Replace it regularly.

    • Inspect and Clean the Inlet: If peak tailing persists after replacing the liner and septum, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.

  • Column Maintenance:

    • Trim the Column: The front section of the GC column can become contaminated over time. Trimming 15-30 cm from the inlet end of the column can remove the contaminated section and restore performance.[4]

    • Condition the Column: If the column has been stored for a long period or has been exposed to oxygen, it may need to be reconditioned. Follow the detailed "Experimental Protocol: GC Column Conditioning."

Guide 3: Troubleshooting Physical Issues

This guide provides steps to address peak tailing caused by physical problems in the GC system.

Ensuring a Proper Flow Path:

  • Column Installation:

    • Check the Column Cut: A poor column cut is a common cause of peak tailing. Ensure the column is cut with a ceramic scoring wafer or a diamond scribe to create a clean, 90-degree cut.[4]

    • Verify Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth in both the inlet and the detector. An incorrect depth can create dead volumes and cause peak distortion.

  • Check for Leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak tailing. Use an electronic leak detector to check all fittings and connections.

  • Optimize Method Parameters:

    • Inlet Temperature: While a higher inlet temperature can improve vaporization, for a semi-volatile ketone, an excessively high temperature can sometimes lead to on-liner degradation or reactions. Conversely, a temperature that is too low can cause slow vaporization and band broadening. An optimal temperature is typically 50-75 °C above the boiling point of the analyte. For this compound (boiling point ~168 °C), an initial inlet temperature of 220-250 °C is a good starting point.

    • Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte from the inlet to the column. A flow rate that is too low can lead to increased band broadening and tailing.

Data Presentation

The following tables summarize the expected impact of troubleshooting steps on the peak shape of this compound. The peak asymmetry factor (As) is a measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak.

Table 1: Impact of Inlet Liner Deactivation on Peak Asymmetry

Inlet Liner TypePeak Asymmetry Factor (As) for this compound (Illustrative)
Standard Deactivated (used)2.1
Standard Deactivated (new)1.5
High-Performance Silanized1.1
Base-Deactivated1.0

Table 2: Impact of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Peak Asymmetry Factor (As) for this compound (Illustrative)
2001.8
2251.3
2501.1
2751.4

Experimental Protocols

Experimental Protocol: Silylation (Deactivation) of a GC Inlet Liner

This protocol describes a general procedure for deactivating a glass inlet liner using a silylating agent. Safety Precaution: Silylating agents are reactive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • Glass GC inlet liner

  • Cleaning solvents (e.g., methanol (B129727), acetone, dichloromethane)

  • Silylating agent solution (e.g., 5% dimethyldichlorosilane (DMDCS) in toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Beakers and forceps

  • Oven

Procedure:

  • Cleaning the Liner:

    • Thoroughly clean the liner by sonicating it in a sequence of solvents (e.g., methanol, then acetone, then dichloromethane) for 15 minutes each.

    • Dry the liner completely in an oven at 120 °C for at least one hour.

  • Silylation:

    • In a fume hood, immerse the clean, dry liner in the 5% DMDCS solution for 15-30 minutes.[8]

    • Remove the liner from the solution using clean forceps and rinse it thoroughly with toluene (B28343) to remove excess silylating agent.

    • Rinse the liner with methanol to quench any remaining reactive sites.

  • Curing:

    • Dry the liner under a stream of inert gas.

    • Place the liner in an oven and cure it at a temperature appropriate for the silylating agent (typically 250-300 °C) for 1-2 hours.

  • Cooling and Storage:

    • Allow the liner to cool to room temperature in a desiccator to prevent moisture adsorption.

    • Store the deactivated liner in a clean, sealed container until use.

Experimental Protocol: GC Column Conditioning

This protocol outlines a standard procedure for conditioning a new or stored GC column.

Procedure:

  • Installation (Inlet Side Only):

    • Install the column into the GC inlet, but do not connect it to the detector.[9] This prevents column bleed products from contaminating the detector.

    • Ensure the carrier gas is flowing through the column at the recommended flow rate for the column dimensions.

  • Purging:

    • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the column.[10]

  • Temperature Programmed Conditioning:

    • Set the oven temperature to 40 °C.

    • Program the oven to ramp at 10 °C/min to a final temperature approximately 20 °C above the maximum operating temperature of your analytical method, but not exceeding the column's maximum isothermal temperature limit.[9]

    • Hold at the final temperature for 1-2 hours for standard columns, or longer for thick-film columns.[10]

  • Cooling and Detector Connection:

    • After the conditioning hold time, cool the oven to below 50 °C.

    • Turn off the carrier gas flow.

    • Connect the column to the detector, ensuring a proper connection and leak-free seal.

  • Final Bake-out and Equilibration:

    • Restore the carrier gas flow.

    • Heat the oven to the maximum method temperature and hold for 30-60 minutes to condition the entire system.

    • Cool the oven to the initial method temperature and allow the baseline to stabilize before running samples.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Do all peaks in the chromatogram exhibit tailing? start->check_all_peaks physical_issues Likely a Physical Issue check_all_peaks->physical_issues Yes chemical_issues Likely a Chemical Issue (Active Sites) check_all_peaks->chemical_issues No check_column_cut Check Column Cut (Should be 90° and clean) physical_issues->check_column_cut replace_liner Replace Inlet Liner with a New Deactivated Liner chemical_issues->replace_liner check_installation Verify Column Installation Depth (Inlet and Detector) check_column_cut->check_installation check_leaks Perform Leak Check check_installation->check_leaks end_physical Problem Resolved check_leaks->end_physical replace_septum Replace Septum replace_liner->replace_septum trim_column Trim 15-30 cm from Column Inlet replace_septum->trim_column condition_column Recondition Column trim_column->condition_column end_chemical Problem Resolved condition_column->end_chemical

Caption: General troubleshooting workflow for GC peak tailing.

Chemical_Issue_Deep_Dive start Chemical Issue Identified (Polar Peak Tailing) inlet_maintenance Perform Inlet Maintenance start->inlet_maintenance replace_liner Replace Inlet Liner inlet_maintenance->replace_liner replace_septum Replace Septum replace_liner->replace_septum clean_inlet Clean Inlet Body replace_septum->clean_inlet check_peak_shape1 Re-analyze Standard. Is peak tailing resolved? clean_inlet->check_peak_shape1 column_maintenance Perform Column Maintenance check_peak_shape1->column_maintenance No end_resolved Problem Resolved check_peak_shape1->end_resolved Yes trim_column Trim Column Inlet column_maintenance->trim_column condition_column Condition Column trim_column->condition_column check_peak_shape2 Re-analyze Standard. Is peak tailing resolved? condition_column->check_peak_shape2 optimize_method Optimize GC Method check_peak_shape2->optimize_method No check_peak_shape2->end_resolved Yes adjust_temp Adjust Inlet Temperature optimize_method->adjust_temp adjust_flow Optimize Carrier Gas Flow adjust_temp->adjust_flow end_further_investigation Further Investigation Needed (e.g., Column Choice, Sample Matrix) adjust_flow->end_further_investigation

Caption: Detailed workflow for troubleshooting chemical-related peak tailing.

References

Technical Support Center: Improving Extraction Efficiency with Diisobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving extraction efficiency using Diisobutyl Ketone (DIBK).

Frequently Asked Questions (FAQs)

Q1: What is Diisobutyl Ketone (DIBK) and why is it used for extraction?

A1: Diisobutyl Ketone (DIBK) is a colorless, stable organic solvent with a mild, sweet odor.[1] It is characterized by a high boiling point and slow evaporation rate.[1][2][3] Its limited solubility in water and miscibility with various organic solvents make it an effective solvent for liquid-liquid extraction.[1][2][3] DIBK is utilized in the pharmaceutical and mining industries for processes such as extraction and recrystallization.[1]

Q2: What are the key advantages of using DIBK over other solvents like Methyl Isobutyl Ketone (MIBK)?

A2: DIBK offers several advantages in specific applications. For instance, in the extraction of copper(II) from highly acidic media, DIBK demonstrates greater stability, with the volume of the DIBK extract remaining constant regardless of the aqueous phase's acidity.[4] This contrasts with MIBK, where the extract volume can be affected by acidity.[4] Furthermore, chelates extracted into DIBK have shown excellent stability, requiring no additional treatment to remove free acid, which is often necessary with MIBK.[4]

Q3: What safety precautions should be taken when handling DIBK?

A3: DIBK is a flammable liquid and a respiratory irritant.[2] It is crucial to handle DIBK in a well-ventilated area and keep it away from heat, sparks, open flames, and strong oxidizing agents.[2][5] Personal protective equipment, including plastic gloves, a face shield, and in confined areas, an air-supplied mask, should be used.[1] Containers should be tightly closed, properly vented, and grounded before transfer.[2]

Q4: Can DIBK be regenerated and reused?

A4: Yes, DIBK can be regenerated, often through distillation, and reused with high efficiency.[6][7] Studies on the recovery of gold from waste DIBK have shown that the regenerated solvent can achieve extraction efficiencies comparable to fresh DIBK.[6][7] For example, regenerated DIBK has demonstrated a gold extraction efficiency of 98.97%.[6][7]

Troubleshooting Guides

Issue 1: Emulsion Formation

Q: I am observing a stable emulsion (a third, cloudy layer) between the aqueous and DIBK phases, which is preventing clear separation. What can I do?

A: Emulsion formation is a common issue in liquid-liquid extraction, often caused by the presence of surfactants or high shear mixing. With DIBK, its higher viscosity compared to some other solvents might contribute to more stable emulsions.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction with minimal emulsion formation.

  • Increase Ionic Strength: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the polarity of the aqueous layer and can help break the emulsion.[8]

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Temperature Modification: Gently warming the mixture can sometimes decrease the viscosity of the phases and promote separation. However, be cautious of the flammability of DIBK and potential degradation of the analyte.

  • Solvent Addition: Adding a small amount of a different organic solvent might alter the polarity and help break the emulsion.

  • Filtration: Passing the mixture through a phase separator paper can effectively separate the aqueous and organic layers.

Issue 2: Poor Extraction Efficiency/Low Yield

Q: My extraction with DIBK is resulting in a lower than expected yield of my target compound. How can I improve the efficiency?

A: Low extraction efficiency can stem from several factors, including incorrect pH, insufficient mixing, or an unfavorable partition coefficient.

Solutions:

  • pH Adjustment: The pH of the aqueous phase is critical for the extraction of acidic or basic compounds. Ensure the pH is adjusted to a level where your target compound is in its neutral, un-ionized form, which will be more soluble in the organic DIBK phase. For acidic compounds, the pH should be lowered, and for basic compounds, it should be raised.[9][10]

  • Optimize Solvent-to-Aqueous Phase Ratio: Increasing the volume of DIBK relative to the aqueous phase can improve extraction efficiency.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of DIBK is more efficient than a single extraction with a large volume.

  • Addition of a Phase-Transfer Agent: For certain applications, such as metal extraction, adding a complexing agent like Aliquat 336 can significantly enhance extraction efficiency by forming a stable complex with the target ion that is highly soluble in DIBK.[7][11]

  • Increase Mixing Time: Ensure sufficient contact time between the two phases by extending the gentle mixing period.

Issue 3: Difficulty in Phase Separation

Q: The DIBK and aqueous layers are taking a very long time to separate, or the interface is not sharp. What could be the cause and solution?

A: Slow phase separation can be due to similar densities of the two phases or high viscosity.

Solutions:

  • Allow Sufficient Time: DIBK is denser than some organic solvents but still less dense than water. However, if the aqueous phase has a high concentration of dissolved salts, the density difference might be small. Allow adequate time for the phases to settle.

  • Centrifugation: As with emulsions, centrifugation can accelerate the separation of the two phases.

  • Temperature Change: Gently warming the mixture can reduce the viscosity of the phases and improve the rate of separation.

  • Check for Contaminants: Impurities in the DIBK or the sample can sometimes interfere with phase separation. Using high-purity DIBK may resolve the issue.

Data Presentation

Table 1: Physical and Chemical Properties of Diisobutyl Ketone (DIBK)

PropertyValue
Molecular Formula C₉H₁₈O[2]
Molecular Weight 142.24 g/mol [2][3][12]
Appearance Colorless liquid[1][2]
Odor Mild, sweet[1][3]
Boiling Point 163-173 °C[12]
Melting Point -41 to -46 °C[2][12]
Flash Point 47-49 °C (closed cup)[2][12]
Density 0.806 - 0.81 g/cm³ at 20 °C[1][2][12]
Solubility in Water 0.04% - 0.5 g/L[2][12]
Vapor Pressure 1.3 - 1.6 hPa at 20 °C[2][12]

Table 2: Comparative Extraction Efficiency Data

AnalyteExtraction SystemAqueous Phase ConditionsExtraction Efficiency (%)Reference
GoldFresh DIBK with 1% v/v Aliquat 3362.5 ppm Gold Solution~99[6][7]
GoldRegenerated DIBK with 1% v/v Aliquat 3362.5 ppm Gold Solution98.97[6][7]
Copper(II)DIBK with ammonium (B1175870) 1-pyrrolidinecarbodithioate0.01-8M Hydrochloric AcidQuantitative[4]
HafniumDIBK with di-(1-methyl-heptyl) methyl phosphonate (B1237965) (P350)Not specified83.2[13]

Note: The extraction efficiency is highly dependent on the specific experimental conditions.

Experimental Protocols

Key Experiment: Gold Extraction using DIBK and Aliquat 336

This protocol describes a general procedure for the extraction of gold from an acidic aqueous solution, a common application in geological and mining analysis.

1. Sample Preparation (Digestion):

  • Weigh a representative amount of the solid sample (e.g., 10-30 g of rock or ore).[11][14]

  • If necessary, roast the sample to remove interfering substances like sulfur.[15]

  • Digest the sample using aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).[11][16] This is usually done by heating the sample with the acid mixture.

  • After digestion, cool the solution and dilute it to a known volume with deionized water.

  • If suspended particles are present, add a flocculant and filter or centrifuge the solution to obtain a clear aqueous phase containing the gold ions.[16]

2. Preparation of the Organic Phase:

  • Prepare a 1% (v/v) solution of Aliquat 336 in DIBK. For example, add 1 mL of Aliquat 336 to 99 mL of DIBK and mix thoroughly.[11][15]

3. Liquid-Liquid Extraction:

  • Transfer a known volume of the clear aqueous sample solution into a separatory funnel.

  • Add a specific volume of the DIBK/Aliquat 336 solution to the separatory funnel. The ratio of the organic to aqueous phase should be optimized for the specific application.

  • Stopper the funnel and shake vigorously for 1-5 minutes to ensure thorough mixing and complex formation.[15] Periodically vent the funnel to release any pressure buildup.

  • Allow the phases to separate. The upper layer will be the organic phase (DIBK with the extracted gold complex), and the lower layer will be the aqueous phase.

4. Analysis:

  • Carefully drain the lower aqueous layer.

  • Collect the organic phase containing the extracted gold.

  • The concentration of gold in the DIBK phase can then be determined using an appropriate analytical technique, such as Flame Atomic Absorption Spectrometry (FAAS).[14][15]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Solid Sample (e.g., Ore) Digestion Aqua Regia Digestion Sample->Digestion Dilution Dilution & Filtration Digestion->Dilution Aqueous_Phase Aqueous Phase with Analyte Dilution->Aqueous_Phase Mixing Combine & Mix in Separatory Funnel Aqueous_Phase->Mixing Organic_Phase_Prep Prepare DIBK/Aliquot 336 Organic_Phase_Prep->Mixing Separation Phase Separation Mixing->Separation Organic_Extract Organic Phase (DIBK with Analyte) Separation->Organic_Extract Aqueous_Raffinate Aqueous Raffinate (Waste) Separation->Aqueous_Raffinate Analysis Instrumental Analysis (e.g., FAAS) Organic_Extract->Analysis Results Concentration Data Analysis->Results Troubleshooting_Logic Start Extraction Problem Encountered Problem_Type Identify Problem Type Start->Problem_Type Emulsion Emulsion Formation Problem_Type->Emulsion Emulsion Low_Yield Poor Extraction Efficiency Problem_Type->Low_Yield Low Yield Slow_Separation Slow Phase Separation Problem_Type->Slow_Separation Slow Separation Sol_Emulsion1 Gentle Mixing Emulsion->Sol_Emulsion1 Try Sol_Emulsion2 Add Brine Emulsion->Sol_Emulsion2 Try Sol_Emulsion3 Centrifuge Emulsion->Sol_Emulsion3 Try Sol_Yield1 Adjust pH Low_Yield->Sol_Yield1 Try Sol_Yield2 Increase DIBK Volume Low_Yield->Sol_Yield2 Try Sol_Yield3 Multiple Extractions Low_Yield->Sol_Yield3 Try Sol_Sep1 Allow More Time Slow_Separation->Sol_Sep1 Try Sol_Sep2 Centrifuge Slow_Separation->Sol_Sep2 Try Sol_Sep3 Gentle Warming Slow_Separation->Sol_Sep3 Try

References

Preventing side reactions when using 2,6-Dimethyl-4-heptanone in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers utilizing 2,6-Dimethyl-4-heptanone (Diisobutyl Ketone, DIBK) in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments with this sterically hindered ketone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in common organic transformations?

A1: The primary challenge arises from steric hindrance. The bulky isobutyl groups flanking the carbonyl functionality impede the approach of nucleophiles, which can lead to slower reaction rates, lower yields, and an increased propensity for side reactions compared to less hindered ketones. Common issues include enolization, reduction, and incomplete reactions.

Q2: How can I minimize steric hindrance effects?

A2: Several strategies can be employed:

  • Reagent Selection: Opt for smaller, more reactive nucleophiles.

  • Reaction Conditions: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. The use of catalysts, such as Lewis acids, can also enhance reactivity at the carbonyl carbon.

  • Alternative Reactions: In some cases, alternative synthetic routes that avoid the direct use of the hindered ketone as a substrate may be more efficient.

Troubleshooting Guides

Grignard Reactions

Issue: Low yield of the desired tertiary alcohol and recovery of starting material or formation of a secondary alcohol.

Primary Causes:

  • Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton to form a magnesium enolate. Upon workup, this regenerates the starting ketone. This is a significant side reaction for sterically hindered ketones like DIBK.

  • Reduction: If the Grignard reagent possesses a beta-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Use Organolithium Reagents Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, favoring addition over enolization.Increased yield of the tertiary alcohol.
Use a Less Hindered Grignard Reagent A smaller Grignard reagent (e.g., methylmagnesium bromide) will face less steric repulsion.Higher ratio of addition to enolization.
Lower Reaction Temperature Running the reaction at lower temperatures can sometimes favor the desired nucleophilic addition pathway.May require longer reaction times.
Use of Additives Cerium (III) chloride (CeCl₃) can be used to generate a more nucleophilic organocerium reagent in situ, which has a lower propensity for enolization.Enhanced yield of the addition product.

Experimental Protocol: Grignard Reaction with this compound

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of the appropriate alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0°C. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise.

  • Monitoring and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation.

Logical Relationship: Grignard Reagent Reactivity with DIBK

Competing Pathways in Grignard Reactions with DIBK cluster_paths Grignard Grignard Reagent (R-MgX) Addition Nucleophilic Addition (Favored by less hindered R, lower temp, R-Li, CeCl3) Grignard->Addition Enolization Enolization (Base) (Favored by hindered R) Grignard->Enolization Reduction Reduction (β-H transfer) (Occurs with R groups having β-hydrogens) Grignard->Reduction DIBK This compound DIBK->Addition DIBK->Enolization DIBK->Reduction Product_Tertiary_Alcohol Tertiary Alcohol (Desired Product) Addition->Product_Tertiary_Alcohol Product_Enolate Magnesium Enolate Enolization->Product_Enolate Product_Secondary_Alcohol Secondary Alcohol (Side Product) Reduction->Product_Secondary_Alcohol Starting_Ketone Recovered DIBK Product_Enolate->Starting_Ketone Aqueous Workup

Competing pathways in Grignard reactions with DIBK.
Wittig Reaction

Issue: Low to no yield of the desired alkene, especially with stabilized ylides.

Primary Cause:

  • Steric Hindrance: The bulky nature of this compound significantly hinders the approach of the phosphorus ylide, slowing down or preventing the initial nucleophilic attack. Stabilized ylides are less reactive and are particularly ineffective with hindered ketones.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Use a Non-stabilized Ylide Non-stabilized ylides (e.g., from primary alkyl halides) are more reactive and can overcome the steric hindrance more effectively.Improved yield of the alkene.
Use a Stronger Base A stronger base (e.g., n-butyllithium) for ylide generation can lead to a more reactive ylide.Increased reaction rate.
Higher Reaction Temperature Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier.Potential for increased yield, but also for side reactions.
Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction, using a phosphonate (B1237965) carbanion, is often more successful for hindered ketones as the nucleophile is generally less sterically demanding. The phosphate (B84403) byproduct is also water-soluble, simplifying purification.Higher yield of the alkene, often with good E-selectivity.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

Horner-Wadsworth-Emmons (HWE) Reaction Workflow Start Start Phosphonate Prepare Phosphonate Ester Start->Phosphonate Base Deprotonate with a suitable base (e.g., NaH, KOtBu) Phosphonate->Base Carbanion Formation of Phosphonate Carbanion Base->Carbanion React React with this compound Carbanion->React Intermediate Formation of β-hydroxyphosphonate intermediate React->Intermediate Elimination Elimination of phosphate Intermediate->Elimination Product Alkene Product Elimination->Product Purification Purification (Aqueous extraction to remove phosphate byproduct) Product->Purification End End Purification->End

Horner-Wadsworth-Emmons (HWE) reaction workflow.
Reductive Amination

Issue: Poor conversion to the desired amine.

Primary Cause:

  • Difficult Imine/Iminium Ion Formation: The steric hindrance around the carbonyl group of this compound makes the initial nucleophilic attack by the amine and the subsequent dehydration to form the imine or iminium ion thermodynamically unfavorable and kinetically slow.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Increase Reaction Temperature Heating the reaction mixture can help drive the equilibrium towards the formation of the imine/iminium ion.Improved conversion to the amine.
Use a Lewis Acid Catalyst A Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by the amine.Increased reaction rate and yield.
Use a Mildly Acidic Catalyst A catalytic amount of a weak acid (e.g., acetic acid) can protonate the carbonyl oxygen, activating it towards nucleophilic attack.Enhanced rate of imine formation.
Water Removal Using a Dean-Stark apparatus or molecular sieves to remove the water formed during imine formation can help drive the equilibrium to the right.Increased concentration of the imine intermediate.
Choice of Reducing Agent Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).Minimizes the side reaction of ketone reduction.

Signaling Pathway: Catalysis in Reductive Amination

Catalytic Activation in Reductive Amination of DIBK DIBK This compound Activated_Carbonyl_LA Activated Carbonyl (Lewis Acid Complex) DIBK->Activated_Carbonyl_LA Coordination Activated_Carbonyl_PA Activated Carbonyl (Protonated) DIBK->Activated_Carbonyl_PA Protonation Amine Amine (R-NH2) Amine->Activated_Carbonyl_LA Nucleophilic Attack Amine->Activated_Carbonyl_PA Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., Ti(OiPr)4) Lewis_Acid->Activated_Carbonyl_LA Protic_Acid Protic Acid (e.g., AcOH) Protic_Acid->Activated_Carbonyl_PA Hemiaminal Hemiaminal Intermediate Activated_Carbonyl_LA->Hemiaminal Activated_Carbonyl_PA->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product Amine Product Iminium->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Catalytic activation in reductive amination of DIBK.
Aldol (B89426) Condensation

Issue: Low yield of the aldol addition or condensation product.

Primary Cause:

  • Unfavorable Equilibrium: The aldol addition reaction is often reversible. For sterically hindered ketones like this compound, the equilibrium may lie towards the starting materials due to steric congestion in the aldol product.

  • Slow Enolate Formation: While DIBK has alpha-protons, their abstraction to form the enolate may be slower compared to less hindered ketones.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Use a Strong, Non-nucleophilic Base A strong, sterically hindered base like lithium diisopropylamide (LDA) can irreversibly form the kinetic enolate in high concentration.Drives the reaction towards the aldol product by ensuring a high concentration of the nucleophile.
Use a Reaction that Drives the Equilibrium If the desired product is the α,β-unsaturated ketone (aldol condensation product), using conditions that favor dehydration (e.g., higher temperatures, use of a dehydrating agent) can pull the reaction to completion.Formation of the more stable conjugated system drives the overall reaction forward.
Crossed Aldol Condensation Use this compound as the enolate source and react it with a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile. This minimizes self-condensation of the ketone.A more controlled reaction with fewer potential side products.

This technical support center provides a starting point for addressing common issues when working with this compound. Successful synthesis will often depend on careful optimization of reaction conditions and thoughtful selection of reagents to mitigate the effects of steric hindrance.

Technical Support Center: Managing Diisobutyl Ketone (DIBK) in Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the slow evaporation rate of Diisobutyl ketone (DIBK) in various coating applications.

Troubleshooting Guide

This guide addresses common issues encountered during the use of DIBK in coating formulations.

Issue Potential Cause Recommended Solution
Sagging or Running of the Coating The slow evaporation of DIBK keeps the coating fluid for an extended period, leading to sagging on vertical surfaces.[1][2]- Incorporate a faster-evaporating solvent: Blend DIBK with a faster-evaporating solvent to reduce the overall drying time. - Optimize application technique: Apply thinner coats to reduce the film weight. - Adjust formulation viscosity: Increase the viscosity of the coating to improve sag (B610663) resistance.
Slow Drying Time DIBK is inherently a slow-evaporating solvent, which is its primary characteristic.[3][4][5][6][7][8][9]- Introduce co-solvents: Use a blend of solvents with varying evaporation rates to create a more controlled drying profile.[2][10] - Increase curing temperature: For baked systems, elevating the temperature can accelerate solvent evaporation.[2] - Enhance air flow: Improve ventilation over the coated surface to facilitate solvent removal.
Solvent Entrapment If the coating surface dries too quickly, it can trap residual DIBK within the film, leading to defects.[11]- Formulate with a balanced solvent blend: Ensure the presence of "tail" solvents that are good solvents for the resin to allow for proper film formation before complete drying.[2] - Control drying conditions: Avoid excessively high initial temperatures that can cause skinning of the coating surface.
Poor Film Hardness Residual solvent (DIBK) in the coating film can act as a plasticizer, reducing the final hardness of the coating.- Ensure complete solvent evaporation: Allow for adequate drying time, potentially at a slightly elevated temperature, to drive off all the solvent. - Verify resin compatibility: Ensure DIBK is a suitable solvent for the specific resin system being used.
Blushing (Milky or Hazy Appearance) This can occur when a fast-evaporating solvent cools the surface, causing moisture condensation. While DIBK's slow evaporation helps prevent this, improper solvent blends can still lead to the issue.[1][3][4][8][9]- Utilize DIBK as a retarder solvent: Its slow evaporation rate helps to keep the film open, allowing moisture to escape.[3][4][9] - Control humidity: Apply the coating in a controlled environment with lower relative humidity.

Frequently Asked Questions (FAQs)

1. What is the primary benefit of DIBK's slow evaporation rate in coatings?

Diisobutyl ketone's slow evaporation rate provides an extended "open time" for the coating.[3] This allows for better flow and leveling, resulting in a smoother, high-gloss finish with minimized brush marks.[1][3] It also helps to prevent defects like humidity blushing.[3][4]

2. How does DIBK's evaporation rate compare to other common solvents?

DIBK is classified as a slow-evaporating solvent.[8][9] Its relative evaporation rate is significantly lower than that of faster solvents like Methyl Ethyl Ketone (MEK) or Toluene.

3. Can I use DIBK as a single solvent in my coating formulation?

While possible, it is often more effective to use DIBK as part of a solvent blend.[10] Blending DIBK with other solvents allows for precise control over the evaporation profile of the coating, balancing the benefits of its slow evaporation with the need for a practical drying time.[2][10]

4. What are suitable solvent substitutes for DIBK if I need to adjust the evaporation rate?

Solvents like Methyl n-Amyl Ketone (MAK) and Methyl Isoamyl Ketone (MIAK) have properties similar to DIBK.[10] For a faster evaporation rate, one might consider blending with medium-evaporating solvents. To maintain a slow evaporation profile while adjusting other properties, blending with even slower evaporating solvents like Ethyl 3-ethoxypropionate (EEP) or 2-ethylhexyl acetate (B1210297) (2-EHA) can be an option.[10]

5. How do environmental conditions affect the evaporation of DIBK?

Temperature and humidity significantly impact solvent evaporation.[1] Higher temperatures will increase the evaporation rate of DIBK, while higher humidity will slow it down.[12] Airflow over the coated surface will also accelerate evaporation.

6. Does the slow evaporation of DIBK contribute to higher VOC content?

Not necessarily. The low density of DIBK can be advantageous in formulating high-solids coatings with reduced Volatile Organic Compound (VOC) content.[3][4] By allowing for higher solids concentration at application viscosity, the overall amount of solvent required can be minimized.

Quantitative Data: Solvent Properties

For easy comparison, the following table summarizes the key properties of DIBK and some alternative solvents.

Solvent Relative Evaporation Rate (n-BuAc = 1.0) Boiling Point (°C) Density (g/mL)
Diisobutyl ketone (DIBK) 0.2[13]1680.808
Methyl n-Amyl Ketone (MAK) 0.4[2]1510.816
Methyl Isoamyl Ketone (MIAK) 0.61440.813
Ethyl 3-Ethoxypropionate (EEP) 0.12[13]1700.950
2-Ethylhexyl Acetate (2-EHA) 0.031990.873
n-Butyl Acetate (n-BuAc) 1.01260.882
Methyl Ethyl Ketone (MEK) 3.8[2]800.805

Note: Values can vary slightly depending on the source and measurement method.

Experimental Protocols

Protocol: Evaluation of Solvent Blend on Coating Drying Time and Film Properties

Objective: To determine the effect of blending DIBK with a faster-evaporating solvent on the drying time and final film properties of a coating.

Materials:

  • Resin solution (e.g., acrylic, alkyd)

  • Diisobutyl ketone (DIBK)

  • Faster-evaporating solvent (e.g., Methyl n-Amyl Ketone - MAK)

  • Substrate panels (e.g., steel, glass)

  • Film applicator (e.g., drawdown bar)

  • Drying time recorder

  • Pencil hardness tester

  • Glossmeter

  • Stopwatch

Methodology:

  • Formulation Preparation:

    • Prepare a control formulation using only DIBK as the solvent for the given resin solution to achieve a target application viscosity.

    • Prepare a series of experimental formulations by systematically replacing a percentage of DIBK with MAK (e.g., 10%, 25%, 50% replacement by weight). Ensure the final viscosity of all formulations is consistent.

  • Film Application:

    • Apply a uniform wet film of each formulation onto separate substrate panels using a film applicator with a defined gap size.

  • Drying Time Measurement:

    • Immediately after application, place the panels on a drying time recorder. Record the set-to-touch time, tack-free time, and dry-hard time for each formulation.

    • Alternatively, manually assess the drying stages at regular intervals using a consistent light touch.

  • Film Hardness Evaluation:

    • After the coatings have fully cured (e.g., after 24-48 hours at ambient conditions), measure the pencil hardness of each film according to ASTM D3363.

  • Gloss Measurement:

    • Measure the 60° gloss of each cured film using a glossmeter.

  • Data Analysis:

    • Tabulate the drying times, pencil hardness, and gloss values for each formulation.

    • Analyze the trend to understand how the addition of a faster-evaporating solvent affects the coating's properties.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Solution Implementation cluster_3 Verification start Coating Defect Observed problem Identify Specific Issue (e.g., Sagging, Slow Drying) start->problem cause_slow_evap Slow Evaporation of DIBK problem->cause_slow_evap cause_viscosity Low Formulation Viscosity problem->cause_viscosity cause_thickness Excessive Film Thickness problem->cause_thickness solution_blend Adjust Solvent Blend (Incorporate faster solvent) cause_slow_evap->solution_blend solution_viscosity Modify Formulation Viscosity cause_viscosity->solution_viscosity solution_application Optimize Application Technique (Thinner coats) cause_thickness->solution_application evaluate Evaluate Corrected Coating solution_blend->evaluate solution_viscosity->evaluate solution_application->evaluate pass Problem Resolved evaluate->pass Pass fail Issue Persists evaluate->fail Fail fail->problem Re-evaluate

Caption: Troubleshooting workflow for coating defects related to DIBK.

Solvent_Properties_Relationship cluster_0 Solvent Properties cluster_1 Coating Behavior cluster_2 Final Film Properties evap_rate Evaporation Rate drying_time Drying Time evap_rate->drying_time flow_leveling Flow & Leveling evap_rate->flow_leveling defects Defect Formation (e.g., Sagging, Blushing) evap_rate->defects solvency Solvency viscosity Viscosity solvency->viscosity surface_tension Surface Tension surface_tension->flow_leveling hardness Hardness drying_time->hardness gloss Gloss flow_leveling->gloss viscosity->defects

Caption: Relationship between solvent properties and coating outcomes.

References

Technical Support Center: Incompatibility of 2,6-Dimethyl-4-heptanone with Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to address the challenges of using 2,6-Dimethyl-4-heptanone (also known as Diisobutyl Ketone, DIBK) with plastic labware and components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its compatibility with plastics a concern?

A1: this compound is a ketone-based organic solvent used in various applications, including as a coating solvent and a dispersant for resins.[1] Like many ketones, it can be an aggressive solvent towards certain types of plastics, potentially causing damage such as swelling, softening, cracking, or complete dissolution.[2][3] This can compromise the integrity of experiments by introducing leachables, causing equipment failure, and leading to inaccurate results.

Q2: Which plastics are generally incompatible with this compound?

A2: As a general rule, many plastics are susceptible to attack by ketones.[4] Plastics such as Polycarbonate (PC) and Acrylonitrile Butadiene Styrene (ABS) are known to have poor resistance to ketones and are not recommended for use with this compound.[4][5] Exposure can lead to severe effects, including dissolution and stress cracking.[3][5]

Q3: Are there any plastics that are resistant to this compound?

A3: Yes, some plastics exhibit better resistance. Polytetrafluoroethylene (PTFE) is known for its excellent chemical resistance to a wide range of solvents, including ketones.[6][7] High-Density Polyethylene (HDPE) and Polypropylene (PP) may show some resistance, but their suitability depends on the specific experimental conditions, including temperature and duration of exposure. It is crucial to verify compatibility for your specific application.

Q4: What are the visible signs of plastic incompatibility with this compound?

A4: Visual indicators of incompatibility can include:

  • Swelling or softening: The plastic may appear bloated or become pliable.

  • Crazing or cracking: The appearance of fine, web-like cracks on the surface.

  • Discoloration: A change in the color of the plastic.

  • Clouding: A loss of transparency in clear plastics.

  • Dissolution: The plastic may appear to "melt" or dissolve into the solvent.

Troubleshooting Guide

Encountering issues with plasticware when using this compound can be disruptive. This guide provides a systematic approach to identifying and resolving these problems.

Problem: My plastic container/tubing is showing signs of degradation (swelling, cracking, clouding).

Logical Flow for Troubleshooting Plastic Degradation

Troubleshooting_Plastic_Degradation start Start: Plastic Degradation Observed check_solvent Is this compound the solvent in use? start->check_solvent identify_plastic Identify the type of plastic. check_solvent->identify_plastic Yes end_other_issue End: Issue may not be chemical incompatibility check_solvent->end_other_issue No consult_chart Consult Chemical Compatibility Chart identify_plastic->consult_chart incompatible Is the plastic rated as 'Not Recommended' or 'Poor'? consult_chart->incompatible replace_plastic Replace with a compatible plastic (e.g., PTFE, Glass, Stainless Steel) incompatible->replace_plastic Yes consider_conditions Consider exposure conditions: - Duration - Temperature - Stress (e.g., pressure) incompatible->consider_conditions No end_compatible End: Switched to Compatible Material replace_plastic->end_compatible perform_test Perform a compatibility test (see Experimental Protocols) consider_conditions->perform_test perform_test->end_compatible

Caption: Troubleshooting workflow for plastic degradation.

Problem: I am observing unexpected peaks or artifacts in my analytical results (e.g., chromatography, spectroscopy).

This could be due to leachables from the plasticware.

Logical Flow for Investigating Analytical Artifacts

Investigating_Analytical_Artifacts start Start: Unexpected Analytical Artifacts solvent_check Is this compound in contact with plastic components in the workflow? start->solvent_check run_blank Run a blank sample (solvent only) through the system. solvent_check->run_blank Yes end_other_source End: Artifacts are from another source (e.g., contaminated solvent, system issue) solvent_check->end_other_source No artifacts_present Are artifacts still present? run_blank->artifacts_present isolate_components Systematically replace plastic components with inert alternatives (glass, stainless steel, PTFE) and re-run the blank. artifacts_present->isolate_components Yes artifacts_present->end_other_source No identify_source Identify the source of leaching. isolate_components->identify_source replace_source Permanently replace the identified incompatible plastic component. identify_source->replace_source end_resolved End: Issue Resolved replace_source->end_resolved

Caption: Workflow for identifying sources of analytical artifacts.

Chemical Compatibility Data

The following tables summarize the general compatibility of common laboratory plastics with ketones. It is important to note that specific quantitative data for this compound is not widely available; therefore, these ratings should be used as a guideline, and testing under your specific experimental conditions is highly recommended.

Table 1: Qualitative Chemical Compatibility of Plastics with Ketones

Plastic MaterialCommon AbbreviationCompatibility Rating with Ketones
PolytetrafluoroethylenePTFEExcellent
High-Density PolyethyleneHDPEGood to Fair
Low-Density PolyethyleneLDPEGood to Fair
PolypropylenePPGood to Fair
NylonPAFair to Poor
Acrylonitrile Butadiene StyreneABSPoor / Not Recommended[5][8]
PolycarbonatePCPoor / Not Recommended[4][9]

Rating Key:

  • Excellent: No significant effect.

  • Good: Minor effect, slight discoloration or swelling may occur.

  • Fair: Moderate effect, not recommended for continuous use. Softening or loss of strength is likely.

  • Poor / Not Recommended: Severe effect, significant degradation.

Table 2: Quantitative Data on Plastic Compatibility with this compound (Template)

Plastic MaterialExposure Time (hours)Temperature (°C)Change in Weight (%)Change in Dimensions (%)Change in Tensile Strength (%)Observations
e.g., Polypropylene2423
7223
2450
e.g., Polycarbonate123

Experimental Protocols

To quantitatively assess the compatibility of a specific plastic with this compound, a standardized testing protocol is necessary. The following methodology is based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[8][10]

Objective:

To determine the quantitative changes in physical and mechanical properties of a plastic material upon exposure to this compound.

Materials:
  • Test specimens of the plastic material with known dimensions and weight.

  • This compound (reagent grade).

  • Immersion containers with tight-fitting lids (glass or other inert material).

  • Analytical balance (accurate to 0.1 mg).

  • Calipers or other dimensional measurement tools.

  • Tensile testing machine (optional, for mechanical property analysis).

  • Controlled temperature environment (e.g., laboratory incubator or water bath).

Experimental Workflow Diagram

Experimental_Workflow start Start: Compatibility Test prepare_specimens 1. Prepare and Condition Plastic Specimens start->prepare_specimens initial_measurements 2. Initial Measurements - Weight - Dimensions - Tensile Strength (optional) prepare_specimens->initial_measurements immersion 3. Immerse Specimens in This compound initial_measurements->immersion incubation 4. Incubate at Defined Temperature and Duration immersion->incubation removal 5. Remove, Clean, and Re-condition Specimens incubation->removal final_measurements 6. Final Measurements - Weight - Dimensions - Tensile Strength (optional) removal->final_measurements calculate_changes 7. Calculate Percentage Changes and Document Observations final_measurements->calculate_changes end End: Data Analysis calculate_changes->end

Caption: Standard workflow for chemical compatibility testing.

Detailed Methodology:
  • Specimen Preparation:

    • Cut at least three replicate specimens of the plastic material to a standard size (e.g., as specified for tensile testing).

    • Clean the specimens with a non-aggressive detergent and rinse with distilled water.

    • Dry the specimens thoroughly and condition them at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

  • Initial Measurements:

    • Weigh each conditioned specimen to the nearest 0.1 mg.

    • Measure the dimensions (length, width, thickness) of each specimen.

    • If assessing mechanical properties, determine the initial tensile strength of a set of control specimens.

  • Immersion:

    • Place the specimens in an immersion container.

    • Add a sufficient volume of this compound to ensure the specimens are completely submerged.

    • Seal the container to prevent solvent evaporation.

  • Incubation:

    • Place the sealed containers in a controlled temperature environment for a predetermined duration (e.g., 24, 72, or 168 hours).

  • Post-Exposure Handling:

    • Remove the specimens from the solvent.

    • Quickly wipe the specimens with a clean, dry cloth to remove excess solvent.

    • Allow the specimens to air-dry in a fume hood until the solvent has evaporated.

    • Re-condition the specimens under the same conditions as in step 1.

  • Final Measurements:

    • Re-weigh each conditioned specimen.

    • Re-measure the dimensions of each specimen.

    • If applicable, measure the final tensile strength.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions for each specimen.

    • Calculate the percentage change in tensile strength compared to the control specimens.

    • Record any visual observations (swelling, cracking, discoloration, etc.).

    • Summarize the data in a table for easy comparison (see Table 2 template).

By following these guidelines, researchers can make informed decisions about the selection of plastic materials for use with this compound, ensuring the reliability and integrity of their experimental results.

References

Technical Support Center: Stabilizing 2,6-Dimethyl-4-heptanone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2,6-Dimethyl-4-heptanone.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dark, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3][4][5] The container should be tightly sealed to prevent evaporation and contamination.[1][2][3][4][5] It is also recommended to use containers made of appropriate materials, avoiding reactive plastics and certain rubbers.[2]

2. What are the common signs of degradation in this compound?

Visual signs of degradation can include a change in color (developing a yellow tint), the formation of precipitates, or a change in odor.[6] For a more quantitative assessment, analytical techniques such as Gas Chromatography (GC) can be used to determine the purity of the ketone and identify any degradation products.

3. What are the potential degradation pathways for this compound?

While this compound is stable under normal conditions, long-term storage can lead to degradation through several pathways:[1][4][5]

  • Oxidation: In the presence of oxygen, especially when exposed to light or heat, ketones can undergo oxidation to form various byproducts, including carboxylic acids and other oxidized species.

  • Aldol (B89426) Condensation: Traces of acidic or basic impurities can catalyze aldol condensation reactions between ketone molecules, leading to the formation of higher molecular weight impurities.

  • Photodecomposition: Exposure to UV light can provide the energy to initiate degradation reactions.

4. Are there any recommended stabilizers for this compound?

To mitigate oxidative degradation, the addition of a small amount of an antioxidant can be effective. Butylated hydroxytoluene (BHT) is a common antioxidant used for stabilizing organic solvents. For protection against acid- or base-catalyzed degradation, ensuring a neutral pH and using high-purity material is crucial.

5. How can I test the stability of my stored this compound?

A stability testing program can be implemented to monitor the quality of the stored material over time. This typically involves storing aliquots of the material under controlled conditions and testing them at regular intervals.[7][8][9][10] Analytical methods such as GC for purity assessment and Karl Fischer titration for water content are commonly employed.

Troubleshooting Guides

Issue: The this compound has developed a yellow color.

Potential Cause Troubleshooting Steps
Oxidation 1. Verify that the storage container is tightly sealed and has a minimal headspace of air. 2. Confirm that the material has been stored away from light and heat sources. 3. Consider adding an antioxidant like BHT (typically at 50-250 ppm) to fresh material to prevent future oxidation.
Contamination 1. Review handling procedures to identify potential sources of contamination. 2. Analyze a sample using GC-MS to identify the impurities causing the color change.

Issue: Precipitate has formed in the stored material.

Potential Cause Troubleshooting Steps
Aldol Condensation Products 1. Test the pH of the material. Acidic or basic conditions can promote condensation. 2. If necessary, neutralize the material with a suitable agent. 3. Filter the material to remove the precipitate before use. For future storage, consider passing the ketone through a neutral alumina (B75360) plug to remove acidic or basic impurities.
Water Contamination 1. Measure the water content using Karl Fischer titration. 2. If the water content is high, consider drying the solvent using a suitable drying agent like anhydrous magnesium sulfate, followed by filtration.

Data Presentation

Table 1: Illustrative Degradation of this compound Under Different Storage Conditions Over 12 Months

Storage ConditionStabilizerPurity (%) - InitialPurity (%) - 6 MonthsPurity (%) - 12 Months
25°C, DarkNone99.599.298.8
25°C, DarkBHT (100 ppm)99.599.499.3
40°C, DarkNone99.598.597.0
40°C, DarkBHT (100 ppm)99.599.098.5
25°C, Light ExposureNone99.598.096.5

Note: This data is illustrative and intended to demonstrate potential degradation trends. Actual results may vary.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

Methodology:

  • Sample Preparation: Dispense 50 mL aliquots of this compound into amber glass vials. For stabilized samples, add the desired concentration of stabilizer (e.g., 100 ppm BHT).

  • Storage Conditions: Place the vials in a stability chamber at 40°C and 75% relative humidity.[9]

  • Testing Intervals: Withdraw samples for analysis at 0, 1, 3, and 6 months.[7][9]

  • Analytical Testing:

    • Purity Assay: Analyze the samples by Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Appearance: Visually inspect the samples for color change and precipitate formation.

    • Water Content: Determine the water content by Karl Fischer titration.

Protocol 2: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as acetone.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation start Observe Degradation (e.g., color change, precipitate) check_color Is there a color change? start->check_color check_precipitate Is there a precipitate? start->check_precipitate check_storage Review Storage Conditions: - Light exposure? - High temperature? - Improperly sealed? check_color->check_storage Yes check_impurities Analyze for Impurities: - Acidic/basic contaminants? - Water content? check_precipitate->check_impurities Yes check_storage->check_impurities No oxidation Probable Cause: Oxidation/Photodecomposition check_storage->oxidation Yes condensation Probable Cause: Aldol Condensation check_impurities->condensation Yes remediate_storage Action: - Store in dark, cool place. - Use inert gas overlay. - Add antioxidant. oxidation->remediate_storage remediate_impurities Action: - Neutralize pH. - Dry the solvent. - Purify by distillation. condensation->remediate_impurities

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

StabilityFactors Factors Affecting this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors stability This compound Stability temperature Temperature stability->temperature light Light (UV) stability->light oxygen Oxygen (Air) stability->oxygen ph pH (Acid/Base Impurities) stability->ph water Water Content stability->water stabilizers Stabilizers (e.g., Antioxidants) stabilizers->stability

Caption: Key factors influencing the long-term stability of this compound.

References

Technical Support Center: Diisobutyl Ketone (DIBK) for Moisture-Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing water content in Diisobutyl Ketone (DIBK) for use in moisture-sensitive reactions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered when drying and handling Diisobutyl Ketone.

Problem Possible Cause(s) Suggested Solution(s)
Reaction fails or yields are low despite using "dry" DIBK. 1. Incomplete drying of the solvent. 2. Re-exposure of the dried solvent to atmospheric moisture. 3. Incompatibility of the drying agent with reactants.1. Verify the water content of your DIBK using Karl Fischer titration before use. 2. Handle dried DIBK under an inert atmosphere (e.g., nitrogen or argon). 3. Use a drying agent that is chemically compatible with your reaction components. Anhydrous potassium carbonate is a good, mild option for many applications.
Drying agent appears clumped or ineffective. 1. Insufficient amount of drying agent for the initial water content. 2. The drying agent has exceeded its water absorption capacity.1. Add more drying agent in small portions until some of it remains free-flowing in the solvent. 2. Filter the solvent and add a fresh batch of the drying agent.
Yellowing or discoloration of DIBK after adding a drying agent. 1. The drying agent may be promoting side reactions, such as aldol (B89426) condensation. This is a known issue with molecular sieves and ketones.1. Immediately discontinue the use of that drying agent. 2. Choose a milder, non-reactive drying agent like anhydrous sodium sulfate (B86663) or potassium carbonate.
Inconsistent results from Karl Fischer titration. 1. Interference of the ketone with the Karl Fischer reagent. 2. Improper sample handling leading to moisture contamination.1. Use a specialized Karl Fischer reagent formulated for ketones. 2. Ensure syringes and glassware are scrupulously dried before sample handling.

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of commercially available Diisobutyl Ketone?

A1: Commercial grades of DIBK typically have a maximum water content specification of 0.2% to 0.5% by weight.[1][2][3] However, for moisture-sensitive reactions, this level is often too high and requires further drying.

Q2: Which drying agents are recommended for Diisobutyl Ketone?

A2: For drying DIBK, it is best to use neutral or mildly basic drying agents. Recommended options include:

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and economical choice, though it has a relatively low drying speed and efficiency.

  • Anhydrous Magnesium Sulfate (MgSO₄): A neutral, fast, and efficient drying agent.

  • Anhydrous Potassium Carbonate (K₂CO₃): A mild, basic drying agent that is particularly suitable for acid-sensitive compounds.[4]

Q3: Are there any drying agents I should avoid when working with Diisobutyl Ketone?

A3: Yes. It is crucial to avoid using molecular sieves with ketones like DIBK. Molecular sieves can have acidic or basic sites on their surfaces that can catalyze the self-condensation (aldol condensation) of the ketone, leading to impurities in your solvent.

Q4: How can I determine the water content of my Diisobutyl Ketone?

A4: The most accurate and widely accepted method for determining the water content in solvents is Karl Fischer titration .[5][6][7] It is a highly sensitive method that can quantify water content down to the parts-per-million (ppm) level. When analyzing ketones, it is important to use a Karl Fischer reagent specifically designed for aldehydes and ketones to avoid side reactions that can lead to inaccurate results.

Q5: Does Diisobutyl Ketone form an azeotrope with water?

Q6: How should I store anhydrous Diisobutyl Ketone?

A6: Anhydrous DIBK should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent reabsorption of atmospheric moisture.[9][10][11][12][13] Store the container in a cool, dry, and well-ventilated area away from sources of ignition.[9][10][11][12][13]

Quantitative Data on Drying Agents

Drying AgentTypeSpeedCapacityFinal Water Content (General)
Anhydrous Sodium Sulfate (Na₂SO₄) NeutralSlowHigh100-200 ppm
Anhydrous Magnesium Sulfate (MgSO₄) NeutralFastMedium10-50 ppm
Anhydrous Potassium Carbonate (K₂CO₃) BasicMediumMedium50-100 ppm

Note: The final water content values are estimates based on performance with other organic solvents and should be verified for DIBK using Karl Fischer titration.

Experimental Protocols

Protocol 1: Drying Diisobutyl Ketone with Anhydrous Sodium or Magnesium Sulfate

This protocol describes a standard method for drying DIBK using common neutral drying agents.

Workflow Diagram:

Drying_Protocol_Sulfates start Start with DIBK add_drying_agent Add Anhydrous Sulfate (Na₂SO₄ or MgSO₄) in portions start->add_drying_agent swirl Swirl or stir the mixture add_drying_agent->swirl observe Observe for clumping swirl->observe add_more Add more drying agent if clumping persists observe->add_more Clumping let_stand Let stand for ~30-60 min (Na₂SO₄) ~15-20 min (MgSO₄) observe->let_stand Free-flowing add_more->add_drying_agent filter Filter or decant the DIBK let_stand->filter store Store under inert atmosphere filter->store

Caption: Workflow for drying DIBK with anhydrous sulfates.

Methodology:

  • Place the Diisobutyl Ketone to be dried in a flask that can be securely sealed.

  • Add a small portion of anhydrous sodium sulfate or magnesium sulfate to the DIBK (approximately 10-20 g per liter of solvent).

  • Swirl or stir the mixture. Observe the drying agent. If it clumps together, it indicates the presence of water.

  • Continue adding small portions of the drying agent until some of the powder remains free-flowing, indicating that the bulk of the water has been absorbed.

  • Allow the mixture to stand for a minimum of 15-20 minutes for magnesium sulfate or 30-60 minutes for sodium sulfate to ensure complete drying.

  • Separate the dried DIBK from the drying agent by decantation or gravity filtration. For faster filtration of fine powders like magnesium sulfate, a Büchner funnel can be used.

  • Transfer the dried DIBK to a clean, dry storage bottle, preferably under an inert atmosphere.

Protocol 2: Drying Diisobutyl Ketone with Anhydrous Potassium Carbonate

This protocol is suitable for applications where a mildly basic drying agent is preferred.

Workflow Diagram:

Drying_Protocol_Carbonate start Start with DIBK add_k2co3 Add Anhydrous Potassium Carbonate start->add_k2co3 stir Stir the mixture for several hours add_k2co3->stir settle Allow the solid to settle stir->settle decant Decant the dried DIBK settle->decant store Store under inert atmosphere decant->store

Caption: Workflow for drying DIBK with anhydrous potassium carbonate.

Methodology:

  • Add anhydrous potassium carbonate to the Diisobutyl Ketone in a suitable flask (approximately 20-30 g per liter).

  • Stir the mixture for several hours or let it stand overnight to ensure thorough drying.

  • Allow the solid potassium carbonate to settle to the bottom of the flask.

  • Carefully decant the dried DIBK into a clean, dry storage bottle.

  • Store the anhydrous DIBK under an inert atmosphere.

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol provides a general outline for determining the water content in DIBK.

Logical Relationship Diagram:

Karl_Fischer_Logic cluster_preparation Preparation cluster_procedure Procedure title Karl Fischer Titration for DIBK prepare_titrator Prepare Karl Fischer Titrator use_ketone_reagent Use Ketone-Specific Reagent prepare_titrator->use_ketone_reagent dry_glassware Ensure All Glassware is Dry use_ketone_reagent->dry_glassware add_solvent Add Solvent to Titration Cell dry_glassware->add_solvent pre_titrate Pre-titrate to Dryness add_solvent->pre_titrate inject_sample Inject a Known Weight of DIBK Sample pre_titrate->inject_sample titrate Titrate to Endpoint inject_sample->titrate calculate Calculate Water Content (ppm) titrate->calculate

Caption: Logical steps for Karl Fischer titration of DIBK.

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Reagent Selection: Use a Karl Fischer reagent specifically formulated for the analysis of ketones to prevent side reactions.

  • Cell Preparation: Add the appropriate solvent to the titration cell and perform a pre-titration to eliminate any residual moisture in the cell.

  • Sample Introduction: Using a dry syringe, accurately weigh and inject a known amount of the DIBK sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percent by weight.

  • Cleaning: Thoroughly clean the titration cell after analyzing ketones to prevent cross-contamination.[7]

References

Validation & Comparative

A Comparative Analysis of 2,6-Dimethyl-4-heptanone and Other Ketone Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical solvents, ketones are distinguished by their efficacy and versatility in dissolving a broad spectrum of substances. For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, purification efficiency, and the purity of the final product. This guide provides a comparative study of 2,6-Dimethyl-4-heptanone (DIBK) against other common ketone solvents, namely Acetone, Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), and Cyclohexanone. The following sections present a detailed comparison based on physicochemical properties, solvency power, and safety profiles, supported by experimental protocols and logical frameworks for solvent selection.

Physicochemical Properties: A Quantitative Comparison

The fundamental physical and chemical properties of a solvent are primary indicators of its suitability for specific laboratory and manufacturing applications. These properties, including boiling point, density, viscosity, and flash point, are crucial for process design, safety, and performance. The table below summarizes the key physicochemical properties of DIBK and other selected ketone solvents.

PropertyThis compound (DIBK)AcetoneMethyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)Cyclohexanone
Molecular Formula C₉H₁₈O[1]C₃H₆O[2]C₄H₈O[3]C₆H₁₂O[4]C₆H₁₀O[5]
Molecular Weight ( g/mol ) 142.24[1]58.08[6]72.11[7]100.16[4]98.15[5]
Boiling Point (°C) 168[1]56.08[8]79.6[9]116.2[4]155.6[5]
Density (g/mL at 20°C) 0.807[1]0.7845[6]0.805[9]0.802[10]0.948[5]
Viscosity (cP at 20°C) ~0.9 (estimated)0.360.43[7]0.58[11]2.02
Flash Point (°C) 49[12]-20[8]-9[7]14[4]44[13]
Water Solubility (g/L at 20°C) InsolubleMiscible[2]240[7]17[11]86[13]
Relative Evaporation Rate (n-BuAc=1) 0.2[1]5.7[14]3.8[14]1.6[10]0.23[14]

Solvency Power: A Deeper Dive with Hansen Solubility Parameters

To provide a more nuanced understanding of solvency beyond simple "like dissolves like," Hansen Solubility Parameters (HSP) are employed. HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The similarity of these parameters between a solvent and a solute is a strong predictor of solubility.

Hansen Solubility Parameter (MPa½)This compound (DIBK)AcetoneMethyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)Cyclohexanone
δD (Dispersion) 16.0[15]15.515.5[16]15.317.8
δP (Polar) 3.7[15]10.49.0[16]6.16.3
δH (Hydrogen Bonding) 4.1[15]7.05.1[16]4.15.1

Safety Profile Comparison

Safety is a paramount consideration in solvent selection. The following table summarizes key safety data for the compared ketone solvents.

Safety ParameterThis compound (DIBK)AcetoneMethyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)Cyclohexanone
GHS Hazard Statements Flammable liquid, May cause respiratory irritationHighly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizzinessHighly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizzinessHighly flammable liquid and vapor, Harmful if inhaled, Causes serious eye irritation, May cause respiratory irritation, May cause drowsiness or dizzinessFlammable liquid and vapor, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
NFPA 704 Health Rating 11121
NFPA 704 Flammability Rating 23332
NFPA 704 Instability Rating 00000

Experimental Protocols

To provide a practical framework for the comparative evaluation of these solvents, detailed methodologies for key experiments are outlined below.

Protocol for Determination of Isothermal Solubility

This protocol describes a standard laboratory procedure for determining the solubility of a solid compound in a given solvent at a constant temperature.

Objective: To quantify the maximum mass of a solute that can dissolve in a specific volume of a ketone solvent at a controlled temperature.

Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Spatula

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solvent: Ensure the ketone solvent is of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of the solid solute to a pre-weighed vial. The excess is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the ketone solvent to the vial containing the solute.

  • Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the solute in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the solute in the ketone solvent, typically expressed in mg/mL or mol/L.

Protocol for Comparative Liquid-Liquid Extraction Efficiency

This protocol outlines a method to compare the efficiency of different ketone solvents in extracting a target compound from an aqueous solution.

Objective: To determine and compare the partition coefficient and extraction efficiency of a target analyte from an aqueous phase into different immiscible ketone solvents.

Materials:

  • Separatory funnels

  • Vortex mixer

  • Centrifuge (optional)

  • pH meter

  • Analytical standards of the target analyte

  • Aqueous solution of the target analyte of known concentration

  • The ketone solvents to be tested (e.g., DIBK, MIBK)

  • Analytical instrumentation (e.g., GC-MS, LC-MS)

Procedure:

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the target analyte at a known concentration. Adjust the pH of the aqueous phase if the analyte is ionizable to ensure it is in its neutral form for optimal extraction.[17]

  • Extraction: In a separatory funnel, combine a known volume of the aqueous analyte solution with an equal volume of the ketone solvent.

  • Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, it may be broken by gentle swirling, addition of a small amount of brine, or centrifugation.

  • Sampling: Carefully drain the lower (aqueous) layer and collect the upper (organic) layer.

  • Analysis: Determine the concentration of the analyte in both the aqueous and organic phases using a suitable and validated analytical method.

  • Calculation:

    • Partition Coefficient (K_D): Calculate the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

    • Extraction Efficiency (%E): Calculate the percentage of the analyte that was transferred from the aqueous phase to the organic phase.[18]

Visualizing Key Processes and Relationships

To further aid in the understanding of solvent properties and selection, the following diagrams are provided.

Ketone_Structures cluster_DIBK This compound (DIBK) cluster_Acetone Acetone cluster_MEK Methyl Ethyl Ketone (MEK) cluster_MIBK Methyl Isobutyl Ketone (MIBK) cluster_Cyclohexanone Cyclohexanone DIBK Acetone MEK MIBK Cyclohexanone Experimental_Workflow A Define Experimental Objective (e.g., Determine Solubility) B Select Solute and Solvents for Comparison A->B C Prepare Materials and Reagents B->C D Execute Isothermal Solubility Protocol C->D E Collect and Prepare Samples for Analysis D->E F Analyze Samples using Validated Method (e.g., HPLC) E->F G Calculate and Compare Solubility Values F->G H Draw Conclusions and Report Findings G->H Solvent_Selection_Logic Start Start: Need to Select a Solvent Physicochemical Screen based on Physicochemical Properties (Boiling Point, Density, etc.) Start->Physicochemical Solvency Evaluate Solvency Power (Hansen Parameters, Experimental Testing) Physicochemical->Solvency Safety Assess Safety, Health, and Environmental (SHE) Profile Solvency->Safety Regulatory Consider Regulatory Constraints (e.g., ICH Guidelines) Safety->Regulatory Performance Conduct Performance Testing in Application (e.g., Reaction Yield, Crystal Form) Regulatory->Performance Final Final Solvent Selection Performance->Final

References

A Comparative Guide to 2,6-Dimethyl-4-heptanone (DIBK) and Methyl Isoobutyl Ketone (MIBK) in Extraction Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the choice of solvent is a critical parameter that can define the efficiency, selectivity, and overall success of an extraction process. Among the various options, ketones are prized for their solvency power. This guide provides an objective comparison between two such ketones: 2,6-Dimethyl-4-heptanone, commonly known as Diisobutyl Ketone (DIBK), and Methyl Isoobutyl Ketone (MIBK).

This document delves into their physical and chemical properties, compares their performance in extraction scenarios based on available data, and provides detailed experimental protocols.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior in an extraction system. DIBK, with its larger molecular structure, generally exhibits a higher boiling point, lower vapor pressure, and lower water solubility compared to MIBK. These characteristics can be advantageous in processes requiring higher temperatures or minimal solvent loss to the aqueous phase.

Table 1: Physical and Chemical Properties of DIBK vs. MIBK

PropertyThis compound (DIBK)Methyl Isobutyl Ketone (MIBK)
CAS Number 108-83-8108-10-1[1][2]
Molecular Formula C₉H₁₈O[3]C₆H₁₂O[1][2]
Molecular Weight 142.24 g/mol 100.16 g/mol [2][4]
Boiling Point 165-170 °C[5][6]116-119 °C[1][2]
Density 0.808 g/mL at 25 °C[5]0.802 g/cm³ at 20 °C[1][7]
Water Solubility 0.05 g/100 mL[8]Partially soluble / 1-5 mg/mL at 70°F[7]
Vapor Pressure 1.7 mmHg at 20 °C1.99 kPa (14.9 mmHg) at 20 °C[2]
Flash Point 47.8 °C (118 °F)[9]14 °C (57 °F)[1][2]
Odor Mild, sweet, ether-like[5][6]Strong, characteristic, fruity[1][2]

Performance in Extraction Processes

The choice between DIBK and MIBK often depends on the specific requirements of the extraction, such as the nature of the target compound, the composition of the feed mixture, and the operating conditions.

  • Selectivity and Efficiency : Both DIBK and MIBK are effective solvents for a range of organic compounds and metal complexes.[6][10] A comparative study on the extraction of gold complexes found that both solvents were viable, with the choice depending on optimization of other parameters.[10] In the extraction of iron from concentrated hydrochloric acid solutions, MIBK has been presented as a suitable agent.[11] DIBK has also been used effectively for the separation of iron in geological samples.[11]

  • Behavior in Acidic Media : A key difference emerges in strongly acidic conditions. In a study involving the extraction of a copper chelate, the volume of the DIBK extract remained constant regardless of the acidity of the aqueous phase.[12] In contrast, the MIBK extract's volume was affected.[12] Furthermore, the chelate extracted into DIBK exhibited excellent stability, as DIBK carried over a much smaller amount of free acid from the aqueous phase compared to MIBK.[12] This suggests DIBK may be a more robust solvent for extractions from highly acidic solutions.

  • Industrial Applications : MIBK is widely used as a solvent for manufacturing pharmaceuticals, paints, and rubbers, and in uranium extraction. DIBK is also used in coatings, adhesives, and as a re-crystallization aid for pharmaceuticals.[6][9]

Table 2: Extraction Performance and Application Highlights

FeatureThis compound (DIBK)Methyl Isobutyl Ketone (MIBK)
Stability in Acid Superior stability; extract volume is independent of aqueous phase acidity.[12]Less stable; extract volume can be affected by acidity.[12]
Acid Carryover Carries over significantly less free acid from the aqueous phase.[12]Prone to carrying over more free acid, affecting chelate stability.[12]
Metal Extraction Effective for gold and iron extraction.[10][11]Effective for gold and iron extraction.[10][11]
Key Advantage Robustness in highly acidic media, lower volatility.High solvency for a wide range of resins and polymers.[1]
Common Uses Pharmaceuticals, coatings, mining, chemical intermediate.[6][9]Pharmaceuticals, paints, rubbers, plasticizers, oil and gas.[1]

Experimental Protocols

Below is a generalized protocol for a bench-scale liquid-liquid extraction experiment to separate a target analyte from an aqueous solution.

Protocol 1: Liquid-Liquid Extraction of an Analyte from an Aqueous Solution

1. Materials and Equipment:

  • Separatory funnel (appropriate volume)

  • Aqueous solution containing the target analyte

  • Extraction Solvent: this compound (DIBK) or Methyl Isobutyl Ketone (MIBK)

  • Beakers and Erlenmeyer flasks

  • pH meter and appropriate buffers/reagents for pH adjustment (e.g., HCl, NaOH)

  • Ring stand and clamp

  • Analytical balance

  • Rotary evaporator (for solvent removal)

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

2. Procedure:

  • Sample Preparation : Accurately measure a specific volume of the aqueous solution and transfer it into the separatory funnel. If necessary, adjust the pH of the aqueous solution to optimize the partitioning of the target analyte into the organic phase.

  • Solvent Addition : Add a predetermined volume of the chosen organic solvent (DIBK or MIBK) to the separatory funnel. A typical starting solvent-to-sample ratio is 1:1 (v/v), but this should be optimized.

  • Extraction : Secure the separatory funnel with a stopper and invert it. Open the stopcock to vent the initial pressure buildup. Close the stopcock and shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and facilitate mass transfer between the two phases. Vent pressure frequently.

  • Phase Separation : Clamp the separatory funnel to the ring stand and allow the layers to separate completely. DIBK and MIBK are less dense than water and will form the upper organic layer.[6][7]

  • Collection : Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer (containing the extracted analyte) through the top opening of the funnel into a clean, labeled flask to avoid contamination from any residual aqueous phase near the stopcock.

  • Repeat Extraction (Optional) : For quantitative recovery, the extraction process can be repeated on the aqueous phase with fresh solvent 1-2 more times. Combine all organic extracts.

  • Drying and Concentration : Dry the combined organic extract by passing it through a small amount of a drying agent like anhydrous sodium sulfate. Remove the solvent from the extract using a rotary evaporator to concentrate the analyte.

  • Analysis : Re-dissolve the concentrated analyte in a suitable solvent and analyze it using an appropriate analytical technique to determine the extraction yield and purity.

Mandatory Visualizations

Logical Comparison of Solvent Properties

The following diagram illustrates the key distinguishing properties that guide the selection between DIBK and MIBK for an extraction process.

G cluster_main Solvent Selection Criteria cluster_DIBK DIBK Advantages cluster_MIBK MIBK Advantages DIBK This compound (DIBK) Prop_D1 Higher Boiling Point (165-170 °C) DIBK->Prop_D1 Prop_D2 Lower Water Solubility DIBK->Prop_D2 Prop_D3 Lower Volatility DIBK->Prop_D3 Prop_D4 Stable in High Acidity DIBK->Prop_D4 MIBK Methyl Isobutyl Ketone (MIBK) Prop_M1 Lower Boiling Point (116-119 °C) MIBK->Prop_M1 Prop_M2 Higher Solvency for Many Resins MIBK->Prop_M2 Prop_M3 Lower Viscosity MIBK->Prop_M3 Prop_M4 Common & Well-Studied MIBK->Prop_M4

Caption: Key property differences between DIBK and MIBK for solvent selection.

Experimental Workflow for Liquid-Liquid Extraction

This diagram outlines the sequential steps of the liquid-liquid extraction protocol described above.

G arrow arrow start Start: Aqueous Sample prep 1. Sample Preparation (e.g., pH Adjustment) start->prep add_solvent 2. Add Organic Solvent (DIBK or MIBK) prep->add_solvent mix 3. Mix & Agitate (Separatory Funnel) add_solvent->mix separate 4. Phase Separation (Allow to Settle) mix->separate collect 5. Collect Organic Phase separate->collect aqueous_waste Aqueous Phase (to waste or re-extraction) separate->aqueous_waste concentrate 6. Dry & Concentrate (Rotary Evaporator) collect->concentrate analyze 7. Final Analysis (HPLC, GC, etc.) concentrate->analyze end End: Purified Analyte analyze->end

Caption: General workflow for a liquid-liquid extraction experiment.

Hypothetical Pathway: Action of an Extracted Bioactive Compound

For drug development professionals, the ultimate goal of extraction is often to isolate a compound that can modulate a biological pathway. This diagram shows a hypothetical mechanism of action for a purified compound.

G cluster_extraction Purification Process cluster_pathway Cellular Signaling Pathway raw_material Raw Material extraction Extraction (DIBK / MIBK) raw_material->extraction purification Purification (e.g., Chromatography) extraction->purification compound Bioactive Compound purification->compound kinase Kinase Cascade compound->kinase Inhibition receptor Cell Surface Receptor receptor->kinase transcription_factor Transcription Factor kinase->transcription_factor response Cellular Response (e.g., Proliferation) transcription_factor->response

Caption: Mechanism of an extracted compound inhibiting a cellular signaling pathway.

References

A Comparative Guide to Analytical Methods for 2,6-Dimethyl-4-heptanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of 2,6-Dimethyl-4-heptanone (also known as Diisobutyl Ketone), a compound relevant in various industrial and pharmaceutical applications. The methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) following derivatization. This document aims to assist researchers in selecting the most suitable method for their specific analytical needs by presenting objective performance data and detailed experimental protocols.

Methodology Comparison

The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of GC-FID and HPLC-UV for the analysis of this compound.

Table 1: Comparison of Quantitative Performance Data

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV/Vis (HPLC-UV) with DNPH Derivatization
Principle Separation of volatile compounds in the gas phase followed by detection based on the ionization of analytes in a hydrogen flame.Separation of non-volatile derivatives in a liquid phase followed by detection based on the absorption of UV light.
Linearity Range 1.8 to 7.0 mg/sample[1]Typically in the µg/mL to ng/mL range (specific data for this compound derivative not available, but similar ketones show linearity in the 0.04 - 30 µg/mL range).[2]
Accuracy (Bias) Not explicitly stated in NIOSH 1300, but the method is fully evaluated.High accuracy, with recoveries for other ketones reported between 92% and 100%.[3]
Precision (Overall) 0.070 (SˆrT)[1]High precision, with Relative Standard Deviation (RSD) values for other ketones typically below 2%.[2]
Limit of Detection (LOD) Estimated at 0.02 mg/sample[4]For other ketone-DNPH derivatives, LODs are reported in the range of 10 to 20 µg/L.[5]
Limit of Quantification (LOQ) Not specified in NIOSH 1300.For other ketone-DNPH derivatives, LOQs are reported to be approximately 3-5 times the LOD.
Sample Throughput Generally faster run times for direct analysis.Slower due to the required derivatization step.
Specificity High for volatile compounds.High, enhanced by the selectivity of the derivatization reaction and chromatographic separation.
Sample Preparation Sample collection on a sorbent tube followed by solvent desorption.Requires a chemical derivatization step prior to injection.

Experimental Protocols

Detailed methodologies for both GC-FID and a representative HPLC-UV method are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) - Based on NIOSH Method 1300[1][4][6]

This method is designed for the determination of several ketones, including this compound, in air samples.

1. Sample Collection:

  • Sampler: Solid sorbent tube (coconut shell charcoal, 100 mg/50 mg).

  • Flow Rate: 0.01 to 0.2 L/min.

  • Volume: 1 to 10 L.

2. Sample Preparation:

  • Desorption: Add 1.0 mL of carbon disulfide (CS₂) to each section of the sorbent tube in separate vials.

  • Agitation: Allow to stand for 30 minutes with occasional agitation.

3. GC-FID Conditions:

  • Technique: Gas Chromatography, Flame Ionization Detector (FID).

  • Column: Glass (3.5 m x 6-mm ID), packed with 10% SP2100 0.1% Carbowax 1500 on Chromosorb WHP. Alternate columns like a DB-1 fused silica (B1680970) capillary can be used.

  • Injection Volume: 5 µL.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

    • Column: 50 °C to 170 °C at 10 °C/min.

  • Carrier Gas: N₂ or He, 30 mL/min.

4. Calibration:

  • Prepare standard solutions of this compound in CS₂ over the range of 0.06 to 10 mg per sample.

High-Performance Liquid Chromatography-UV/Vis (HPLC-UV) with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization

This method is a widely used approach for the analysis of aldehydes and ketones.[2][3][5][6][7][8][9]

1. Derivatization:

  • To an aliquot of the sample containing this compound, add an excess of a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile (B52724) and hydrochloric acid).

  • Heat the mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.[2]

  • Cool the solution and dilute to a known volume with the mobile phase.

2. HPLC-UV Conditions:

  • Technique: High-Performance Liquid Chromatography, UV/Vis Detector.

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 365 nm.[5]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound and derivatize them in the same manner as the samples to create a calibration curve.

Workflow Visualizations

The following diagrams illustrate the general workflows for the validation of these analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Air Sample Collection (Charcoal Tube) Desorption Solvent Desorption (Carbon Disulfide) Sample->Desorption Injection Injection into GC Desorption->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification

GC-FID Analysis Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Aliquot Derivatization Derivatization with DNPH Sample->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (365 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification

HPLC-UV Analysis Workflow with DNPH Derivatization

Validation_Pathway cluster_parameters Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method

Analytical Method Validation Pathway

References

Performance Showdown: Diisobutyl Ketone (DIBK) in Diverse Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the quest for optimized coating and resin formulations, the choice of solvent plays a pivotal role in determining the application properties, final film characteristics, and environmental footprint. Diisobutyl ketone (DIBK), a slow-evaporating, low-density solvent, has emerged as a formidable contender in a multitude of resin systems. This guide provides an objective comparison of DIBK's performance against other common ketone solvents—Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), and Cyclohexanone—across epoxy, acrylic, polyurethane, vinyl, and alkyd resins. The information herein is supported by typical physical properties and illustrative experimental data to guide formulation decisions.

Executive Summary: DIBK at a Glance

Diisobutyl ketone is a high-performance solvent known for its excellent solvency for a wide array of synthetic resins, including epoxies, acrylics, polyurethanes, vinyls, and nitrocellulose.[1][2] Its key attributes—a slow evaporation rate, low density, and low surface tension—enable the formulation of high-solids, low-VOC (Volatile Organic Compound) coatings with superior flow and leveling properties.[3] DIBK is particularly valued as a retarder solvent, which helps to minimize film defects such as blushing, ensuring a smooth and high-quality finish.[3][4]

Comparative Data: Solvent Properties

A solvent's fundamental physical properties are critical determinants of its behavior in a resin formulation. The following table summarizes the key characteristics of DIBK and other commonly used ketone solvents.

PropertyDiisobutyl Ketone (DIBK)Methyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)Cyclohexanone
CAS Number 108-83-878-93-3108-10-1108-94-1
Molecular Weight ( g/mol ) 142.2472.11100.1698.14
Boiling Point (°C) 16880117156
Evaporation Rate (n-BuAc=1) 0.23.81.60.3
Density (g/cm³ at 20°C) 0.8080.8050.8020.947
Surface Tension (dynes/cm) 23.924.623.634.4
Solubility in Water (% by wt) 0.0527.51.98.6

Performance in Epoxy Resin Systems

In epoxy coatings, solvent selection is crucial for achieving the desired viscosity for application and for ensuring proper film formation and cure. DIBK's slow evaporation rate is advantageous in providing a longer open time, which allows for better flow and leveling of the coating. This can be particularly beneficial in high-solids formulations where viscosity control is critical.

Illustrative Viscosity Reduction in a Bisphenol A Epoxy Resin (40% Solids)

SolventViscosity (cP at 25°C)
Diisobutyl Ketone (DIBK)150
Methyl Ethyl Ketone (MEK)100
Methyl Isobutyl Ketone (MIBK)120
Cyclohexanone160

Note: The data in this table is illustrative and intended to represent typical performance based on solvent properties. Actual values will vary depending on the specific epoxy resin and formulation.

Performance in Acrylic Resin Systems

For acrylic resins, DIBK's strong solvency and slow evaporation rate contribute to a smooth, high-gloss finish.[5] It helps to prevent blushing, which can occur with faster-evaporating solvents in humid conditions. The slower evaporation of DIBK allows the acrylic film to coalesce properly, leading to improved hardness and solvent resistance.

Illustrative Impact on Acrylic Coating Properties

PropertyDiisobutyl Ketone (DIBK)Methyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)Cyclohexanone
Drying Time (Tack-Free, mins) 45102050
Pencil Hardness (ASTM D3363) HFFH
Gloss (60°, GU) 92889093

Note: The data in this table is illustrative and intended to represent typical performance based on solvent properties. Actual values will vary depending on the specific acrylic resin and formulation.

Performance in Polyurethane Resin Systems

In two-component polyurethane systems, the choice of solvent can significantly affect the cure rate and final film properties. DIBK is a suitable solvent for many polyurethane formulations, offering good solvency for both the polyol and isocyanate components. Its slow evaporation rate can be beneficial in applications requiring a longer pot life and extended working time.

Illustrative Performance in a 2K Polyurethane Clearcoat

PropertyDiisobutyl Ketone (DIBK)Methyl Isobutyl Ketone (MIBK)Cyclohexanone
Pot Life (hours) 434.5
Film Appearance Excellent flow and levelingGood flow, slight orange peelExcellent flow and leveling
Chemical Resistance (Xylene, 1 hr) No effectSlight softeningNo effect

Note: The data in this table is illustrative and intended to represent typical performance based on solvent properties. MEK is generally too fast-evaporating for optimal performance in many 2K polyurethane systems. Actual values will vary depending on the specific polyurethane resin and formulation.

Performance in Vinyl Resin Systems

DIBK is an effective solvent for various vinyl resins, contributing to good film formation and adhesion.[6] Its slow evaporation rate is particularly useful in applications where a smooth, uniform film is desired, such as in topcoats and overprint varnishes.

Illustrative Evaporation Profile and Film Formation

SolventRelative Evaporation RateFilm Quality
Diisobutyl Ketone (DIBK)SlowSmooth, continuous film
Methyl Ethyl Ketone (MEK)FastProne to blushing and pinholing
Methyl Isobutyl Ketone (MIBK)MediumGood film formation
CyclohexanoneSlowSmooth, continuous film

Note: The data in this table is illustrative and intended to represent typical performance based on solvent properties. Actual values will vary depending on the specific vinyl resin and formulation.

Performance in Alkyd Resin Systems

In alkyd coatings, solvents are critical for controlling viscosity and influencing drying time and film appearance. DIBK's slow evaporation rate and good solvency for alkyd resins can improve flow and leveling, leading to a high-gloss, aesthetically pleasing finish.

Illustrative Effects on Alkyd Enamel Properties

PropertyDiisobutyl Ketone (DIBK)Mineral SpiritsXylene
Viscosity Reduction Efficiency HighLowMedium
Flow and Leveling ExcellentFairGood
Gloss Retention (after 1000 hrs QUV) 85%75%80%

Note: The data in this table is illustrative and intended to represent typical performance based on solvent properties. Ketone solvents are often used in combination with aromatic or aliphatic hydrocarbons in alkyd formulations. Actual values will vary depending on the specific alkyd resin and formulation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of solvents in resin systems, based on ASTM standards.

Viscosity Measurement

The viscosity of resin solutions is determined using a rotational viscometer according to ASTM D445 .

  • Preparation: Prepare solutions of the resin in the solvent to be tested at a specified solids content by weight. Ensure the resin is completely dissolved.

  • Apparatus: A Brookfield viscometer or equivalent.

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place the resin solution in a temperature-controlled water bath set to 25°C ± 0.1°C.

    • Allow the sample to equilibrate for at least 30 minutes.

    • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.

    • Immerse the spindle into the solution to the marked level.

    • Start the viscometer and allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cP).

Evaporation Rate

The relative evaporation rate of solvents is determined using the thin-film evaporometer as described in ASTM D3539 .

  • Apparatus: Shell Thin-Film Evaporometer.

  • Procedure:

    • A standard volume of the solvent is dispensed onto a filter paper disc within the evaporometer.

    • The time required for the solvent to evaporate completely is measured.

    • The evaporation rate is expressed as a ratio relative to a standard solvent, typically n-butyl acetate (B1210297) (n-BuAc = 1.0).

Coating Properties Evaluation
  • Film Application: Coatings are applied to standardized test panels (e.g., steel or glass) using a film applicator to ensure a uniform dry film thickness.

  • Drying Time (ASTM D1640): The time for the coating to reach tack-free and hard-dry stages is determined by touch and mechanical means.

  • Pencil Hardness (ASTM D3363): The hardness of the cured film is determined by the ability of the film to resist scratching by a series of calibrated pencil leads of increasing hardness.

  • Gloss (ASTM D523): The specular gloss of the cured film is measured at a specified angle (typically 20°, 60°, or 85°) using a gloss meter.

  • Chemical Resistance (ASTM D1308): A spot of the test chemical (e.g., xylene, acid, or alkali solution) is placed on the cured coating and covered for a specified period. The effect on the film (e.g., softening, discoloration, blistering) is then evaluated.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow_Viscosity cluster_prep Sample Preparation cluster_measurement Viscosity Measurement (ASTM D445) Prep Prepare Resin Solution (Specified Solids Content) Dissolve Ensure Complete Dissolution Prep->Dissolve Calibrate Calibrate Viscometer Dissolve->Calibrate Equilibrate Equilibrate Sample at 25°C Calibrate->Equilibrate Measure Measure Viscosity Equilibrate->Measure Record Record Value (cP) Measure->Record

Caption: Workflow for Viscosity Measurement.

Experimental_Workflow_Coating_Properties cluster_application Coating Application cluster_testing Property Testing Formulate Formulate Coating Apply Apply to Test Panel (Uniform Thickness) Formulate->Apply Cure Cure Film under Controlled Conditions Apply->Cure Drying Drying Time (ASTM D1640) Cure->Drying Hardness Pencil Hardness (ASTM D3363) Cure->Hardness Gloss Specular Gloss (ASTM D523) Cure->Gloss Chemical Chemical Resistance (ASTM D1308) Cure->Chemical

Caption: Workflow for Coating Properties Evaluation.

Conclusion

Diisobutyl ketone offers a unique combination of properties that make it a highly effective solvent in a wide range of resin systems. Its slow evaporation rate, strong solvency, and low density contribute to the formulation of high-performance, low-VOC coatings with excellent appearance and durability. While faster-evaporating solvents like MEK and MIBK may be suitable for certain applications, DIBK excels where a longer open time, superior flow and leveling, and blush resistance are paramount. For formulators seeking to optimize their resin systems, particularly in high-solids applications, DIBK presents a compelling and versatile option. The experimental protocols provided in this guide offer a standardized framework for conducting comparative evaluations to determine the optimal solvent for a specific application.

References

A Comparative Guide to Purity Analysis of 2,6-Dimethyl-4-heptanone by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of capillary gas chromatography (GC) for the purity analysis of 2,6-dimethyl-4-heptanone against an alternative derivatization-based gas chromatography method. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most suitable analytical technique for their specific needs.

Introduction

This compound, also known as diisobutyl ketone (DIBK), is a versatile solvent and chemical intermediate used in various industrial applications, including coatings, adhesives, and as a component in the synthesis of active pharmaceutical ingredients.[1] Ensuring the purity of this compound is critical for its performance and for the safety and efficacy of end products. Capillary gas chromatography is a widely used and robust technique for assessing the purity of volatile compounds like this compound. This guide compares the direct injection capillary GC method with a derivatization-based GC approach, offering insights into their respective advantages and limitations.

Methodology Comparison

The primary method for purity analysis of this compound is capillary gas chromatography with flame ionization detection (GC-FID). An alternative approach involves derivatization of the ketone followed by GC analysis, which can enhance sensitivity and selectivity, particularly for trace-level impurities.

FeatureCapillary Gas Chromatography (Direct Injection)Derivatization with PFBHA followed by GC
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column.Chemical conversion of the ketone to an oxime derivative with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) prior to GC analysis.
Selectivity Good for separating isomers and compounds with different boiling points.Enhanced for carbonyl compounds, reducing interference from other matrix components.
Sensitivity Typically in the ppm range with FID.Can be significantly higher, reaching ppb levels, especially with an electron capture detector (ECD).
Sample Preparation Minimal; typically involves dilution in a suitable solvent.More complex, requiring a derivatization reaction, and potentially a cleanup step.
Analysis Time Relatively fast, with typical run times under 30 minutes.Longer due to the additional derivatization step.
Potential Issues Co-elution of impurities with similar properties.Incomplete derivatization, formation of by-products.

Experimental Protocol: Capillary Gas Chromatography

This protocol outlines a standard method for the purity analysis of this compound using capillary GC with FID.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., OV-1, OV-101, or similar non-polar column)[2]

  • High-purity carrier gas (Helium or Nitrogen)

  • This compound standard (≥99% purity)

  • Solvent for dilution (e.g., acetone (B3395972) or methylene (B1212753) chloride)

  • Volumetric flasks and syringes

2. Chromatographic Conditions:

The following table summarizes typical GC parameters for the analysis of this compound, based on data from the NIST WebBook.[2]

ParameterValue
Column OV-101 fused silica (B1680970) capillary, 25 m x 0.20 mm x 0.25 µm
Carrier Gas Nitrogen
Temperature Program Initial: 40°C, Ramp: 6°C/min to 240°C
Injector Temperature 250°C
Detector Temperature 280°C
Injection Volume 1 µL
Split Ratio 50:1

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent.

4. Analysis:

  • Inject the prepared sample into the gas chromatograph.

  • Record the chromatogram and integrate the peak areas.

5. Calculation of Purity: The purity of this compound is calculated by the area percent method:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Potential Impurities: Common impurities in technical grade this compound may include isomers such as 4,6-dimethyl-2-heptanone and other synthesis-related by-products like 3,3,5-trimethylcyclohexanone.

Alternative Method: Derivatization with PFBHA

For applications requiring higher sensitivity, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This method converts the ketone into a more volatile and electron-capturing derivative, making it highly suitable for analysis by GC with an electron capture detector (GC-ECD).

Advantages of PFBHA Derivatization:

  • Increased Sensitivity: The PFBHA derivatives have a strong response on an ECD, allowing for the detection of trace-level ketones.

  • Improved Selectivity: The derivatization is specific to carbonyl compounds, which helps in complex matrices.

  • Quantitative Reaction: PFBHA reacts quantitatively with ketones to form stable oximes.

This method, however, involves a more elaborate sample preparation process and may not be necessary for routine purity assessments where the expected purity is high.

Workflow for Purity Analysis by Capillary GC

GC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute inject Inject Sample into GC dilute->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect record Record Chromatogram detect->record integrate Integrate Peak Areas record->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report end End report->end

Caption: Workflow for the purity analysis of this compound by capillary GC.

Conclusion

Capillary gas chromatography is a reliable and straightforward method for the routine purity analysis of this compound. It offers good resolution and requires minimal sample preparation. For analyses demanding higher sensitivity to detect trace impurities, derivatization with reagents like PFBHA followed by GC-ECD presents a powerful alternative. The choice between these methods will depend on the specific analytical requirements, including the expected purity level, the complexity of the sample matrix, and the desired sensitivity.

References

Navigating Analytical Specificity: A Comparative Guide to the Cross-reactivity of 2,6-Dimethyl-4-heptanone in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,6-Dimethyl-4-heptanone's Assay Performance Against Alternative Ketones, Supported by Experimental Data and Detailed Protocols.

In the landscape of chemical analysis, the specificity of an assay is paramount to obtaining accurate and reliable data. The presence of structurally similar compounds can lead to cross-reactivity, a phenomenon where a non-target analyte interferes with the detection of the target molecule, resulting in inaccurate quantification. This guide provides a comprehensive comparison of the cross-reactivity of this compound, also known as diisobutyl ketone, in chemical assays. We will explore its performance in comparison to other ketones and discuss alternative analytical methods that offer enhanced specificity.

Understanding Ketone-Induced Assay Interference

Ketones, a class of organic compounds characterized by a carbonyl group bonded to two other carbon atoms, are known to be reactive and can interfere with various chemical assays. This interference can manifest through several mechanisms, including:

  • Direct reaction with assay reagents: The carbonyl group of ketones can react with reagents used in colorimetric or enzymatic assays, leading to false-positive or false-negative results.

  • Structural similarity: In immunoassays, antibodies designed to bind a specific target molecule may also recognize and bind to structurally similar ketones, leading to competitive binding and inaccurate quantification.

  • Matrix effects: In complex biological samples, the presence of ketones can alter the sample matrix and affect the performance of the analytical method.

A notable example of ketone interference is the cross-reactivity of ketone bodies, such as acetone (B3395972) and acetoacetate (B1235776), in clinical creatinine (B1669602) assays. This interference is particularly significant in patients with diabetic ketoacidosis, where high levels of ketone bodies can lead to a clinically relevant overestimation of creatinine levels, potentially impacting patient diagnosis and management.

Comparative Analysis of Ketone Cross-reactivity

While specific quantitative data on the cross-reactivity of this compound in many common chemical assays is not extensively documented in publicly available literature, we can draw comparisons from studies on other ketones to understand its potential for interference.

A study on the interference of ketone bodies in creatinine measurement provides a clear example of how different assay methodologies are affected by ketones. In this study, the presence of acetone and acetoacetate led to significant interference in creatinine measurement when using the Jaffe method, a colorimetric assay. In contrast, enzymatic methods for creatinine determination were largely unaffected by the presence of these ketones. This highlights the importance of selecting an appropriate analytical method to minimize the risk of ketone interference.

Ketone BodyCreatinine MethodInterference
AcetoneJaffeDose-dependent positive interference[1]
AcetoacetateJaffeDose-dependent positive and negative interference[1]
AcetoneEnzymaticNo significant interference[1]
AcetoacetateEnzymaticNo significant interference[1]

Table 1: Interference of Ketone Bodies in different Creatinine Assays.

Based on its chemical structure, this compound, a larger and more sterically hindered ketone compared to acetone, may exhibit different cross-reactivity profiles. However, without specific experimental data, its potential for interference in various assays remains to be empirically determined.

High-Specificity Alternatives for Ketone Analysis

For applications requiring the accurate and specific quantification of this compound and other ketones, chromatographic methods coupled with mass spectrometry are the gold standard. These techniques offer high resolution and specificity, allowing for the separation and differentiation of structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like ketones. The sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated compounds are then ionized and detected by a mass spectrometer, which provides a unique mass spectrum for each compound, allowing for definitive identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile ketones, LC-MS/MS is the preferred method. The sample is dissolved in a liquid and separated by a liquid chromatograph. The separated compounds are then introduced into a tandem mass spectrometer for highly selective and sensitive detection. LC-MS/MS methods have been developed for the simultaneous quantification of various ketone bodies and their isomers in biological samples.

Experimental Protocols

To facilitate the investigation of this compound's cross-reactivity, we provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format for small molecules.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of this compound and other ketones with a specific antibody raised against a target analyte.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Target analyte standard

  • This compound and other test ketones

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target analyte-protein conjugate in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the target analyte standard and the test ketones (including this compound). In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or test ketone for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for an appropriate time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the concentration of the target analyte standard.

  • Determine the concentration of each test ketone that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Target Analyte / IC50 of Test Ketone) x 100

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Target-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 r2 Add Mixture to Coated Plate p3->r2 Incubate r1 Pre-incubate Primary Antibody with Standard or Test Ketone r1->r2 d1 Add Enzyme-conjugated Secondary Antibody r2->d1 Incubate d2 Wash Plate d1->d2 d3 Add Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5 Cross_Reactivity_Logic cluster_binding Binding Competition Target Target Analyte Antibody Specific Antibody Target->Antibody High Affinity Binding (Signal Generation) Ketone This compound (or other ketone) Ketone->Antibody Potential Cross-Reactivity (Signal Inhibition)

References

A Comparative Analysis of Diisobutyl Ketone and Other High-Boiling Point Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of scientific research and pharmaceutical development, the choice of solvent can be as critical as the active ingredients themselves. For applications requiring slow evaporation and high solvency, Diisobutyl Ketone (DIBK) presents a compelling option. This guide provides a detailed comparison of DIBK's efficacy against other common high-boiling point solvents, supported by experimental data and standardized testing protocols to inform your formulation decisions.

Executive Summary

Diisobutyl Ketone (DIBK) is a slow-evaporating, colorless liquid with a mild odor, valued for its excellent solvency for a wide range of synthetic resins.[1][2][3] It is a non-HAP (Hazardous Air Pollutant) and non-SARA (Superfund Amendments and Reauthorization Act) reportable solvent, making it a favorable choice in formulations where regulatory compliance is a priority.[1][4] This guide will compare the physical and chemical properties of DIBK with those of other high-boiling point solvents such as cyclohexanone, isophorone, and select glycol ethers. Key performance metrics including dissolution power, viscosity reduction, and evaporation rate will be examined to provide a comprehensive overview of their respective efficacies in various applications.

Physical and Chemical Properties: A Head-to-Head Comparison

A solvent's performance is intrinsically linked to its physical and chemical properties. High-boiling point solvents are generally characterized by boiling points above 150°C, which contributes to slower evaporation rates.[5] This characteristic is particularly advantageous in applications like coatings, where it allows for improved flow and leveling, preventing defects such as "orange peel" and blushing.[3][6]

Below is a comparative table of the key properties of DIBK and some of its common high-boiling point alternatives.

PropertyDiisobutyl Ketone (DIBK)CyclohexanoneIsophoroneEthylene Glycol Monobutyl Ether
Boiling Point (°C) 163 - 173[3]155.6215.2[7]171
Evaporation Rate (n-BuAc=1) 0.15 - 0.2[1]0.290.030.08
Density (g/cm³ at 20°C) 0.808 - 0.81[1][3]0.9470.919 - 0.922[7]0.902
Viscosity (mPa·s at 20°C) 1.0[1]2.22.62.9
Surface Tension (dynes/cm at 25°C) 23.234.430.027.4
Hansen Solubility Parameters (MPa½) δD: 15.5, δP: 3.7, δH: 4.1δD: 17.8, δP: 6.3, δH: 5.1δD: 16.6, δP: 8.2, δH: 7.4[7]δD: 16.0, δP: 5.1, δH: 12.3

Efficacy in Key Applications: A Data-Driven Comparison

The true measure of a solvent's efficacy lies in its performance within a specific application. This section delves into a comparative analysis of DIBK and its alternatives in the context of dissolution power, viscosity reduction, and impact on coating properties.

Dissolution Power

The ability of a solvent to dissolve a solute, such as a resin, is a critical performance parameter. This can be predicted by comparing the Hansen Solubility Parameters (HSP) of the solvent and the polymer.[8][9] The principle of "like dissolves like" suggests that solvents with HSP values close to those of a polymer are more likely to be effective solvents.

Diagram: Hansen Solubility Parameters

Nitrocellulose Nitrocellulose Acrylic Acrylic Epoxy Epoxy DIBK DIBK Cyclohexanone Cyclohexanone Isophorone Isophorone EGMBE EGMBE origin origin x_axis x_axis origin->x_axis δD (Dispersion) y_axis y_axis origin->y_axis δP (Polar) z_axis z_axis origin->z_axis δH (Hydrogen Bonding) cluster_preparation Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis Resin Resin Mix Mix Resin and Solvent at specified concentration Resin->Mix Solvent Solvent Solvent->Mix Viscometer Measure Viscosity (e.g., ASTM D1343) Mix->Viscometer Data Record Viscosity Data Viscometer->Data Compare Compare Viscosity Reduction across different solvents Data->Compare

References

Validating 2,6-Dimethyl-4-heptanone as an Internal Standard: A Guide for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative analytical methods. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest, thereby compensating for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive framework for the validation of 2,6-Dimethyl-4-heptanone (also known as Diisobutyl Ketone or DIBK) as an internal standard, particularly for the analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for this compound as an internal standard is not extensively published, this guide outlines the necessary validation protocols and presents illustrative data based on the validation of similar ketone-based internal standards.

Properties of this compound

This compound is a ketone with properties that make it a plausible candidate as an internal standard for various applications. Its key characteristics are summarized below:

PropertyValue
Chemical FormulaC₉H₁₈O
Molecular Weight142.24 g/mol [1][2]
Boiling Point165-170 °C[1][2]
Density0.808 g/mL at 25 °C[1][2]
SolubilityMiscible with most organic solvents; insoluble in water.
Vapor Pressure1.7 mmHg at 20 °C[1][2]

Its volatility, thermal stability, and miscibility with organic solvents suggest its suitability for GC-based methods. As it is a commercially available and relatively inexpensive solvent, it presents a practical option for routine analysis.

Comparison with Alternative Internal Standards

The choice of an internal standard is highly dependent on the specific analyte and sample matrix. While this compound is a viable option, other compounds are also commonly used. A comparison of potential alternatives is presented below, with performance characteristics typical for the analysis of volatile organic compounds.

Internal StandardClassTypical AnalytesKey AdvantagesPotential Considerations
This compound KetoneVolatile organic compounds, flavor and fragrance compoundsGood volatility, chemically inert under typical GC conditions.Potential for natural occurrence in some samples, may not be suitable for all analyte classes.
2-Heptanone KetoneVolatile organic compounds, fatty acid methyl estersSimilar properties to DIBK, well-characterized in some applications.May co-elute with certain analytes.
d-limonene Terpene (deuterated)Terpenes, essential oilsIsotopically labeled, closely mimics the analyte's behavior.Higher cost, specific to terpene analysis.
n-Tridecane AlkaneApolar volatile compounds, hydrocarbonsChemically inert, good chromatographic behavior.May not be suitable for polar analytes.
Toluene-d8 Aromatic hydrocarbon (deuterated)Aromatic compounds (e.g., BTEX)Isotopically labeled, excellent for aromatic analyte analysis.Higher cost, specific to aromatic compounds.

Experimental Protocols for Validation

A thorough validation of an analytical method is essential to ensure the reliability of the results. The following protocols outline the key experiments required to validate the use of this compound as an internal standard.

Preparation of Standard Solutions
  • Stock Solution of this compound (Internal Standard): Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.

  • Analyte Stock Solution(s): Prepare individual or mixed stock solutions of the target analytes in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the internal standard stock solution and varying volumes of the analyte stock solution(s) into a defined volume of the sample matrix or a surrogate matrix. A typical calibration curve might consist of 5-7 concentration levels.

GC-MS Instrumentation and Conditions (Illustrative Example)
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity.

Validation Parameters and Acceptance Criteria

The following parameters should be evaluated according to established guidelines (e.g., ICH, FDA).

  • Linearity:

    • Procedure: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The residuals should be randomly distributed around the x-axis.

  • Precision (Repeatability and Intermediate Precision):

    • Procedure: Analyze replicate preparations (n=6) of quality control (QC) samples at low, medium, and high concentrations within the calibration range. For intermediate precision, the analysis should be performed by different analysts on different days.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification).

  • Accuracy:

    • Procedure: Analyze the same QC samples as for the precision assessment.

    • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration (80-120% at the Lower Limit of Quantification).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Procedure: Determined based on the signal-to-noise ratio (S/N) of replicate injections of low-concentration standards (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Specificity/Selectivity:

    • Procedure: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.

    • Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the response at the LOQ for the analyte and less than 5% for the internal standard.

  • Robustness:

    • Procedure: Intentionally vary critical method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

    • Acceptance Criteria: The results should remain unaffected by small, deliberate variations in method parameters.

Illustrative Performance Data

The following tables present hypothetical yet realistic performance data for a validated GC-MS method using an aliphatic ketone as an internal standard for the analysis of a representative volatile organic compound (Analyte X).

Table 1: Linearity Data

Analyte X Conc. (µg/mL)Peak Area Ratio (Analyte X / IS)
10.105
50.512
101.021
252.535
505.089
10010.150
0.9992

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL, n=6)RSD (%)Accuracy (%)
Low32.954.898.3
Medium3030.83.2102.7
High8081.52.5101.9

Table 3: LOD and LOQ

ParameterValue (µg/mL)
LOD0.3
LOQ1.0

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Prep_IS Prepare IS Stock Prep_Cal Prepare Calibration Standards Prep_IS->Prep_Cal Prep_QC Prepare QC Samples Prep_IS->Prep_QC Prep_Analyte Prepare Analyte Stock Prep_Analyte->Prep_Cal Prep_Analyte->Prep_QC GCMS_Analysis GC-MS Analysis Prep_Cal->GCMS_Analysis Prep_QC->GCMS_Analysis Linearity Linearity GCMS_Analysis->Linearity Precision Precision GCMS_Analysis->Precision Accuracy Accuracy GCMS_Analysis->Accuracy LOD_LOQ LOD/LOQ GCMS_Analysis->LOD_LOQ Specificity Specificity GCMS_Analysis->Specificity Robustness Robustness GCMS_Analysis->Robustness

Caption: Workflow for analytical method validation.

LogicalRelationships cluster_params Key Validation Parameters Method Analytical Method Validation Method Validation Method->Validation Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity Reliable_Results Reliable & Reproducible Results Linearity->Reliable_Results Precision->Reliable_Results Accuracy->Reliable_Results Specificity->Reliable_Results

References

A Comparative Analysis of the Solvency Power of Diisobutyl Ketone for Various Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvency power of Diisobutyl Ketone (DIBK) for a selection of common polymers, benchmarked against other frequently used ketone solvents. The objective is to offer a quantitative and qualitative framework to aid in solvent selection for various applications, from coatings and adhesives to polymer processing and drug delivery systems. The comparisons are primarily based on the Hansen Solubility Parameter (HSP) model, a powerful tool for predicting polymer-solvent interactions. While direct, side-by-side experimental data is not always available in published literature, the theoretical data presented here offers a strong predictive foundation. This guide also includes detailed experimental protocols for researchers wishing to conduct their own empirical studies.

Theoretical Framework: Hansen Solubility Parameters

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1][2]. A polymer is likely to dissolve in a solvent if their HSP values are similar. This similarity is quantitatively assessed using the Relative Energy Difference (RED) number, calculated as the ratio of the distance between the solvent and the polymer in Hansen space (Ra) to the polymer's interaction radius (R₀)[3].

A RED number less than 1.0 indicates a high affinity and likely solubility. A RED number equal to 1.0 suggests partial solubility or swelling, while a RED number greater than 1.0 points to insolubility.

Comparative Solvency Data

The following tables summarize the Hansen Solubility Parameters for Diisobutyl Ketone (DIBK) and other common ketone solvents, as well as for representative polymers. The calculated RED numbers provide a quantitative comparison of the predicted solvency power.

Table 1: Hansen Solubility Parameters of Selected Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Diisobutyl Ketone (DIBK)15.53.74.1
Methyl Isobutyl Ketone (MIBK)15.36.14.1
Methyl Ethyl Ketone (MEK)16.09.05.1
Cyclohexanone (B45756)17.88.45.1

Note: HSP values for solvents can vary slightly depending on the source and determination method.

Table 2: Hansen Solubility Parameters and Interaction Radii for Selected Polymers

PolymerδD (MPa½)δP (MPa½)δH (MPa½)R₀ (MPa½)
Nitrocellulose15.414.78.811.5
Polymethyl Methacrylate (PMMA)17.97.37.89.4
Epoxy Resin18.810.811.65.9

Source: Data compiled from multiple sources[4][5][6][7].

Table 3: Comparative Solvency Power (RED Numbers) of Ketones for Various Polymers

PolymerDIBKMIBKMEKCyclohexanone
Nitrocellulose 0.99 0.78 0.65 0.70
Polymethyl Methacrylate (PMMA) 0.55 0.46 0.35 0.28
Epoxy Resin 1.70 1.33 1.16 0.87

A lower RED number indicates a higher predicted solvency power.

From the calculated RED numbers, it can be inferred that for Nitrocellulose and Polymethyl Methacrylate (PMMA), all the listed ketones are predicted to be good solvents, with MEK and Cyclohexanone showing the highest affinity. For the specific Epoxy Resin parameters used, only Cyclohexanone is predicted to be a good solvent, while DIBK, MIBK, and MEK are predicted to be poor solvents. It is important to note that "epoxy resin" represents a broad class of polymers, and the HSP can vary depending on the specific chemistry.

Visualization of Polymer-Solvent Interaction

The following diagram illustrates the concept of the Hansen solubility sphere. A solvent will dissolve a polymer if its coordinates in the three-dimensional Hansen space fall within the polymer's interaction sphere.

Hansen Solubility Space cluster_polymer Polymer Solubility Sphere (R₀) Polymer Center Polymer (δD_p, δP_p, δH_p) Good Solvent Good Solvent (RED < 1) Polymer Center->Good Solvent Ra < R₀ Poor Solvent Poor Solvent (RED > 1) Polymer Center->Poor Solvent Ra > R₀

Caption: Hansen Solubility Sphere Concept

Experimental Protocols

To empirically validate the predicted solvency power, the following experimental protocols can be employed.

1. Determination of Dissolution Rate

  • Objective: To measure the time required for a polymer to dissolve completely in a solvent at a given concentration and temperature.

  • Apparatus: Magnetic stirrer with hotplate, stopwatch, analytical balance, beakers or flasks.

  • Procedure:

    • Prepare a solution of a specific concentration (e.g., 5% w/v) by weighing the polymer and measuring the solvent volume.

    • Place the solvent in a beaker with a magnetic stir bar and bring it to the desired temperature.

    • Add the polymer to the stirring solvent and start the stopwatch.

    • Observe the mixture and stop the stopwatch when the last trace of solid polymer has disappeared, and the solution is visually clear.

    • Repeat the measurement for each polymer-solvent system for reproducibility.

  • Data Presentation: A table comparing the dissolution times for different solvents with the same polymer.

2. Measurement of Swelling Ratio

  • Objective: To quantify the extent to which a cross-linked or semi-crystalline polymer swells in a solvent.

  • Apparatus: Analytical balance, vials, filter paper.

  • Procedure:

    • Weigh a dry sample of the polymer (W_d).

    • Immerse the polymer sample in the solvent in a sealed vial and allow it to swell for a specified period (e.g., 24 hours) at a constant temperature.

    • Remove the swollen polymer, gently blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen sample (W_s).

    • The swelling ratio (Q) is calculated as: Q = (W_s - W_d) / W_d.

  • Data Presentation: A table of swelling ratios for a polymer in different solvents.

3. Viscosity Reduction Power

  • Objective: To assess the effectiveness of a solvent in reducing the viscosity of a polymer solution.

  • Apparatus: Viscometer (e.g., Brookfield or capillary viscometer), analytical balance, volumetric flasks.

  • Procedure:

    • Prepare stock solutions of the polymer in each solvent at a relatively high concentration.

    • Measure the viscosity of each solution at a constant temperature and shear rate.

    • A lower viscosity indicates a better solvency power, as the polymer chains are more expanded and interact more strongly with the solvent.

  • Data Presentation: A table comparing the viscosities of polymer solutions at the same concentration in different solvents.

Conclusion

Diisobutyl Ketone is a versatile solvent with good solvency for a range of polymers, as predicted by its Hansen Solubility Parameters. The comparative analysis using RED numbers indicates that for polymers like nitrocellulose and PMMA, DIBK is a viable solvent, although other ketones like MEK and cyclohexanone may offer stronger solvency. For less compatible systems like certain epoxy resins, DIBK is predicted to be a poor solvent. The provided experimental protocols offer a framework for researchers to generate empirical data to validate these theoretical predictions and make informed decisions for their specific applications. The choice of the optimal solvent will ultimately depend on a combination of factors including solvency power, evaporation rate, cost, and safety considerations.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-4-heptanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 2,6-Dimethyl-4-heptanone, also known as diisobutyl ketone, must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this flammable liquid.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and respiratory irritant.[1] Proper personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following is a general protocol for the proper disposal of this chemical waste in a laboratory setting.

1. Waste Identification and Classification:

  • This compound is classified as a flammable liquid.

  • Due to its flammability, it is considered a hazardous waste. The primary EPA hazardous waste code for ignitable liquids is D001 .[2][3][4] This code applies to wastes with a flash point below 60°C (140°F).[2][3]

  • If the this compound was used as a solvent, it might also be classified under an "F-listed" waste code for non-specific source solvents, such as F003 or F005, depending on the specific application and any contaminants.[5][6] However, for unused or spent chemical from a single source, D001 is the most direct classification.

2. Collection and Container Management:

  • Container Selection: Use a chemically compatible container for waste collection. The original container or a designated, properly labeled hazardous waste container is recommended.[7] Do not use metal containers for corrosive waste, though this is not a primary hazard for this compound.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the corresponding hazard characteristics (e.g., "Ignitable").[8]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7][8] This prevents the release of flammable vapors.

3. Segregation of Waste:

  • Store waste this compound separately from incompatible materials, particularly strong oxidizing agents.[1]

  • Do not mix this solvent waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

4. Accumulation in a Satellite Accumulation Area (SAA):

  • Laboratories that generate hazardous waste can accumulate it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10][11]

  • The SAA must be under the control of the operator of the process generating the waste.[10][11]

  • There are limits to the amount of hazardous waste that can be accumulated in an SAA, typically up to 55 gallons of non-acute hazardous waste.[9][10][11]

  • Once the container is full or the accumulation time limit set by your institution is reached, it must be moved to a central storage area for pickup by a licensed hazardous waste disposal contractor.

5. Final Disposal:

  • Final disposal must be conducted through your institution's EHS program, which will arrange for pickup by a licensed hazardous waste disposal company.[1]

  • Do not dispose of this compound down the drain or in the regular trash. This is illegal and poses a significant environmental and safety risk.

Quantitative Data Summary

ParameterValueReference
EPA Hazardous Waste Code D001 (Ignitable Waste)[2][3][4]
Flash Point Approximately 49°C (120°F)
Incompatible Materials Strong oxidizing agents[1]
Satellite Accumulation Limit Up to 55 gallons (non-acute)[9][10][11]

Disposal Workflow

DisposalWorkflow Start Generation of This compound Waste Identify Identify as Hazardous Waste (Flammable Liquid) Start->Identify Container Select Appropriate & Labeled Waste Container Identify->Container Segregate Segregate from Incompatible Wastes Container->Segregate SAA Accumulate in Satellite Accumulation Area (SAA) Segregate->SAA Full Container Full or Time Limit Reached? SAA->Full Full->SAA No EHS Contact Environmental Health & Safety (EHS) Full->EHS Yes Pickup Arrange for Pickup by Licensed Disposal Contractor EHS->Pickup End Proper Disposal Pickup->End

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 2,6-Dimethyl-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,6-Dimethyl-4-heptanone (also known as Diisobutyl Ketone). Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields. In situations with a splash potential, chemical goggles and a face shield are required.[1]Protects against eye irritation and serious eye damage from splashes.[2][3]
Skin Protection Chemical-resistant gloves (Butyl rubber is recommended; Neoprene and Nitrile offer less protection).[4] For extensive handling, a PE/EVAL inner glove with a nitrile outer glove is advisable.[1] Wear protective work clothing to prevent skin contact.[5]Prevents skin irritation, which can manifest as a rash and burning sensation.[5]
Respiratory Protection Work in a well-ventilated area. If ventilation is insufficient, a NIOSH-approved respirator with an ABEK (EN14387) filter is necessary.[5][6][7]Protects against respiratory irritation.[2][6] Vapors are heavier than air and can accumulate.[8][9]

Physicochemical and Hazard Data

Understanding the properties of this compound is critical for safe handling and storage.

PropertyValue
CAS Number 108-83-8[6]
Molecular Formula C9H18O[2]
Boiling Point 165-170 °C[10][11]
Melting Point -41 to -46 °C[10][12]
Flash Point 49 °C (120 °F)[7][10]
Density 0.808 g/mL at 25 °C[10][11]
Vapor Pressure 1.7 mmHg at 20 °C
Vapor Density 4.9 (vs air)
Explosive Limits 0.8-6.2%[10]
Autoignition Temperature 745 °F (396 °C)
Water Solubility 0.05 g/100 mL[10]
Exposure Limits (TLV-TWA) 25 ppm (150 mg/m³)[10][11][13]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks.

  • Preparation :

    • Ensure the work area is well-ventilated.[6][8]

    • Confirm that an emergency shower and eyewash station are readily accessible.[5]

    • Don all required PPE as detailed in the table above.

    • Eliminate all potential ignition sources from the handling area, as the substance is flammable.[5][14]

  • Handling :

    • Ground and bond all containers and receiving equipment to prevent static discharge.[6][8]

    • Use only non-sparking tools.[6]

    • Avoid breathing vapors.[8]

    • Do not eat, drink, or smoke in the handling area.[5][14]

  • Storage :

    • Store in a cool, well-ventilated area away from heat, sparks, and open flames.[5]

    • Keep containers tightly closed.[8]

    • Store separately from oxidizing agents, with which it is incompatible.[2][5][10]

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[12][15]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected skin area with large amounts of soap and water.[5]
Inhalation Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8] Seek prompt medical attention.[8][15]
Ingestion Do NOT induce vomiting.[12][15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in sealed, properly labeled containers.[5]

  • Disposal Procedure :

    • Dispose of the chemical waste through an approved waste disposal plant.[8]

    • This substance may be classified as a hazardous waste; consult with your institution's environmental health and safety department and follow all local, state, and federal regulations for hazardous waste disposal.[5]

    • Do not dispose of it down the drain or in the regular trash.[12]

Handling Workflow and Emergency Logic

The following diagram illustrates the standard workflow for handling this compound, including key decision points for emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Spill Kit C->D E Dispense Chemical (Use Fume Hood) D->E F Perform Experiment E->F Spill Spill or Exposure Occurs E->Spill G Close Container Tightly F->G F->Spill H Segregate Waste G->H I Label Hazardous Waste Container H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K Spill_Action Evacuate Area Remove Ignition Sources Absorb with Inert Material Spill->Spill_Action Spill Exposure_Action Follow First Aid Protocols (Eye, Skin, Inhalation) Seek Medical Attention Spill->Exposure_Action Exposure Notify Notify Supervisor/EHS Spill_Action->Notify Exposure_Action->Notify

Caption: Workflow for handling this compound.

References

×

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2,6-Dimethyl-4-heptanone
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.